Guretolimod hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C24H35ClF3N5O4 |
|---|---|
Molekulargewicht |
550.0 g/mol |
IUPAC-Name |
2-[[4-[[2-amino-4-[[(3S)-1-hydroxyhexan-3-yl]amino]-6-methylpyrimidin-5-yl]methyl]-3-methoxyphenyl]methyl-(2,2,2-trifluoroethyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C24H34F3N5O4.ClH/c1-4-5-18(8-9-33)30-22-19(15(2)29-23(28)31-22)11-17-7-6-16(10-20(17)36-3)12-32(13-21(34)35)14-24(25,26)27;/h6-7,10,18,33H,4-5,8-9,11-14H2,1-3H3,(H,34,35)(H3,28,29,30,31);1H/t18-;/m0./s1 |
InChI-Schlüssel |
JJORVDJBDDODOH-FERBBOLQSA-N |
Isomerische SMILES |
CCC[C@@H](CCO)NC1=NC(=NC(=C1CC2=C(C=C(C=C2)CN(CC(=O)O)CC(F)(F)F)OC)C)N.Cl |
Kanonische SMILES |
CCCC(CCO)NC1=NC(=NC(=C1CC2=C(C=C(C=C2)CN(CC(=O)O)CC(F)(F)F)OC)C)N.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Guretolimod Hydrochloride (DSP-0509): A Technical Overview of its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guretolimod hydrochloride, also known as DSP-0509, is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7). Developed by Sumitomo Pharma Co., Ltd., it represents a significant advancement in the field of cancer immunotherapy. Unlike many earlier TLR7 agonists, Guretolimod possesses a unique pyrimidine (B1678525) scaffold, contributing to its selectivity for TLR7 over TLR8. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of innate immune system activation in oncology.
Discovery and Development
Guretolimod (DSP-0509) was identified through a dedicated research program at Sumitomo Pharma aimed at discovering novel, systemically administered TLR7 agonists for cancer therapy. The primary goal was to develop a compound with a favorable pharmacokinetic and safety profile, overcoming the limitations of earlier topically administered TLR7 agonists. The discovery of Guretolimod, with its distinct pyrimidine structure, marked a departure from the more common imidazoquinoline-based TLR7 agonists. This structural novelty is believed to be a key factor in its high selectivity for TLR7.
The development of Guretolimod has progressed to clinical evaluation, with a Phase 1/2 clinical trial (NCT03416335) initiated to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, both as a monotherapy and in combination with other anti-cancer agents.
Synthesis of this compound
The detailed chemical synthesis of Guretolimod (DSP-0509) is described in the patent WO/2013/172479. While the full proprietary details are protected by the patent, the general synthetic approach involves a multi-step process to construct the substituted pyrimidine core and append the necessary side chains that are crucial for its TLR7 agonistic activity.
A generalized representation of the synthetic workflow is depicted below.
Mechanism of Action: TLR7 Agonism
Guretolimod exerts its anti-tumor effects by activating the Toll-like receptor 7 (TLR7), a key component of the innate immune system. TLR7 is an endosomal receptor primarily expressed on immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and macrophages. Upon binding to Guretolimod, TLR7 initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway.
This signaling cascade leads to the activation of transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB). The activation of these transcription factors results in the production and secretion of a variety of pro-inflammatory cytokines and chemokines, most notably type I interferons (IFN-α/β).
The induction of type I interferons plays a central role in the anti-tumor immune response by:
-
Promoting the maturation and activation of dendritic cells (DCs).
-
Enhancing the cytotoxic activity of natural killer (NK) cells.
-
Stimulating the differentiation and proliferation of tumor-specific cytotoxic T lymphocytes (CTLs).
This cascade of immune activation ultimately leads to a robust anti-tumor response, characterized by the infiltration of cytotoxic immune cells into the tumor microenvironment and the subsequent killing of cancer cells.[1][2][3][4]
References
- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 3. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
DSP-0509: A Deep Dive into the Mechanism of Action of a Novel TLR7 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-0509, also known as guretolimod, is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) with demonstrated immunostimulatory and antineoplastic activities.[1][2] As a systemically available agent, DSP-0509 is under investigation for its potential in cancer immunotherapy, particularly in combination with other treatments like immune checkpoint inhibitors.[3][4] This technical guide provides an in-depth exploration of the core mechanism of action of DSP-0509, detailing its molecular interactions, downstream signaling cascades, and the resulting immunological responses.
Core Mechanism: Selective TLR7 Agonism
DSP-0509 functions as a selective agonist for TLR7, an endosomally located receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and other myeloid cells.[5][6][7] TLR7 is a key component of the innate immune system, responsible for recognizing single-stranded RNA (ssRNA) from viruses.[6][8] By mimicking this natural ligand, DSP-0509 triggers a potent innate immune response.
A key characteristic of DSP-0509 is its selectivity for TLR7 over the closely related TLR8.[3][6] This selectivity is a distinguishing feature compared to other TLR7 agonists that often exhibit dual TLR7/8 activity.[9]
Signaling Pathway of DSP-0509
Upon binding to TLR7 within the endosome, DSP-0509 initiates a downstream signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[7][10] This leads to the activation of critical transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).[10][11] The activation of these transcription factors results in the production of type I interferons (IFNs) and a variety of pro-inflammatory cytokines and chemokines.[3][4][10]
The signaling pathway can be summarized as follows:
Caption: DSP-0509 initiates TLR7-mediated MyD88-dependent signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for DSP-0509 in preclinical studies.
Table 1: In Vitro Activity of DSP-0509
| Parameter | Value | Cell Line/System | Reference |
| Human TLR7 EC50 | 316 nM | HEK293 reporter cells | [5][6] |
| Human TLR8 EC50 | > 10 µM | HEK293 reporter cells | [3][6] |
Table 2: Pharmacokinetics of DSP-0509
| Parameter | Value | Species | Reference |
| Half-life (T1/2) | 0.69 hours | Mouse | [5][6] |
Table 3: In Vivo Cytokine Induction by DSP-0509
| Cytokine/Chemokine | Fold Increase (Peak) | Time Point | Animal Model | Reference |
| IFNα | Marked Increase | 2 hours | Wild-type mice | [3] |
| TNFα | Marked Increase | 2 hours | Wild-type mice | [3] |
| IP-10 (CXCL10) | Marked Increase | 2 hours | Wild-type mice | [3] |
Immunological Consequences of TLR7 Activation by DSP-0509
The activation of the TLR7 pathway by DSP-0509 culminates in a robust anti-tumor immune response, bridging the innate and adaptive immune systems.
Activation of Dendritic Cells and T-Lymphocytes
DSP-0509 activates bone marrow-derived dendritic cells (BMDCs), leading to the upregulation of MHC class II expression and the secretion of inflammatory cytokines, including type I interferons.[3][4] This activation is crucial for antigen presentation and the subsequent priming of T-cell responses. The induction of type I IFNs by DSP-0509 enhances the anti-tumor effects of immune checkpoint inhibitors by activating dendritic cells and cytotoxic T-lymphocytes (CTLs).[3][4]
Expansion of Effector Memory T-Cells
A significant outcome of DSP-0509 treatment, particularly in combination with anti-PD-1 or anti-CTLA-4 antibodies, is the expansion of effector memory T-cells (CD8+CD62L-CD44+) in both the peripheral blood and the tumor microenvironment.[4] This suggests the generation of a durable, long-term anti-tumor immunity.[6] In preclinical models, mice that achieved complete tumor rejection after combination therapy were resistant to tumor rechallenge, further supporting the induction of a memory response.[5][6]
Modulation of the Tumor Microenvironment
DSP-0509 reshapes the tumor microenvironment from an immunosuppressive ("cold") to an inflamed ("hot") state.[8] This is characterized by increased infiltration of various immune cells, including CD8+ T-cells and cytotoxic cells.[3][4] Furthermore, DSP-0509 treatment leads to the upregulation of genes associated with T-cell function and antigen presentation within the tumor.[3][4]
Caption: Key experimental workflows to elucidate DSP-0509's mechanism.
Detailed Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the mechanism of action of DSP-0509, based on descriptions in the cited literature.
TLR7 and TLR8 In Vitro Reporter Assays
-
Objective: To determine the agonistic activity and selectivity of DSP-0509 for human TLR7 and TLR8.
-
Cell Lines: HEK293 cell lines engineered to express human TLR7 or TLR8 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.[3]
-
Methodology:
-
Seed the reporter cells in 96-well plates.
-
Treat the cells with serial dilutions of DSP-0509. A known TLR7/8 agonist like R848 is often used as a positive control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Measure the SEAP activity in the culture supernatant using a colorimetric substrate.
-
Calculate the EC50 values from the dose-response curves.
-
In Vivo Syngeneic Mouse Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of DSP-0509 as a monotherapy and in combination with other immunotherapies.
-
Animal Models: Syngeneic mouse models, such as BALB/c mice bearing CT26 colon carcinoma cells or C3H/HeN mice bearing LM8 osteosarcoma cells, are commonly used.[3][12]
-
Methodology:
-
Subcutaneously implant tumor cells into the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, DSP-0509 monotherapy, anti-PD-1 antibody monotherapy, combination therapy).
-
Administer DSP-0509, typically via intravenous bolus injection, at a specified dose and schedule (e.g., 1 mg/kg, weekly).[3][12]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, tumors and other tissues (e.g., spleen, blood) can be harvested for further analysis.
-
Analysis of Cytokine and Chemokine Levels
-
Objective: To measure the systemic induction of cytokines and chemokines following DSP-0509 administration.
-
Sample Type: Plasma or serum collected from treated mice at various time points (e.g., 2, 6, and 24 hours post-dose).[3]
-
Methodology:
-
Collect blood samples from mice at the specified time points.
-
Prepare plasma or serum from the blood samples.
-
Use a multiplex immunoassay, such as the Luminex assay, to simultaneously quantify the concentrations of multiple cytokines and chemokines (e.g., IFNα, TNFα, IP-10).[3]
-
Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
-
Sample Type: Tumors harvested from treated mice.
-
Methodology:
-
Excise tumors and mechanically and/or enzymatically dissociate them into a single-cell suspension.
-
Stain the cells with a panel of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD44, CD62L).
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the proportions of different immune cell subsets, such as cytotoxic T-cells, helper T-cells, and effector memory T-cells.[3]
-
Conclusion
DSP-0509 is a potent and selective TLR7 agonist that activates a robust innate immune response, leading to the effective priming of adaptive anti-tumor immunity. Its ability to be administered systemically and its favorable pharmacokinetic profile make it a promising agent for cancer immunotherapy. The mechanism of action, centered on the MyD88-dependent signaling pathway, results in the activation of dendritic cells, the production of type I interferons, and the expansion of effector memory T-cells, ultimately transforming the tumor microenvironment and promoting tumor rejection.[3][4] These characteristics, particularly the synergistic effects observed with immune checkpoint inhibitors, position DSP-0509 as a valuable candidate for further clinical development in the treatment of various cancers.[3][4]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
Guretolimod Hydrochloride: A Technical Overview of a Novel TLR7 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guretolimod (B3322590) hydrochloride (also known as DSP-0509 hydrochloride) is a potent and selective Toll-like receptor 7 (TLR7) agonist that has demonstrated significant immunostimulatory and anti-neoplastic activities in preclinical studies. As a systemically administered agent, guretolimod activates the innate immune system, leading to a cascade of events that bridge to and enhance adaptive immunity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of guretolimod hydrochloride. Detailed experimental protocols and data are presented to support its potential as a therapeutic agent in oncology.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of guretolimod. It is an off-white to light yellow solid with high water solubility, a property that facilitates its intravenous administration.[1]
Chemical Structure:
Image Source: MedChemExpress (Note: This represents the free base structure)
Table 1: Chemical and Physicochemical Properties of Guretolimod and its Hydrochloride Salt
| Property | Value | Reference |
| IUPAC Name (Guretolimod) | [({4-[(2-amino-4-{[(3S)-1-hydroxyhexan-3-yl]amino}-6-methylpyrimidin-5-yl)methyl]-3-methoxyphenyl}methyl)(2,2,2-trifluoroethyl)amino]acetic acid | [2] |
| CAS Number (Guretolimod) | 1488364-57-3 | [3] |
| CAS Number (Guretolimod HCl) | Not explicitly available, referred to by free base CAS | [2] |
| Molecular Formula (Guretolimod HCl) | C24H35ClF3N5O4 | [4][5] |
| Molecular Weight (Guretolimod HCl) | 550.01 g/mol | [4] |
| Appearance | Off-white to light yellow solid | [4] |
| Solubility | DMSO: 100 mg/mL (181.81 mM) (with sonication) | [4] |
| SMILES (Guretolimod HCl) | CCC--INVALID-LINK--NC1=NC(N)=NC(C)=C1CC2=C(C=C(C=C2)CN(CC(O)=O)CC(F)(F)F)OC.Cl | [4] |
| InChI Key (Guretolimod) | XWGKZKKNJOQUSG-SFHVURJKSA-N | [6] |
Mechanism of Action and Signaling Pathway
Guretolimod is a selective agonist of Toll-like receptor 7 (TLR7), an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells. Upon administration, guretolimod binds to and activates TLR7 within the endosomes of these immune cells. This activation triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and IRF7.[7] This, in turn, results in the robust production of type I interferons (IFN-α) and other pro-inflammatory cytokines and chemokines.[7]
The downstream effects of TLR7 activation by guretolimod are multifaceted and lead to the enhancement of both innate and adaptive anti-tumor immunity:
-
Activation of Dendritic Cells (DCs): Guretolimod stimulates the maturation and activation of DCs, enhancing their ability to present tumor antigens.[7]
-
NK Cell Activation: The production of type I IFNs leads to the activation of natural killer (NK) cells, which are crucial for direct tumor cell lysis.
-
Enhanced Cytotoxic T-Lymphocyte (CTL) Response: Activated DCs prime and activate tumor-specific CD8+ T cells (CTLs), leading to a potent and durable adaptive anti-tumor response.[7]
-
Modulation of the Tumor Microenvironment (TME): Guretolimod can shift the TME from an immunosuppressive ("cold") to an inflamed ("hot") state by increasing the infiltration of effector immune cells and the expression of genes associated with an anti-tumor response.[1]
Preclinical Pharmacology
Pharmacodynamics
In vitro, guretolimod has been shown to be a potent agonist of human TLR7 with an EC50 of 316 nM, while showing no significant activity on human TLR8 (EC50 > 10 µM).[1] It induces a dose-dependent secretion of IFN-α from human peripheral blood mononuclear cells (PBMCs) and in human whole blood.[1][7]
In vivo, intravenous administration of guretolimod in mice leads to a rapid and transient increase in plasma levels of IFN-α, TNF-α, and IP-10 in a TLR7-dependent manner.[7] This cytokine induction is observed within 2 hours of administration and returns to baseline levels by 24 hours.[7]
Table 2: In Vitro and In Vivo Pharmacodynamic Effects of Guretolimod (DSP-0509)
| Parameter | Model | Effect | Reference |
| TLR7 Agonistic Activity (EC50) | Human TLR7 reporter assay | 316 nM | [1] |
| TLR8 Agonistic Activity (EC50) | Human TLR8 reporter assay | > 10 µM | [1] |
| Cytokine Induction | Human whole blood | Dose-dependent increase in IFN-α2, TNF-α, and IL-6 | [7] |
| Cytokine Induction | CT26 tumor-bearing mice (1 mg/kg, i.v.) | Increased plasma IFN-α, TNF-α, and IP-10 at 2h, returning to baseline at 24h | [7] |
Pharmacokinetics
Pharmacokinetic studies in CT26 tumor-bearing mice have shown that guretolimod is rapidly eliminated from the body following intravenous administration.[1][7]
Table 3: Pharmacokinetic Parameters of Guretolimod (DSP-0509) in Mice
| Parameter | Value | Animal Model | Reference |
| Half-life (t1/2) | 0.69 hours | CT26 tumor-bearing mice (5 mg/kg, i.v.) | [1][7] |
| Volume of Distribution (Vd) | 2.2 L/kg | CT26 tumor-bearing mice (5 mg/kg, i.v.) | [7] |
Anti-Tumor Efficacy
Guretolimod has demonstrated significant anti-tumor activity in various syngeneic mouse models, including colon (CT26), osteosarcoma (LM8), and breast (4T1) cancer models.[1][7] It has been shown to inhibit the growth of both primary tumors and metastatic lesions.[7] The anti-tumor effect of guretolimod is correlated with the level of CD8+ T cell infiltration in the tumor prior to treatment.[7]
Furthermore, guretolimod exhibits synergistic anti-tumor effects when combined with immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies.[7] This combination therapy leads to enhanced tumor growth inhibition, increased infiltration of effector T cells into the tumor, and the development of a durable anti-tumor immune memory.[7]
Clinical Development
A first-in-human, Phase 1/2 clinical trial (NCT03416335) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of guretolimod as a single agent and in combination with pembrolizumab (B1139204) in patients with advanced solid tumors.[8][9] The study aimed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[8] The trial was terminated due to a sponsor's decision to discontinue the development program.[8]
Experimental Protocols
In Vitro TLR7 Reporter Assay
Objective: To determine the agonistic activity of guretolimod on human TLR7.
Methodology:
-
HEK293 cells stably expressing human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element are used.[7]
-
Cells are seeded in 96-well plates at a density of 2.2 x 10^4 cells/well.[7]
-
Guretolimod is dissolved in DMSO to create a 10 mM stock solution, which is then serially diluted.[7][10] The final DMSO concentration in the assay is maintained at 0.1%.[10]
-
The diluted guretolimod is added to the cells and incubated for a specified period.
-
The activity of SEAP in the culture supernatant is measured using a colorimetric substrate.
-
The EC50 value is calculated from the dose-response curve.
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of guretolimod in a syngeneic mouse model.
Methodology:
-
CT26 colon carcinoma cells (1 x 10^6 cells) are subcutaneously implanted into the flank of BALB/c mice.[11]
-
When tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and control groups.[11]
-
Guretolimod is dissolved in a 2.5 mM glycine (B1666218) buffered solution (pH 10.2) for intravenous administration.[7][10]
-
Mice in the treatment group receive intravenous injections of guretolimod (e.g., 5 mg/kg) on a specified schedule (e.g., once weekly).[7] The control group receives the vehicle.
-
For combination studies, an anti-PD-1 antibody (e.g., 200 µ g/mouse ) is administered intraperitoneally on a separate schedule.[7]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors and spleens may be harvested for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. GSRS [precision.fda.gov]
- 7. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
Guretolimod: A Technical Guide to Toll-like Receptor 7 Signaling Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guretolimod (B3322590), also known as DSP-0509, is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) with demonstrated immunostimulatory and antineoplastic properties.[1][2] As an activator of the innate immune system, Guretolimod holds significant promise in the field of cancer immunotherapy.[3] This technical guide provides an in-depth overview of the activation of the TLR7 signaling pathway by Guretolimod, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental workflows.
Activation of TLR7 by Guretolimod triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[2][4] This, in turn, promotes the maturation and activation of antigen-presenting cells (APCs) such as dendritic cells (DCs), leading to the priming and activation of cytotoxic T lymphocytes (CTLs) and a robust anti-tumor immune response.[2][5]
Core Mechanism: TLR7 Signaling Pathway Activation
Guretolimod exerts its immunostimulatory effects by binding to and activating TLR7, which is primarily expressed in the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells. The binding of Guretolimod to TLR7 initiates a downstream signaling cascade predominantly mediated by the adaptor protein MyD88 (Myeloid differentiation primary response 88).
This signaling cascade involves the recruitment of IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6), leading to the activation of two major transcription factor families: NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7). The activation of NF-κB drives the expression of various pro-inflammatory cytokines, while the phosphorylation and nuclear translocation of IRF7 are critical for the induction of type I interferons, most notably IFN-α.
Caption: Guretolimod-induced TLR7 signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro and in vivo activity of Guretolimod (DSP-0509).
Table 1: In Vitro Activity of Guretolimod (DSP-0509)
| Cell Line | Target | Parameter | Value | Reference |
| NF-kB/SEAP/293 | Human TLR7 | EC50 | 515 nM | [4] |
| NF-kB/SEAP/293 | Murine TLR7 | EC50 | 33 nM | [4] |
Table 2: In Vivo Cytokine and Chemokine Induction by Guretolimod (DSP-0509) in CT26-bearing Mice
| Analyte | Concentration (pg/mL) at 2h post 1 mg/kg i.v. dose | Reference |
| IFN-α | ~2500 | [4] |
| IP-10 | ~15000 | [4] |
| MCP-1 | ~4000 | [4] |
| IL-6 | ~1000 | [4] |
| TNF-α | ~500 | [4] |
Note: Values are approximated from graphical data presented in the cited reference.
Detailed Experimental Protocols
Cell Culture and Stimulation for In Vitro Assays
-
Cell Lines: HEK293 cells stably expressing human or murine TLR7 and an NF-κB-driven secreted embryonic alkaline phosphatase (SEAP) reporter gene (NF-kB/SEAP/293).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulation Protocol:
-
Seed NF-kB/SEAP/293 cells in 96-well plates at a density of 5 x 104 cells/well and culture overnight.
-
Prepare serial dilutions of Guretolimod (DSP-0509) in culture medium.
-
Remove the culture medium from the cells and add 100 µL of the Guretolimod dilutions to the respective wells.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the supernatant for SEAP activity measurement.
-
NF-κB Reporter Gene Assay
-
Principle: The activation of TLR7 by Guretolimod leads to the activation of the NF-κB signaling pathway, which in turn drives the expression of the SEAP reporter gene. The amount of SEAP secreted into the culture medium is proportional to the extent of NF-κB activation.
-
Protocol:
-
Collect the cell culture supernatant from the stimulated cells.
-
Add a chemiluminescent substrate for alkaline phosphatase to the supernatant according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the EC50 value by plotting the luminescence signal against the logarithm of the Guretolimod concentration and fitting the data to a four-parameter logistic curve.
-
In Vivo Cytokine and Chemokine Measurement
-
Animal Model: BALB/c mice bearing subcutaneous CT26 colon carcinoma tumors.[4]
-
Drug Administration: Administer Guretolimod (DSP-0509) intravenously (i.v.) at the desired concentration (e.g., 1 mg/kg or 5 mg/kg).[4]
-
Sample Collection: Collect blood samples via cardiac puncture or tail vein bleeding at various time points post-administration (e.g., 2, 6, and 24 hours).[4]
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
-
Cytokine/Chemokine Analysis:
-
Luminex Assay: Use a multiplex bead-based immunoassay (Luminex) to simultaneously measure the concentrations of multiple cytokines and chemokines in the plasma samples according to the manufacturer's protocol.[4]
-
ELISA: Use a specific enzyme-linked immunosorbent assay (ELISA) kit to measure the concentration of IFN-α in the plasma samples according to the manufacturer's protocol.[4]
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy and immune response to Guretolimod.
Caption: In vivo evaluation of Guretolimod.
Conclusion
Guretolimod is a potent and selective TLR7 agonist that activates a robust innate and subsequent adaptive immune response. Its ability to induce type I interferons and other pro-inflammatory cytokines makes it a promising candidate for cancer immunotherapy, particularly in combination with other therapeutic modalities such as immune checkpoint inhibitors.[5] The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of Guretolimod. Further preclinical and clinical investigations are warranted to fully characterize its efficacy and safety profile in various cancer types.
References
- 1. News - guretolimod (DSP-0509) - LARVOL VERI [veri.larvol.com]
- 2. Facebook [cancer.gov]
- 3. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 4. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - DataSheet_1_DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects.docx - Frontiers - Figshare [frontiersin.figshare.com]
Guretolimod hydrochloride role in innate immunity activation
An In-depth Technical Guide to Guretolimod (B3322590) Hydrochloride (DSP-0509) and its Role in the Activation of Innate Immunity
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guretolimod (DSP-0509) is a synthetic, systemically available small molecule agonist of Toll-like receptor 7 (TLR7) designed to activate the innate immune system for therapeutic applications, primarily in oncology.[1][2] TLR7 is an endosomal pattern recognition receptor that detects single-stranded RNA, a hallmark of viral infections.[3][4] By mimicking this natural ligand, guretolimod initiates a powerful, downstream signaling cascade that bridges the innate and adaptive immune systems. This activation leads to the production of Type I interferons and other pro-inflammatory cytokines, maturation of antigen-presenting cells, and ultimately, the stimulation of potent anti-tumor responses, including the activation of cytotoxic T lymphocytes (CTLs).[2][5] Preclinical studies have demonstrated its ability to inhibit tumor growth, both as a monotherapy and in synergy with immune checkpoint inhibitors, by remodeling the tumor microenvironment from immunologically "cold" to "hot".[4][5]
Core Mechanism of Action: TLR7-Mediated Immune Activation
Guretolimod exerts its effects by selectively binding to and activating TLR7, which is primarily expressed within the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells.[2][4] This binding event triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). The subsequent signaling cascade involves the activation of Interleukin-1 Receptor-Associated Kinase (IRAK) family members and TNF Receptor-Associated Factor 6 (TRAF6). This complex ultimately leads to the activation of key transcription factors, including Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[6]
Activation of these transcription factors drives the expression and secretion of a host of immune-modulating molecules:
-
Type I Interferons (IFN-α, IFN-β): A hallmark of TLR7 activation, Type I IFNs induce an antiviral state, promote dendritic cell (DC) maturation, and enhance the cytotoxic activity of Natural Killer (NK) cells and CD8+ T cells.[4][5]
-
Pro-inflammatory Cytokines: Secretion of molecules like TNF-α and IL-12 further promotes inflammation and shapes a Th1-polarized adaptive immune response, which is critical for effective anti-tumor immunity.[6]
-
Chemokines: These signaling proteins are crucial for recruiting a diverse array of immune cells, such as T cells, NK cells, and macrophages, into the tumor microenvironment.[5]
This initial innate immune response is critical for priming a robust and durable adaptive immune response. Activated and matured DCs migrate to lymph nodes where they present tumor-associated antigens to naive T cells, leading to the generation of tumor-specific effector and memory T cells.[5][7]
Quantitative Preclinical Data
In Vitro Activity
Preclinical studies demonstrate guretolimod's ability to directly stimulate immune cells, leading to dose-dependent cytokine production.
| Cell Type | Assay | Key Result | Citation |
| Human primary pDCs | ELISA | Dose-dependent induction of IFN-α secretion. | [5] |
| Mouse bone marrow-derived dendritic cells (BMDCs) | Cytokine Array / ELISA | Induced secretion of Type I interferons and other cytokines. | [5] |
| Mouse bone marrow-derived dendritic cells (BMDCs) | Flow Cytometry | Upregulated expression of MHC class II, indicating cell activation. | [5] |
In Vivo Pharmacodynamics and Efficacy
Systemic administration of guretolimod in preclinical tumor models shows a rapid but transient cytokine response, which is associated with significant anti-tumor effects.
| Model System | Treatment | Key Pharmacodynamic & Efficacy Results | Citation |
| CT26 tumor-bearing Balb/c mice | 1 mg/kg guretolimod (i.v.) | Systemic cytokine levels peaked at 2-6 hours post-dose and returned to baseline by 24 hours. | [5] |
| CT26 tumor-bearing Balb/c mice | 5 mg/kg guretolimod (i.v., weekly) | Significant inhibition of tumor growth. Anti-tumor effect was dependent on CD8+ T cells. | [5] |
| LM8 tumor-bearing C3H/HeN mice | Guretolimod (i.v.) | Reduced tumor growth in both primary subcutaneous lesions and lung metastatic lesions. | [5] |
| 4T1 tumor-bearing mice ("cold" tumor) | Guretolimod + anti-PD-1 Ab | Combination therapy showed anti-tumor activity not seen with monotherapy and increased IFN-γ gene expression. | [4] |
| CT26 tumor-bearing mice | Guretolimod + anti-CTLA-4 Ab | Synergistic anti-tumor efficacy and upregulation of effector memory T cells. | [5] |
| Rats and Dogs | 5DEX-0509R (a guretolimod conjugate) | Rapid cytokine elevation peaking at 1-2 hours, resolving by 24 hours, avoiding a sustained cytokine storm. | [8][9] |
Experimental Protocols
Protocol 1: In Vitro Cytokine Induction from Human PBMCs
This protocol assesses the ability of guretolimod to induce cytokine secretion from a mixed population of primary human immune cells.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in 96-well plates at a density of 1 x 10⁶ cells/mL.
-
Stimulation: Prepare serial dilutions of guretolimod hydrochloride in culture medium. Add the compound to the cells to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., R848).
-
Incubation: Incubate plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Analyze cytokine concentrations (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's instructions.
Protocol 2: In Vivo Murine Syngeneic Tumor Model
This protocol evaluates the anti-tumor efficacy of guretolimod in an immunocompetent mouse model.
-
Cell Culture: Culture CT26 murine colorectal carcinoma cells under standard conditions.
-
Tumor Implantation: Harvest and resuspend CT26 cells in sterile PBS. Subcutaneously implant 1 x 10⁶ cells into the flank of 6-8 week old female Balb/c mice.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Randomization: When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment groups (e.g., Vehicle control, Guretolimod 5 mg/kg).[7]
-
Dosing: Administer guretolimod or vehicle control via intravenous (i.v.) bolus injection. Dosing is typically performed once a week.[7]
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary endpoint is tumor growth inhibition. Survival can be a secondary endpoint.
-
Pharmacodynamic Analysis (Optional): At specified time points post-dose, collect blood for cytokine analysis or harvest tumors to analyze the tumor-infiltrating lymphocyte (TIL) populations via flow cytometry or gene expression analysis.[4][5]
Bridging Innate and Adaptive Immunity
A key aspect of guretolimod's therapeutic potential is its ability to leverage the innate immune system to generate a powerful and specific adaptive anti-tumor response. The initial activation of pDCs is the critical link. By inducing high levels of Type I IFN and maturing DCs, guretolimod creates an inflammatory tumor microenvironment that is conducive to T-cell priming and infiltration. This process effectively converts immunologically "cold" tumors, which are poorly infiltrated by T cells, into "hot" tumors that are responsive to the host immune system and to other immunotherapies like checkpoint inhibitors.[4]
Conclusion and Future Directions
This compound is a potent and selective TLR7 agonist that effectively activates the innate immune system. Its mechanism of action, centered on the induction of Type I interferons and the maturation of dendritic cells, provides a strong rationale for its use in cancer immunotherapy. Preclinical data robustly support its ability to induce systemic immune activation, inhibit tumor growth, and synergize with immune checkpoint inhibitors by transforming the tumor microenvironment. While a Phase 1/2 clinical trial (NCT03416335) was initiated, it has since been terminated for strategic reasons.[8][10] The compelling preclinical evidence suggests that systemically delivered TLR7 agonists like guretolimod warrant further investigation, potentially in combination with other modalities such as checkpoint inhibitors, targeted therapies, or radiotherapy to overcome immune resistance in advanced cancers.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boston Biomedical Announces First Patient Dosed with Investigational Toll-like Receptor (TLR) 7 Agonist DSP-0509 in Phase 1 Trial of Patients with Advanced Solid Tumors Refractory to Standard Treatment [prnewswire.com]
- 3. First Patient Dosed in DSP-0509 Trial_CPHI制药在线 [pharmasources.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 8. News - guretolimod (DSP-0509) - LARVOL VERI [veri.larvol.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Study of DSP-0509 in Patients With Advanced Solid Tumors to Determine the Safety and the Pharmacokinetic Profile [clin.larvol.com]
- 11. mdpi.com [mdpi.com]
Preclinical Pharmacology of Guretolimod Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guretolimod hydrochloride (also known as DSP-0509) is a novel, systemically available small molecule agonist of Toll-like receptor 7 (TLR7). Preclinical studies have demonstrated its potential as an immunostimulatory and antineoplastic agent. By activating TLR7, Guretolimod triggers the innate immune system, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulates a robust adaptive anti-tumor immune response mediated by cytotoxic T-lymphocytes. This document provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs), B cells, and monocytes, recognizes single-stranded RNA viruses.[1] Activation of TLR7 initiates a signaling cascade that results in the production of type I interferons (IFN-α/β) and other inflammatory cytokines, bridging the innate and adaptive immune responses.[1] this compound has been developed as a selective TLR7 agonist for systemic administration to harness this pathway for cancer immunotherapy.[1]
Mechanism of Action & Signaling Pathway
Guretolimod selectively binds to and activates TLR7 within the endosomal compartment of immune cells.[1] This activation triggers a downstream signaling cascade mediated by the adaptor protein Myeloid differentiation primary response 88 (MyD88).[1] The MyD88-dependent pathway leads to the activation of transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).[1] Activation of NF-κB results in the transcription of genes encoding pro-inflammatory cytokines such as IL-6 and TNF-α, while IRF7 activation drives the production of type I interferons.[1] These cytokines collectively promote the maturation and activation of antigen-presenting cells (APCs), enhance the function of natural killer (NK) cells, and stimulate the differentiation and activity of tumor-antigen-specific cytotoxic T-lymphocytes (CTLs), leading to tumor cell destruction.[1][2]
Quantitative Preclinical Data
In Vitro Activity
Guretolimod has demonstrated potent and selective agonist activity for both human and murine TLR7.
| Parameter | Species | Value | Reference |
| EC50 (TLR7) | Human | 316 nM - 515 nM | [1][3] |
| EC50 (TLR7) | Murine | 33 nM | [1] |
| EC50 (TLR8) | Human | > 10 µM | [1][3] |
Pharmacokinetics
Pharmacokinetic studies in tumor-bearing mice have shown that Guretolimod has a short half-life, suggesting rapid elimination from the body.[1][3]
| Parameter | Animal Model | Dose & Administration | Value | Reference |
| Half-life (T1/2) | CT26 tumor-bearing Balb/c mice | 5 mg/kg, intravenous | 0.69 h | [1][3] |
| Volume of Distribution (Vd) | CT26 tumor-bearing Balb/c mice | 5 mg/kg, intravenous | 2.2 L/kg | [4] |
In Vivo Cytokine Induction
Intravenous administration of Guretolimod in mice leads to a systemic induction of cytokines, with a notable increase in IFNα.
| Cytokine | Animal Model | Dose & Administration | Peak Induction Time | Reference |
| IFNα | CT26 tumor-bearing Balb/c mice | 1 mg/kg, intravenous | 2 hours | [4] |
| TNFα | CT26 tumor-bearing Balb/c mice | 1 mg/kg, intravenous | 2 hours | [4] |
| IL-6 | CT26 tumor-bearing Balb/c mice | 1 mg/kg, intravenous | 2 hours | [4] |
Preclinical Efficacy
In Vivo Anti-Tumor Monotherapy
Guretolimod has shown significant anti-tumor efficacy as a monotherapy in various syngeneic mouse tumor models.[1] Intravenous administration suppressed the growth of primary tumors and reduced lung metastatic nodules in an LM8 osteosarcoma model.[1][3] The anti-tumor effect is dependent on a functional T-cell response, as efficacy was abrogated in nude mice.[4]
In Vivo Combination Therapy
The combination of Guretolimod with immune checkpoint inhibitors has demonstrated synergistic anti-tumor effects.
-
With Anti-PD-1 Antibody: Combination therapy significantly enhanced tumor growth inhibition compared to either monotherapy in CT26 colon carcinoma and 4T1 breast cancer models.[1][4] This was associated with an increase in CD8+ T cells and effector memory T cells within the tumor microenvironment.[1][3]
-
With Anti-CTLA-4 Antibody: Synergistic tumor growth inhibition and increased effector memory T cell infiltration were also observed with the combination of Guretolimod and an anti-CTLA-4 antibody.[4]
-
With Radiation Therapy: The combination of Guretolimod with radiation therapy has been shown to enhance anti-tumor activity and modulate T-cell dependent immune activation.[2][5]
Experimental Protocols
In Vitro TLR7/8 Reporter Assay
Objective: To determine the agonist activity of Guretolimod on human and murine TLR7 and TLR8.
Methodology:
-
HEK293 cells stably expressing human TLR7, murine TLR7, or human TLR8, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element are used.[1]
-
Cells are plated in 96-well plates and treated with increasing concentrations of this compound.[1]
-
After 19-24 hours of incubation, the supernatant is collected.[4]
-
SEAP activity is measured by adding a fluorescent substrate and quantifying the fluorescence.[4]
-
EC50 values are calculated from the dose-response curves.[1]
In Vivo Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with other immunotherapies.
Methodology:
-
Cell Lines and Animals: Syngeneic tumor cell lines such as CT26 (colon carcinoma), 4T1 (breast cancer), EMT6 (mammary carcinoma), A20 (B-cell lymphoma), and LM8 (osteosarcoma) are used.[4] Age- and sex-matched mice (e.g., 6- to 10-week-old female Balb/c or C3H/HeN) are utilized.[1]
-
Tumor Implantation: Tumor cells are suspended in a suitable buffer (e.g., HBSS) and implanted subcutaneously into the flanks of the mice.[4]
-
Treatment: When tumors reach a predetermined size (e.g., approximately 100 mm³), mice are randomized into treatment groups. Guretolimod is administered intravenously (e.g., 1 or 5 mg/kg, once weekly).[4] For combination studies, checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) are typically administered intraperitoneally.[4]
-
Monitoring and Endpoints: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity.[2][4] At the end of the study, tumors and spleens may be harvested for analysis of immune cell infiltration by flow cytometry and gene expression by qRT-PCR.[4]
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound in vivo.
Methodology:
-
Tumor-bearing mice (e.g., CT26 model) are administered a single intravenous bolus of Guretolimod (e.g., 5 mg/kg).[4]
-
Blood samples are collected at various time points post-administration (e.g., up to 24 hours).[4]
-
Plasma is separated, and the concentration of Guretolimod is determined using a validated analytical method such as LC-MS/MS.[4]
-
Pharmacokinetic parameters, including half-life, are calculated from the plasma concentration-time data.[1]
Preclinical Toxicology
While a comprehensive standalone preclinical toxicology report is not publicly available, in vivo efficacy studies in mice have provided some insights into the safety profile of Guretolimod. In combination studies with anti-PD-1 antibodies, no significant body weight loss was observed in the treated mice, suggesting that the combination therapy is well-tolerated at efficacious doses.[4] The rapid elimination of Guretolimod from the body, as indicated by its short half-life, is a design feature intended to reduce the potential for systemic side effects.[1]
Conclusion
This compound is a potent and selective TLR7 agonist with a promising preclinical profile for cancer immunotherapy. Its ability to be administered systemically and its rapid clearance are key features that may translate to a favorable safety profile in clinical settings. The robust anti-tumor efficacy observed in monotherapy and, most notably, in combination with immune checkpoint inhibitors and radiation, underscores its potential to enhance anti-tumor immunity and overcome resistance to current therapies. The data presented in this guide support the continued clinical development of Guretolimod as a novel immunotherapeutic agent for the treatment of various cancers.
References
- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 5. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Guretolimod Hydrochloride: A Deep Dive into Type I Interferon Induction via TLR7 Agonism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guretolimod (B3322590) hydrochloride (DSP-0509) is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) with demonstrated potential in cancer immunotherapy.[1][2] Its mechanism of action centers on the activation of the innate immune system, leading to a cascade of events culminating in potent anti-tumor responses. A key feature of guretolimod's activity is the robust induction of type I interferons (IFNs), critical cytokines that bridge innate and adaptive immunity.[3][4] This technical guide provides a comprehensive overview of guretolimod hydrochloride, focusing on its core mechanism of type I interferon induction. It includes a detailed examination of the underlying signaling pathways, a summary of key preclinical data, and a compilation of relevant experimental methodologies to facilitate further research and development.
Mechanism of Action: TLR7-Mediated Type I Interferon Induction
This compound selectively activates TLR7, an endosomally located pattern recognition receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and other immune cells.[4][5][6] Upon binding, guretolimod triggers a conformational change in the TLR7 dimer, initiating a downstream signaling cascade that is dependent on the adaptor protein MyD88.[6][7]
This signaling pathway bifurcates to activate two key transcription factors: Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[6][8] The activation of IRF7 is paramount for the induction of type I interferons, particularly IFN-α.[7] The MyD88-dependent pathway involves the formation of a complex with IRAK4, IRAK1, and TRAF6, which ultimately leads to the phosphorylation and activation of IRF7.[6] Activated IRF7 then translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I IFN genes, driving their transcription.[7]
Simultaneously, the activation of the NF-κB pathway leads to the production of various pro-inflammatory cytokines, which further contribute to the anti-tumor immune response.[6]
Signaling Pathway Diagram
References
- 1. News - guretolimod (DSP-0509) - LARVOL VERI [veri.larvol.com]
- 2. Phase 1b/2 study evaluating safety, efficacy and immune effects of TLR9 agonist cavrotolimod with anti-PD-1 antibodies among patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Figure 2 from TLR signalling and activation of IRFs: revisiting old friends from the NF-kappaB pathway. | Semantic Scholar [semanticscholar.org]
DSP-0509 effects on dendritic cell maturation
An In-Depth Technical Guide on the Effects of DSP-0509 on Dendritic Cell Maturation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-0509 is an investigational synthetic small-molecule Toll-like receptor 7 (TLR7) agonist designed for systemic administration.[1][2] As a component of the innate immune system, TLR7 recognizes single-stranded RNA and its activation on myeloid cells, particularly dendritic cells (DCs), initiates a cascade of events leading to an adaptive immune response.[3][4] This technical guide provides a comprehensive overview of the preclinical data on the effects of DSP-0509 on dendritic cell maturation and its subsequent impact on anti-tumor immunity.
Mechanism of Action: TLR7 Agonism
DSP-0509 is a selective TLR7 agonist.[1][2] In preclinical studies, it has been shown to activate bone marrow-derived dendritic cells (BMDCs) and plasmacytoid dendritic cells (pDCs).[1][5] This activation leads to the production of inflammatory cytokines, including Type I interferons, and the upregulation of molecules involved in antigen presentation.[1][6] The activation of the TLR7 signaling pathway is crucial for the subsequent maturation of dendritic cells and the priming of an effective anti-tumor T cell response.
Quantitative Data on DSP-0509 Activity
The following tables summarize the key quantitative findings from preclinical studies on DSP-0509.
Table 1: In Vitro Agonistic Activity of DSP-0509
| Receptor | Agonistic Activity (EC50) |
| Human TLR7 | 316 nM |
| Human TLR8 | > 10 µM |
| Data from in vitro reporter assay systems.[5] |
Table 2: Effect of DSP-0509 on Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
| Treatment (1 µM DSP-0509) | Outcome |
| 60 and 120 minutes | Induction of immune-related mRNA for cytokines (including Type I IFNs) |
| Not specified | Upregulation of MHC class II expression |
| Data from qPCR analysis of BMDCs.[1] |
Table 3: Dose-Dependent IFNα Induction by DSP-0509 in Human Plasmacytoid Dendritic Cells (pDCs)
| DSP-0509 Concentration | IFNα Induction |
| Sequential Doses | Dose-dependent |
| Data from ELISA analysis of human pDC culture supernatants 4 hours after treatment.[1] |
Experimental Protocols
A detailed description of the key experimental methodologies used to evaluate the effects of DSP-0509 on dendritic cell maturation is provided below.
TLR7/8 Agonistic Activity Assay
To determine the selectivity of DSP-0509, an in vitro reporter assay system was utilized.[5]
-
Cell Lines: HEK293 cells stably transfected with human TLR7 or human TLR8 and a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB promoter).
-
Treatment: Cells were incubated with varying concentrations of DSP-0509.
-
Analysis: The reporter gene activity in the culture supernatant was measured to determine the half-maximal effective concentration (EC50) for each receptor.
Generation and Activation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
To assess the direct effect of DSP-0509 on dendritic cells, murine BMDCs were generated and stimulated.[1]
-
Cell Isolation: Bone marrow cells were harvested from the femurs and tibias of mice.
-
Differentiation: Cells were cultured in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) for several days to differentiate them into BMDCs.
-
Treatment: Differentiated BMDCs were treated with DSP-0509 (e.g., 1 µM).
-
Analysis:
-
Gene Expression: Cells were harvested at various time points (e.g., 60 and 120 minutes) for RNA extraction and subsequent quantitative real-time PCR (qPCR) to measure the expression of immune-related genes.
-
Surface Marker Expression: Flow cytometry was used to analyze the expression of maturation markers such as MHC class II.
-
Human Plasmacytoid Dendritic Cell (pDC) IFNα Induction Assay
To confirm the activity of DSP-0509 on human pDCs, the induction of IFNα was measured.[1]
-
Cell Isolation: Human pDCs were isolated from peripheral blood mononuclear cells (PBMCs).
-
Treatment: pDCs were treated with sequential doses of DSP-0509.
-
Analysis: The concentration of IFNα in the culture supernatant was determined by enzyme-linked immunosorbent assay (ELISA) after a 4-hour incubation period.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway activated by DSP-0509 and the experimental workflows used to study its effects.
Caption: DSP-0509 activates the TLR7 signaling pathway in pDCs.
Caption: Experimental workflow for assessing DSP-0509 effects on BMDCs.
Conclusion
DSP-0509 is a potent and selective TLR7 agonist that effectively induces the maturation of dendritic cells.[1][2] This is characterized by the production of Type I interferons and other pro-inflammatory cytokines, as well as the upregulation of co-stimulatory molecules like MHC class II.[1] These effects on dendritic cells are foundational to the subsequent activation of an anti-tumor immune response, including the enhancement of cytotoxic T lymphocyte activity.[6][7] The data suggests that DSP-0509, particularly in combination with other immunotherapies such as immune checkpoint inhibitors, holds promise as a novel cancer therapeutic.[1][6] Further clinical investigation is underway to evaluate the safety and efficacy of DSP-0509 in patients with advanced solid tumors.[7]
References
- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 3. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boston Biomedical Announces First Patient Dosed with Investigational Toll-like Receptor (TLR) 7 Agonist DSP-0509 in Phase 1 Trial of Patients with Advanced Solid Tumors Refractory to Standard Treatment [prnewswire.com]
Guretolimod Hydrochloride: An In-depth Technical Guide to its Immunostimulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guretolimod hydrochloride, also known as DSP-0509, is a synthetic small molecule that acts as a potent and selective agonist for Toll-like receptor 7 (TLR7).[1][2][3] TLR7 is an endosomally expressed pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA viruses.[4] Upon activation, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines, resulting in the activation and maturation of various immune cells. This potent immunostimulatory activity has positioned this compound as a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other anti-cancer agents, such as immune checkpoint inhibitors.[2][5][6] This technical guide provides a comprehensive overview of the immunostimulatory properties of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Core Mechanism of Action: TLR7 Agonism
This compound exerts its immunostimulatory effects by selectively binding to and activating TLR7. This interaction triggers the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the Toll-interleukin 1 receptor (TIR) domain of TLR7. This initiates a downstream signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), ultimately leading to the activation of two major transcription factor pathways:
-
Nuclear Factor-kappa B (NF-κB): Activation of NF-κB drives the expression of genes encoding pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.
-
Interferon Regulatory Factor 7 (IRF7): Activation of IRF7 is critical for the production of type I interferons, particularly IFN-α, a hallmark of TLR7 signaling.
The culmination of this signaling is the robust activation of the innate immune system and subsequent engagement of the adaptive immune response.
Quantitative Immunostimulatory Data
The immunostimulatory activity of this compound has been quantified in various preclinical models. The following tables summarize key in vitro and in vivo findings.
In Vitro Activity
| Parameter | Cell Line/System | Species | EC50 | Reference |
| TLR7 Agonistic Activity | HEK293 cells expressing human TLR7 | Human | 515 nM | [2] |
| TLR7 Agonistic Activity | HEK293 cells expressing murine TLR7 | Mouse | 33 nM | [2] |
In Vivo Cytokine Induction in Mice
| Cytokine | Mouse Model | Dose of Guretolimod | Time Point | Fold Increase (approx.) | Reference |
| IFN-α | CT26 tumor-bearing BALB/c | 5 mg/kg (i.v.) | 2 hours | > 100-fold | [2] |
| TNF-α | CT26 tumor-bearing BALB/c | 1 mg/kg (i.v.) | 2 hours | ~15-fold | [2] |
| IP-10 (CXCL10) | CT26 tumor-bearing BALB/c | 1 mg/kg (i.v.) | 2 hours | > 50-fold | [2] |
| IL-6 | CT26 tumor-bearing BALB/c | 1 mg/kg (i.v.) | 2 hours | ~10-fold | [2] |
| MCP-1 (CCL2) | CT26 tumor-bearing BALB/c | 1 mg/kg (i.v.) | 2 hours | ~5-fold | [2] |
Note: Cytokine levels returned to baseline by 24 hours post-administration.[2]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the immunostimulatory properties of this compound.
TLR7 Reporter Assay
This in vitro assay is used to determine the specific agonistic activity of this compound on TLR7.
Protocol Details:
-
Cell Culture: HEK293 cells are cultured in DMEM supplemented with 10% FBS, antibiotics, and a selection agent to maintain TLR7 and reporter gene expression.
-
Treatment: this compound is serially diluted to the desired concentrations in cell culture medium.
-
Reporter Gene Detection: SEAP (secreted embryonic alkaline phosphatase) activity is commonly measured using a commercially available kit. The luminescent signal is read using a plate reader.
-
Data Analysis: The data are normalized to vehicle-treated controls, and the EC50 is calculated using non-linear regression analysis.
In Vivo Murine Tumor Model and Pharmacodynamic Analysis
This experimental setup is designed to evaluate the anti-tumor efficacy and in vivo immunostimulatory effects of this compound.
Protocol Details:
-
Animal Models: Female BALB/c mice (6-8 weeks old) are commonly used for the CT26 colon carcinoma model.[2]
-
Tumor Cell Implantation: 1 x 10^6 CT26 cells in PBS are injected subcutaneously.
-
Treatment: this compound is administered intravenously. For combination studies, checkpoint inhibitors like anti-PD-1 antibodies are often administered intraperitoneally.[5]
-
Cytokine Analysis: Plasma levels of cytokines and chemokines are measured using ELISA or multiplex bead-based assays (Luminex).[2]
-
Tumor Microenvironment Analysis: The nCounter PanCancer Immune Profiling Panel can be used to analyze gene expression changes in the tumor microenvironment.[2] This involves isolating RNA from tumor tissue and following the manufacturer's protocol for hybridization, detection, and data analysis.
-
CTL Activity Assay: The cytotoxic T lymphocyte (CTL) activity can be assessed using a chromium-51 (B80572) release assay, where splenocytes from treated mice are co-cultured with radiolabeled tumor cells.[6]
Clinical Development
This compound has been evaluated in a Phase 1/2 clinical trial (NCT03416335) in patients with advanced solid tumors, both as a single agent and in combination with the anti-PD-1 antibody pembrolizumab.[7] The primary objectives of this study were to determine the maximum tolerated dose and the recommended Phase 2 dose. Secondary objectives included the evaluation of changes in cytokine levels as a pharmacodynamic marker of Guretolimod's activity.[7] While the full results of this trial are not yet publicly available, the progression of Guretolimod into clinical development underscores its potential as a novel cancer immunotherapy.
Conclusion
This compound is a potent and selective TLR7 agonist that activates a robust innate and subsequent adaptive immune response. Preclinical data demonstrate its ability to induce the production of key immunostimulatory cytokines, including type I interferons, and to mediate anti-tumor activity, particularly in combination with immune checkpoint inhibitors. The well-defined mechanism of action and promising preclinical and early clinical data make this compound a significant compound of interest for researchers and drug developers in the field of immuno-oncology. Further investigation into its clinical efficacy and the identification of predictive biomarkers will be crucial in realizing its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 6. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Guretolimod Hydrochloride: A Deep Dive into Target Identification and Validation
For Immediate Release
This technical guide provides an in-depth overview of the target identification and validation of guretolimod (B3322590) hydrochloride (formerly DSP-0509), a potent and selective Toll-like receptor 7 (TLR7) agonist. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical discovery and validation of novel immunomodulatory agents.
Executive Summary
Guretolimod hydrochloride is a synthetic, small-molecule immunostimulant that has been identified as a selective agonist of Toll-like receptor 7 (TLR7). TLR7 is a key pattern recognition receptor of the innate immune system, and its activation triggers a cascade of signaling events that lead to the production of pro-inflammatory cytokines and the activation of adaptive immunity. This whitepaper details the experimental methodologies employed to identify TLR7 as the direct molecular target of guretolimod and to validate this interaction in both cellular and in vivo models. The presented data underscores the potential of guretolimod as a therapeutic agent for indications where TLR7-mediated immune activation is beneficial, such as in immuno-oncology.
Target Identification: Pinpointing TLR7
The initial identification of TLR7 as the primary target of this compound was achieved through a series of in vitro pharmacological studies. While the specific initial screening methodology that first implicated TLR7 is not publicly detailed, the subsequent confirmation and characterization relied on well-established techniques for studying TLR agonists.
A key experiment in confirming the target was the use of a TLR7 reporter gene assay . In this assay, human embryonic kidney 293 (HEK293) cells were engineered to express human TLR7. These cells also contained a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of a promoter that is activated by the NF-κB signaling pathway, a downstream effector of TLR7 activation.
Treatment of these TLR7-expressing HEK293 cells with guretolimod resulted in a dose-dependent increase in reporter gene activity, confirming that guretolimod activates the TLR7 signaling pathway. A crucial negative control in these experiments involved the use of parental HEK293 cells that do not express TLR7, which showed no response to guretolimod, thereby demonstrating the specificity of the interaction.
Target Validation: From In Vitro Potency to In Vivo Efficacy
Following the initial identification of TLR7, a comprehensive series of validation studies were conducted to confirm the target engagement and elucidate the functional consequences of guretolimod binding to TLR7.
In Vitro Validation
Cell-Based Assays: The agonistic activity of guretolimod on TLR7 was quantified using in vitro cell-based assays. In a human TLR7 reporter assay, guretolimod demonstrated potent and selective agonistic activity.[1]
| Compound | Target | Assay Type | Cell Line | Parameter | Value |
| Guretolimod (DSP-0509) | Human TLR7 | Reporter Gene Assay | HEK293 | EC50 | 316 nM[1] |
| Guretolimod (DSP-0509) | Human TLR8 | Reporter Gene Assay | HEK293 | EC50 | > 10 µM[1] |
Cytokine Induction: The functional consequence of TLR7 activation by guretolimod was assessed by measuring the induction of downstream cytokines in human and murine immune cells. In human whole blood assays, guretolimod was shown to induce the secretion of type I interferons (IFN-α) and other inflammatory cytokines.[1]
In Vivo Validation
Murine Models: The in vivo validation of guretolimod's TLR7-dependent activity was conducted using syngeneic mouse tumor models. Intravenous administration of guretolimod to tumor-bearing mice led to the induction of IFN-α and other cytokines.[1]
To definitively confirm that the observed in vivo effects were mediated through TLR7, studies were conducted in TLR7 knockout mice. The administration of guretolimod to TLR7 knockout mice did not result in the induction of IFN-α, providing conclusive evidence that TLR7 is the essential target for guretolimod's in vivo activity.[1]
Signaling Pathway and Experimental Workflow
Guretolimod's Mechanism of Action: The TLR7 Signaling Pathway
Guretolimod, upon binding to TLR7 in the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs), initiates a signaling cascade through the adaptor protein MyD88. This leads to the activation of transcription factors, including NF-κB and interferon regulatory factor 7 (IRF7), resulting in the transcription of genes encoding type I interferons and other pro-inflammatory cytokines. These cytokines, in turn, stimulate a broad anti-tumor immune response, including the activation of cytotoxic T lymphocytes (CTLs).
Experimental Workflow for Target Identification and Validation
The following diagram illustrates the logical flow of experiments conducted to identify and validate the target of guretolimod.
Experimental Protocols
TLR7 Reporter Gene Assay
This protocol describes a general method for assessing the activity of TLR7 agonists using a reporter cell line.
1. Cell Culture:
-
Culture HEK-Blue™ hTLR7 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, 30 µg/mL Blasticidin, and 100 µg/mL Zeocin™.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure:
-
Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well in 180 µL of HEK-Blue™ Detection medium.
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO, then diluted in media).
-
Add 20 µL of the guretolimod dilutions or vehicle control to the respective wells.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
3. Data Analysis:
-
Measure the optical density at 620-655 nm using a microplate reader.
-
The level of SEAP activity is proportional to the activation of the NF-κB pathway downstream of TLR7.
-
Calculate the EC50 value by fitting the dose-response curve using a non-linear regression model.
In Vivo Murine Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a TLR7 agonist in a syngeneic mouse model.
1. Animal Model:
-
Use female BALB/c mice, 6-8 weeks of age.
-
Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma) into the flank of each mouse.
2. Dosing and Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for intravenous (i.v.) administration (e.g., 2.5 mM glycine (B1666218) buffered solution, pH 10.2).[2]
-
Administer guretolimod or vehicle control intravenously at the desired dose and schedule (e.g., once weekly).[2]
3. Efficacy and Pharmacodynamic Assessments:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Collect blood samples at specified time points post-administration to measure plasma cytokine levels using methods such as ELISA or Luminex assays.
-
At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes or gene expression analysis.
4. Statistical Analysis:
-
Analyze differences in tumor growth between treatment and control groups using appropriate statistical methods (e.g., two-way ANOVA).
-
Analyze differences in cytokine levels using methods such as a t-test or one-way ANOVA.
Conclusion
The comprehensive target identification and validation studies for this compound have conclusively demonstrated that it is a potent and selective agonist of TLR7. The in vitro and in vivo data provide a strong rationale for its further development as a therapeutic agent in immuno-oncology and other diseases where TLR7-mediated immune stimulation is desirable. The detailed experimental workflows and protocols outlined in this guide serve as a valuable resource for researchers in the field of immunology and drug discovery.
References
Guretolimod Hydrochloride: A Technical Guide to its Anti-Tumor Immune Response
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guretolimod (B3322590) hydrochloride (DSP-0509) is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7). Its mechanism of action centers on the activation of the innate immune system, leading to a cascade of events that culminate in a robust anti-tumor adaptive immune response. Preclinical studies have demonstrated significant single-agent efficacy of guretolimod in various tumor models, and synergistic effects when combined with immune checkpoint inhibitors and radiation therapy. Furthermore, a novel dextran-based conjugate, 5DEX-0509R, has been developed to specifically target tumor-associated macrophages (TAMs), enhancing localized immune activation and anti-tumor activity. This technical guide provides an in-depth overview of the core biology, preclinical data, and experimental methodologies related to guretolimod and its derivatives in the context of cancer immunotherapy.
Mechanism of Action: TLR7-Mediated Immune Activation
Guretolimod functions by binding to and activating TLR7, an endosomal receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells. This activation triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons (IFNs), which are crucial for initiating an anti-tumor immune response.
The key immunological consequences of guretolimod-mediated TLR7 activation include:
-
Activation of Dendritic Cells (DCs): Guretolimod stimulates the maturation and activation of DCs, enhancing their ability to present tumor antigens to T cells.
-
Induction of Cytokine Production: It induces the secretion of a range of cytokines, including IFN-α, TNF-α, and IL-12, which promote the activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).
-
Enhancement of T Cell Responses: The activated immune environment fosters the priming and expansion of tumor-specific CD8+ T cells, which are critical for direct tumor cell killing.
-
Modulation of the Tumor Microenvironment (TME): Guretolimod can alter the TME from an immunosuppressive to an immunogenic state, for example, by polarizing M2-like macrophages towards an anti-tumor M1 phenotype.
Signaling Pathway
Caption: Guretolimod hydrochloride activates TLR7 in the endosome, initiating a MyD88-dependent signaling cascade.
Preclinical Efficacy
In Vitro Cytokine Induction
Guretolimod (DSP-0509) has been shown to induce the secretion of key pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).
| Cytokine | Concentration (pg/mL) after DSP-0509 stimulation |
| IFN-α | Markedly increased 2 hours post-administration in vivo[1] |
| TNF-α | Markedly increased 2 hours post-administration in vivo[1] |
| IP-10 | Markedly increased 2 hours post-administration in vivo[1] |
Note: Specific in vitro concentration values with standard deviations were not consistently available in the reviewed literature. The table reflects in vivo observations which are indicative of the in vitro potential.
In Vivo Anti-Tumor Efficacy of Guretolimod (DSP-0509)
Intravenous administration of guretolimod has demonstrated significant tumor growth inhibition in various syngeneic mouse tumor models.
| Tumor Model | Treatment | Tumor Growth Inhibition (TGI) (%) | Complete Response (CR) (%) |
| CT26 (colorectal) | DSP-0509 (5 mg/kg, i.v., weekly) | Significant inhibition vs. control[1] | - |
| CT26 (colorectal) | DSP-0509 + anti-PD-1 antibody | Significantly enhanced vs. monotherapy[2] | - |
| CT26 (colorectal) | DSP-0509 + Radiation Therapy | Enhanced vs. monotherapy | 30%[3] |
| 4T1 (breast) | DSP-0509 + TP-0903 (AXL inhibitor) | Stronger inhibition than TP-0903 alone | - |
| LM8 (osteosarcoma) | DSP-0509 | Suppression of primary tumor and lung metastasis | - |
In Vivo Anti-Tumor Efficacy of 5DEX-0509R
The dextran-based conjugate 5DEX-0509R, which targets TAMs, has shown potent anti-tumor activity.
| Tumor Model | Mouse Strain | Treatment | Tumor Growth Inhibition (TGI) (%) | Complete Response (CR) (%) |
| Colon26 (colon) | BALB/c | 5DEX-0509R | 100 | 100[4] |
| CT26 (colon) | BALB/c | 5DEX-0509R | 96.3 | 83.3[4] |
Clinical Development
A Phase 1/2 clinical trial (NCT03416335) was initiated to evaluate the safety, tolerability, and preliminary efficacy of guretolimod as a single agent and in combination with pembrolizumab (B1139204) in patients with advanced solid tumors.[5] The study was terminated due to a sponsor's decision based on the changing landscape.[6][7] Publicly available quantitative data from this trial is limited.
Experimental Protocols
In Vitro Cytokine Induction Assay in Human PBMCs
This protocol outlines a general method for assessing the ability of a TLR7 agonist to induce cytokine production in human PBMCs.
Caption: Workflow for in vitro cytokine induction assay using human PBMCs.
Detailed Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in 96-well flat-bottom plates at a density of 1-2 x 10^5 cells/well.
-
Compound Addition: Add this compound at a range of concentrations (e.g., 0.01 to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.
-
Cytokine Analysis: Measure the concentrations of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using commercially available ELISA or multiplex bead-based immunoassay (Luminex) kits.
In Vivo Syngeneic Tumor Model (CT26)
This protocol describes a general procedure for evaluating the anti-tumor efficacy of guretolimod in the CT26 syngeneic mouse model.
Caption: Workflow for in vivo anti-tumor efficacy study in a syngeneic mouse model.
Detailed Methodology:
-
Cell Culture: Culture CT26 colorectal carcinoma cells in appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS into the flank of 6-8 week old female BALB/c mice.[8]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (e.g., vehicle control, guretolimod, anti-PD-1 antibody, combination therapy).
-
Treatment Administration:
-
Monitoring: Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.
-
Endpoint Analysis:
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
Monitor survival for long-term efficacy studies.
-
At the study endpoint, tumors and spleens can be harvested for immune cell profiling by flow cytometry or immunohistochemistry to analyze the infiltration and activation of T cells, NK cells, and macrophages.
-
Conclusion
This compound is a promising immuno-oncology agent that leverages the power of the innate immune system to drive a potent anti-tumor adaptive immune response. Its demonstrated efficacy in preclinical models, both as a monotherapy and in combination with other immunotherapies, highlights its potential for the treatment of solid tumors. The development of targeted delivery systems like 5DEX-0509R further refines its therapeutic application by focusing the immune activation within the tumor microenvironment. While the clinical development of guretolimod has been halted, the extensive preclinical data and the understanding of its mechanism of action provide a valuable foundation for the future development of TLR7 agonists in cancer therapy. Further research into patient selection biomarkers and novel combination strategies will be crucial in realizing the full potential of this therapeutic class.
References
- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Tumor-Associated Macrophages with the Immune-Activating Nanomedicine for Achieving Strong Antitumor Activity with Rapid Clearance from the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. News - guretolimod (DSP-0509) - LARVOL VERI [veri.larvol.com]
- 7. A Study of DSP-0509 in Patients With Advanced Solid Tumors to Determine the Safety and the Pharmacokinetic Profile [clin.larvol.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
Guretolimod Hydrochloride: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guretolimod hydrochloride (DSP-0509) is a synthetic, small-molecule Toll-like receptor 7 (TLR7) agonist with demonstrated immunostimulatory and antineoplastic activities. As a selective TLR7 agonist, Guretolimod activates the innate immune system, leading to a cascade of downstream events that culminate in the activation of adaptive immunity and potent anti-tumor responses. This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action: TLR7 Agonism and Immune Activation
Guretolimod's primary mechanism of action is the activation of TLR7, an endosomal receptor predominantly expressed on plasmacytoid dendritic cells (pDCs) and B cells.[1][2][3] This activation initiates a MyD88-dependent signaling pathway, a central pathway for most Toll-like receptors (except TLR3). This signaling cascade leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[4] The activation of these transcription factors results in the robust production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][2][5] This cytokine milieu promotes the maturation and activation of antigen-presenting cells (APCs), enhances natural killer (NK) cell cytotoxicity, and ultimately primes a potent and durable anti-tumor adaptive immune response mediated by cytotoxic T lymphocytes (CTLs).[2][6]
Signaling Pathway of this compound
Caption: this compound's TLR7-mediated signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity
| Parameter | Species | Value | Assay System | Reference |
| EC50 | Human | 316 nM | TLR7 Reporter Assay | [1] |
| EC50 | Human | > 10 µM | TLR8 Reporter Assay | [1] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics
| Parameter | Species | Value | Experimental Condition | Reference |
| Half-life (T1/2) | Mouse | 0.69 h | Intravenous administration | [1] |
| Cytokine Induction | Mouse | Marked increases in IFNα, TNFα, and IP-10 | 5 mg/kg i.v. bolus, measured at 2h | [5] |
| Cytokine Induction | Human | Lower minimum cytokine induction dose than 852A | Whole blood assay | [1] |
Table 3: In Vivo Anti-Tumor Efficacy
| Tumor Model | Treatment | Key Findings | Reference |
| LM8 (osteosarcoma) | Monotherapy (i.v.) | Suppressed primary tumor growth and the number of lung metastatic nodules. | [1][2] |
| CT26 (colon carcinoma) | Combination with anti-PD-1 antibody | Significantly suppressed tumor growth compared to monotherapies. Increased ratio of CD8+ T cells and effector memory T cells in TILs. Increased MHC class I expression on tumor cells. | [1][2][3] |
| 4T1 (breast cancer) | Combination with anti-PD-1 antibody | Showed anti-tumor activity with increased expression of IFN-gamma signature genes and decreased polymorphonuclear myeloid-derived suppressor cells (PMN-MDSC). | [3] |
| CT26, LM8, 4T1 | Combination with Radiation Therapy (RT) | Enhanced anti-tumor activity. Increased tumor lytic activity of spleen cells. Increased level of cytotoxic T lymphocytes (CTLs) in spleens of cured mice. | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
In Vitro TLR7 Reporter Assay
This protocol is designed to determine the agonistic activity of this compound on TLR7.
1. Cell Culture:
-
Maintain HEK-293 cells stably expressing human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., puromycin) at 37°C in a 5% CO2 incubator.
2. Assay Procedure:
-
Seed the TLR7-expressing HEK-293 cells into a 96-well plate at a density of 2-5 x 104 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in assay medium.
-
Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a known TLR7 agonist as a positive control.
-
Incubate the plate at 37°C for 18-24 hours.
3. Data Analysis:
-
After incubation, collect the cell culture supernatant.
-
Measure SEAP activity using a colorimetric or chemiluminescent substrate according to the manufacturer's instructions.
-
Read the absorbance or luminescence on a plate reader.
-
Plot the SEAP activity against the log concentration of this compound and determine the EC50 value using a non-linear regression analysis.
In Vivo Murine Syngeneic Tumor Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
1. Cell Culture and Tumor Implantation:
-
Culture a murine tumor cell line (e.g., CT26 colon carcinoma, 4T1 breast carcinoma, or LM8 osteosarcoma) in appropriate culture medium.
-
Harvest the cells and resuspend them in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 105 to 1 x 106 cells) into the flank of immunocompetent mice (e.g., BALB/c for CT26 and 4T1, C3H for LM8).
2. Treatment Administration:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width2).
-
Once tumors reach a predetermined size (e.g., 50-100 mm3), randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 antibody monotherapy, combination therapy).
-
Administer this compound intravenously (i.v.) at the desired dose and schedule. Administer other agents (e.g., checkpoint inhibitors) as required by the study design.
3. Efficacy and Pharmacodynamic Readouts:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, or at specified time points, euthanize the mice and excise the tumors for further analysis.
-
Tumor Growth Inhibition (TGI): Calculate as a percentage relative to the vehicle control group.
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to analyze the frequency and phenotype of immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Cytokine Analysis: Collect blood samples at various time points after treatment to measure systemic cytokine levels using ELISA or Luminex assays.
-
Immunohistochemistry (IHC): Analyze tumor sections for the infiltration of immune cells and the expression of relevant biomarkers.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for in vivo anti-tumor efficacy studies.
Conclusion
This compound is a potent and selective TLR7 agonist that has demonstrated significant anti-tumor activity in preclinical models, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors. Its ability to be administered systemically and to induce a robust type I interferon response and CTL-mediated immunity makes it a promising candidate for further development in oncology. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the basic research applications and therapeutic potential of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In Vivo Cancer Model Development Services - Alfa Cytology [alfacytology.com]
- 5. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boston Biomedical Announces First Patient Dosed with Investigational Toll-like Receptor (TLR) 7 Agonist DSP-0509 in Phase 1 Trial of Patients with Advanced Solid Tumors Refractory to Standard Treatment [prnewswire.com]
- 7. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Guretolimod Hydrochloride: A Deep Dive into its Structure-Activity Relationship for TLR7 Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guretolimod hydrochloride (DSP-0509) is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7).[1][2] As a key component of the innate immune system, TLR7 recognizes single-stranded RNA viruses and synthetic ligands, triggering a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This immune activation holds significant therapeutic promise, particularly in the field of immuno-oncology. Guretolimod, with its distinct pyrimidine (B1678525) scaffold, represents a significant departure from the more common imidazoquinoline-based TLR7 agonists.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Guretolimod and related pyrimidine-based TLR7 agonists, details key experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.
Core Structure and Pharmacophore
The chemical structure of Guretolimod is N-{4-[(2-amino-4-{[(3S)-1-hydroxyhexan-3-yl]amino}-6-methylpyrimidin-5-yl)methyl]-3-methoxybenzyl}-N-(2,2,2-trifluoroethyl)glycine.[3] Its activity is rooted in a pyrimidine core, which serves as a key pharmacophore for TLR7 binding. The general pharmacophore for pyrimidine-based TLR7 agonists includes a 2-aminopyrimidine (B69317) moiety for crucial hydrogen bonding interactions within the receptor's binding pocket, a hydrophobic aliphatic "tail," and a benzyl (B1604629) group.[4]
Structure-Activity Relationship (SAR) Studies
Key Structural Modifications and Their Impact on Activity:
-
The 2-Aminopyrimidine Core: This moiety is critical for activity. The 2-amino group acts as a hydrogen bond donor, interacting with key residues in the TLR7 binding site.[4]
-
Substitution at the 4-Position: The amino group at the 4-position of the pyrimidine ring is another key interaction point. The nature of the substituent at this position significantly influences potency. In Guretolimod, the (3S)-1-hydroxyhexan-3-yl]amino side chain contributes to the overall binding affinity.
-
The 5-Position Linker: The methylene (B1212753) bridge at the 5-position connects the pyrimidine core to the substituted benzyl ring. The length and flexibility of this linker are important for optimal positioning of the molecule within the binding pocket.
-
The Benzyl "Headpiece": Modifications to the benzyl ring and its substituents can fine-tune potency, selectivity, and pharmacokinetic properties. In Guretolimod, the 3-methoxy group and the N-(2,2,2-trifluoroethyl)glycine substituent at the 4-position of the benzyl ring are crucial for its specific activity profile. The presence of a basic amine in this portion of the molecule is often highlighted as important for lysosomal trapping, leading to prolonged target engagement.[4]
Quantitative Data Summary
The following table summarizes the reported in vitro activity of Guretolimod.
| Compound | Target | Assay | EC50 (nM) | Reference |
| Guretolimod (DSP-0509) | Human TLR7 | NF-κB Reporter Gene Assay (HEK293 cells) | 515 | [1] |
| Guretolimod (DSP-0509) | Murine TLR7 | NF-κB Reporter Gene Assay (HEK293 cells) | 33 | [1] |
| Guretolimod (DSP-0509) | Human TLR8 | NF-κB Reporter Gene Assay (HEK293 cells) | >10,000 | [2] |
Signaling Pathway and Experimental Workflows
TLR7 Signaling Pathway
Guretolimod, upon binding to TLR7 in the endosome of immune cells such as plasmacytoid dendritic cells (pDCs), initiates a downstream signaling cascade. This process involves the recruitment of the adaptor protein MyD88, leading to the activation of transcription factors like NF-κB and IRF7. Activation of these factors results in the transcription of genes encoding type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines, which are central to the anti-viral and anti-tumor immune response.
Experimental Workflow: In Vitro TLR7 Activity Assay
The activity of Guretolimod and its analogs is typically assessed using a cell-based reporter gene assay. This workflow outlines the key steps involved in such an experiment.
Experimental Protocols
In Vitro TLR7 Reporter Gene Assay[1][5]
This protocol describes a method for determining the TLR7 agonist activity of a compound using a stable reporter cell line.
1. Cell Culture and Maintenance:
-
Cell Line: HEK293 cells stably co-transfected with a plasmid expressing full-length human or murine TLR7 and a plasmid containing a secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene under the control of an NF-κB promoter. A control cell line expressing only the reporter gene should be used to assess non-specific effects.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., Puromycin and Blasticidin).
-
Culture Conditions: Cells are maintained at 37°C in a humidified incubator with 5% CO2.
2. Assay Procedure:
-
Cell Seeding: Harvest cells using trypsin-EDTA and resuspend in fresh culture medium. Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well in 100 µL of medium. Incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.
-
Cell Stimulation: Add the diluted compounds to the appropriate wells of the 96-well plate containing the cells. Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control (a known TLR7 agonist like R848).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Reporter Gene Detection (Luciferase): Add a luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate reader.
-
Data Analysis: The activity is typically expressed as the fold induction of the reporter signal over the vehicle control. The EC50 value, the concentration at which the compound elicits a half-maximal response, is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
In Vivo Murine Model for Anti-Tumor Efficacy[1][6]
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of Guretolimod in a syngeneic mouse model.
1. Animals and Cell Line:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Tumor Cell Line: A syngeneic tumor cell line such as CT26 (colon carcinoma) or 4T1 (mammary carcinoma).
2. Tumor Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 CT26 cells) subcutaneously into the flank of the mice.
3. Treatment:
-
When the tumors reach a palpable size (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.
-
Guretolimod Formulation: Dissolve this compound in a suitable vehicle, such as a 2.5 mM glycine (B1666218) buffered solution at pH 10.2.[5]
-
Administration: Administer Guretolimod intravenously (i.v.) at the desired dose (e.g., 1 or 5 mg/kg) on a specified schedule (e.g., once weekly). The control group receives the vehicle only.
4. Monitoring and Endpoint:
-
Measure the tumor volume regularly (e.g., twice a week) using calipers. The tumor volume can be calculated using the formula: (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study endpoint can be a predetermined tumor volume, a specific time point, or when the tumors in the control group reach a certain size.
5. Data Analysis:
-
Compare the tumor growth curves between the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of any anti-tumor effects.
Conclusion
This compound is a promising TLR7 agonist with a distinct pyrimidine-based chemical structure. While detailed SAR studies on its specific scaffold are not extensively published, analysis of related pyrimidine series provides a framework for understanding the key structural features required for potent and selective TLR7 agonism. The in vitro and in vivo experimental protocols described herein provide a basis for the continued evaluation and development of Guretolimod and novel TLR7 agonists for immunotherapy. Further research into the specific interactions of Guretolimod with the TLR7 receptor will be invaluable for the rational design of next-generation immuno-oncology agents.
References
- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
Guretolimod Hydrochloride: A Deep Dive into a Synthetic Immunomodulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guretolimod hydrochloride (DSP-0509) is a synthetic, small-molecule Toll-like receptor 7 (TLR7) agonist that has emerged as a potent immunomodulator with significant potential in immuno-oncology. By activating the innate immune system, Guretolimod triggers a cascade of events leading to the induction of pro-inflammatory cytokines, activation of dendritic cells, and ultimately, the enhancement of cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immunity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Mechanism of Action: TLR7 Agonism
This compound selectively binds to and activates TLR7, an endosomal receptor primarily expressed on immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and to a lesser extent, myeloid dendritic cells and monocytes.[1] This interaction initiates a MyD88-dependent signaling pathway, a central conduit for innate immune responses.[1]
Upon activation, TLR7 recruits the adaptor protein MyD88, which in turn recruits and activates members of the IRAK (IL-1 receptor-associated kinase) family. This leads to the activation of TRAF6, a key signaling intermediate that triggers two downstream pathways: one leading to the activation of the NF-κB complex and the other to the activation of mitogen-activated protein kinases (MAPKs). Concurrently, TRAF6 can also stimulate interferon regulatory factors (IRFs), particularly IRF7, which is crucial for the production of type I interferons (IFN-α/β).[1] The culmination of this signaling cascade is the robust production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules, leading to the maturation of dendritic cells and the priming of a potent anti-tumor adaptive immune response.[1][2]
Signaling Pathway
Caption: MyD88-dependent signaling pathway activated by Guretolimod.
Quantitative Preclinical Data
The following tables summarize key in vitro and in vivo quantitative data for this compound (DSP-0509).
Table 1: In Vitro TLR7 Agonistic Activity [1]
| Cell Line | Species | EC50 (nM) |
| NF-kB/SEAP/293 | Human | 515 |
| NF-kB/SEAP/293 | Murine | 33 |
EC50: Half-maximal effective concentration.
Table 2: In Vivo Systemic Cytokine Induction in CT26-bearing Mice (1 mg/kg, i.v.) [1]
| Cytokine/Chemokine | Peak Concentration (pg/mL) at 2 hours |
| IFNα | ~1500 |
| IL-6 | ~8000 |
| TNFα | ~200 |
| MCP-1 (CCL2) | ~4000 |
| IP-10 (CXCL10) | ~12000 |
Concentrations are approximate values derived from graphical data.
Table 3: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models (1 mg/kg, i.v., weekly) [1]
| Tumor Model | Cell Line | Tumor Growth Inhibition (%) |
| Osteosarcoma | LM8 | Statistically significant |
| Colon Carcinoma | CT26 | Statistically significant |
Tumor growth inhibition was determined to be statistically significant compared to the vehicle control group.
Experimental Protocols
TLR7 Agonistic Activity Assay (NF-κB Reporter Gene Assay)[1]
This protocol describes the determination of Guretolimod's EC50 value using a reporter gene assay in HEK293 cells stably expressing human or murine TLR7.
-
Cell Culture: Maintain HEK293 cells stably expressing either human or murine TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter in appropriate growth medium.
-
Cell Seeding: Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate vehicle.
-
Cell Treatment: Add the Guretolimod dilutions to the cells and incubate for a specified period (e.g., 24 hours).
-
SEAP Activity Measurement: Collect the cell culture supernatant and measure SEAP activity using a chemiluminescent substrate.
-
Data Analysis: Plot the SEAP activity against the logarithm of the Guretolimod concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Mouse Tumor Model and Efficacy Study[1]
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of Guretolimod in a syngeneic mouse model.
-
Animal Model: Use immunocompetent mice (e.g., BALB/c) appropriate for the chosen syngeneic tumor cell line.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., CT26 or LM8) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intravenously (i.v.) at the specified dose and schedule (e.g., 1 mg/kg, weekly). The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups using appropriate statistical methods.
Caption: Workflow for in vivo anti-tumor efficacy studies.
Clinical Development
This compound has been investigated in a Phase 1/2 clinical trial for patients with advanced solid tumors (NCT03416335).[3] The study aimed to determine the safety and pharmacokinetic profile of Guretolimod.
Conclusion
This compound is a promising synthetic TLR7 agonist with a well-defined mechanism of action that translates to potent anti-tumor activity in preclinical models. Its ability to systemically activate the innate immune system and induce a robust cytokine response and CTL-mediated immunity underscores its potential as a valuable agent in cancer immunotherapy, both as a monotherapy and in combination with other therapeutic modalities. Further clinical investigation is warranted to fully elucidate its therapeutic utility in various oncology indications.
References
- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of DSP-0509 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of DSP-0509, a systemic Toll-like receptor 7 (TLR7) agonist, in various mouse models of cancer. DSP-0509 is an investigational immunostimulatory agent designed to activate the innate immune system and promote anti-tumor immune responses.
Mechanism of Action
DSP-0509 is a synthetic small molecule that acts as an agonist for Toll-like receptor 7 (TLR7).[1][2][3] TLR7 is a key component of the innate immune system, primarily expressed in plasmacytoid dendritic cells (pDCs) and other myeloid cells like macrophages.[4][5] Upon binding to TLR7, DSP-0509 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[2][6][7] This activation of the innate immune system subsequently bridges to the adaptive immune system, promoting the activation and infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment, which are crucial for anti-tumor activity.[1][2]
Signaling Pathway of DSP-0509 via TLR7
References
- 1. Boston Biomedical Announces First Patient Dosed with Investigational Toll-like Receptor (TLR) 7 Agonist DSP-0509 in Phase 1 Trial of Patients with Advanced Solid Tumors Refractory to Standard Treatment [prnewswire.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 5. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
Application Notes and Protocols for Guretolimod Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Guretolimod hydrochloride, a potent Toll-like receptor 7 (TLR7) agonist, and detail its formulation and application in preclinical animal studies for cancer immunotherapy research.
Introduction
Guretolimod (also known as DSP-0509) is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal receptor that recognizes single-stranded RNA, and its activation triggers an innate immune response characterized by the production of type I interferons and other inflammatory cytokines. This activation of the innate immune system can, in turn, lead to the stimulation of an adaptive anti-tumor immune response, making TLR7 agonists like Guretolimod promising candidates for cancer immunotherapy.[2] Preclinical studies have demonstrated that systemically administered Guretolimod can inhibit tumor growth and enhance the efficacy of immune checkpoint inhibitors.[2][3][4]
Mechanism of Action
Guretolimod exerts its immunostimulatory effects by binding to and activating TLR7 within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs). This binding event initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[3][5] Activated IRF7 drives the transcription of type I interferons (IFN-α/β), while NF-κB activation leads to the production of various pro-inflammatory cytokines and chemokines.[3][5] This cytokine milieu promotes the maturation and activation of dendritic cells, enhances antigen presentation, and ultimately stimulates a robust anti-tumor response mediated by cytotoxic T lymphocytes (CTLs).[2]
This compound (DSP-0509) TLR7 signaling pathway.
Data Presentation
Formulation for In Vivo Studies
The following table summarizes the formulation for this compound for intravenous administration in animal models.[3][6][7][8]
| Component | Concentration/pH | Notes |
| This compound | 1 - 5 mg/kg | Final dosage administered to the animal. |
| Glycine (B1666218) Buffer | 2.5 mM | Vehicle for dissolution. |
| pH of final solution | 10.2 | Adjusted for optimal solubility and stability. |
Dosing Regimen for In Vivo Efficacy Studies
This table outlines a typical dosing schedule for this compound in murine tumor models.[3][6][7][9]
| Parameter | Description |
| Animal Model | Syngeneic mouse models (e.g., BALB/c, C3H/HeN) |
| Tumor Models | CT26 (colon carcinoma), 4T1 (breast cancer), LM8 (osteosarcoma), Renca (renal cell carcinoma) |
| Administration | Intravenous (i.v.) bolus injection |
| Dosage | 1 mg/kg or 5 mg/kg |
| Frequency | Once weekly |
| Combination Therapy | Can be combined with anti-PD-1 or anti-CTLA-4 antibodies (administered intraperitoneally) |
Experimental Protocols
Preparation of this compound Formulation for Intravenous Administration
Materials:
-
This compound (DSP-0509) powder
-
Glycine
-
Sterile water for injection
-
Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Sterile 0.22 µm syringe filter
-
Sterile vials
Protocol:
-
Prepare a 2.5 mM glycine buffer solution by dissolving the appropriate amount of glycine in sterile water for injection.
-
Slowly add this compound powder to the glycine buffer while stirring to achieve the desired final concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 20g mouse with a 200 µL injection volume).
-
Adjust the pH of the solution to 10.2 using NaOH or HCl as needed. Ensure the pH is stable before proceeding.
-
Once the this compound is completely dissolved and the pH is stable, sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation according to the manufacturer's recommendations, typically at -20°C for short-term and -80°C for long-term storage.[1]
In Vivo Tumor Efficacy Study
Materials:
-
Appropriate syngeneic mouse strain (e.g., BALB/c for CT26 tumors)
-
Tumor cells (e.g., CT26 colon carcinoma cells)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium for cell suspension
-
This compound formulation (prepared as described above)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Workflow Diagram:
Workflow for a typical in vivo efficacy study.
Protocol:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 CT26 cells in 100 µL PBS) into the flank of the mice.[10]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size, typically around 100 mm³.[6][10] Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[3][6][10]
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle control, Guretolimod monotherapy, Guretolimod + anti-PD-1 antibody).
-
Treatment Administration:
-
Continued Monitoring: Continue to monitor tumor growth and animal well-being throughout the study.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the animals and collect tumors and other tissues (e.g., spleen, lymph nodes) for further analysis, such as flow cytometry to analyze immune cell infiltration or gene expression analysis.[9] Survival can also be a primary endpoint.
References
- 1. researchgate.net [researchgate.net]
- 2. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of a transductional-transcriptional processor complex involving MyD88 and IRF-7 in Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Cell-Based Assays to Determine Guretolimod Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guretolimod hydrochloride (also known as DSP-0509 and BMS-986256) is a small molecule agonist of Toll-like receptor 7 (TLR7).[1][2][3] TLR7, an endosomal receptor, plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses.[4] Activation of TLR7 triggers downstream signaling pathways, leading to the production of type I interferons (IFN) and other pro-inflammatory cytokines, which in turn stimulates a robust anti-viral and anti-tumor immune response.[3][5]
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound. The described methods are essential for determining the potency and elucidating the mechanism of action of this and other TLR7 agonists.
Key Cell-Based Assays
Two primary cell-based assays are recommended for evaluating the activity of this compound:
-
HEK-Blue™ hTLR7 Reporter Gene Assay: This assay is designed to quantify the potency of this compound in activating the human TLR7 signaling pathway. It utilizes a HEK293 cell line stably co-expressing human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[6][7]
-
Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Release Assay: This assay measures the induction of cytokines by this compound in a more physiologically relevant system. PBMCs comprise various immune cells, including plasmacytoid dendritic cells (pDCs), which are the primary producers of IFN-α in response to TLR7 stimulation.[8][9]
Data Presentation
The following tables summarize the expected quantitative data from the described assays for this compound and a reference TLR7/8 agonist.
Table 1: Potency of this compound in HEK-Blue™ hTLR7 Reporter Assay
| Compound | Target(s) | hTLR7 EC50 (nM) | hTLR8 EC50 (µM) | Reference |
| Guretolimod (DSP-0509) | TLR7 | 316 | > 10 | [5][10] |
| R848 (Resiquimod) | TLR7/8 | ~5120 | ~4.57 | [10] |
Table 2: Cytokine Profile Induced by this compound in Human PBMCs
| Cytokine | Expected Induction by Guretolimod | Key Function |
| IFN-α | High | Antiviral activity, pDC activation |
| TNF-α | Moderate to High | Pro-inflammatory, anti-tumor activity |
| IL-6 | Moderate to High | Pro-inflammatory, B-cell stimulation |
| IL-12 | Moderate | Th1 polarization, activation of NK and T cells |
| IP-10 (CXCL10) | Moderate to High | Chemoattractant for T cells, NK cells, and monocytes |
Note: The cytokine induction profile is based on the known mechanism of TLR7 agonists and in vivo data. Specific concentrations and induction levels may vary depending on the donor and experimental conditions.
Experimental Protocols
HEK-Blue™ hTLR7 Reporter Gene Assay
This protocol is adapted from manufacturer's guidelines and is intended for determining the agonist potency of this compound.[6]
Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection medium
-
This compound
-
Positive control (e.g., R848)
-
Negative control (vehicle, e.g., DMSO or PBS)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Maintain and subculture HEK-Blue™ hTLR7 cells in a growth medium supplemented with appropriate selection antibiotics.
-
On the day of the experiment, harvest and resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium.
-
Seed 180 µL of the cell suspension into a 96-well flat-bottom plate at a density of 2 x 10^4 to 5 x 10^4 cells per well.[6]
-
-
Agonist Addition:
-
Prepare serial dilutions of this compound.
-
Add 20 µL of the this compound dilutions to the appropriate wells.
-
Include a positive control (e.g., R848) and a negative control (vehicle).
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[6]
-
-
Data Acquisition:
-
Measure the SEAP activity by reading the optical density (OD) at 620-650 nm using a spectrophotometer.
-
The results are expressed as the fold induction of NF-κB activation over the negative control.
-
-
Data Analysis:
-
Plot the fold induction against the concentration of this compound.
-
Calculate the half-maximal effective concentration (EC50) using a non-linear regression analysis.
-
Human PBMC Cytokine Release Assay
This protocol outlines the general steps for isolating and stimulating human PBMCs to measure cytokine production.[8][9]
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque™ PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
This compound
-
96-well plates
-
Luminex assay kits for desired cytokines
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer (the "buffy coat").
-
Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the final cell pellet in complete RPMI-1640 medium.
-
-
Cell Stimulation:
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 to 1 x 10^6 cells per well.
-
Add this compound at the desired concentrations.
-
Incubate the plate for 6 to 48 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cytokine of interest.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of cytokines in the supernatant using a multiplex immunoassay platform such as Luminex.[8]
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound activates TLR7 in the endosome, leading to the activation of NF-κB and IRF7 and subsequent cytokine production.
Caption: Workflow for determining this compound potency using the HEK-Blue™ hTLR7 reporter assay.
Caption: Workflow for measuring cytokine release from PBMCs stimulated with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. invivogen.com [invivogen.com]
- 8. PBMC Luminex Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. revvity.com [revvity.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Guretolimod Hydrochloride and Anti-PD-1 Combination Therapy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guretolimod hydrochloride (formerly GSK2245035, now DSP-0509) is a potent and selective Toll-like receptor 7 (TLR7) agonist that has demonstrated significant antitumor activity in preclinical models.[1][2] Activation of TLR7 on immune cells, such as dendritic cells (DCs) and macrophages, triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of both innate and adaptive immunity.[3][4] Anti-programmed cell death-1 (PD-1) therapy is a cornerstone of modern immuno-oncology, reinvigorating exhausted T cells to recognize and eliminate cancer cells. The combination of a TLR7 agonist like Guretolimod with an anti-PD-1 antibody represents a rational and synergistic approach to enhance antitumor immunity. Guretolimod can help to "inflame" the tumor microenvironment, making it more susceptible to the effects of PD-1 blockade.[2] This document provides detailed application notes and protocols for the in vivo evaluation of this compound in combination with anti-PD-1 therapy, based on published preclinical studies.
Data Presentation
Table 1: In Vivo Antitumor Efficacy of Guretolimod and Anti-PD-1 Combination Therapy in CT26 Tumor Model.[2][5]
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle | N/A | ~1500 | 0 |
| Guretolimod (DSP-0509) | 5 mg/kg, i.v., once weekly | ~800 | ~47 |
| Anti-PD-1 Antibody | 200 µ g/mouse , i.p., biweekly | ~1000 | ~33 |
| Guretolimod + Anti-PD-1 | Guretolimod: 5 mg/kg, i.v., once weekly; Anti-PD-1: 200 µ g/mouse , i.p., biweekly | ~200 | ~87 |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in CT26 Tumors Following Combination Therapy.[1][6]
| Immune Cell Population | Treatment Group | Key Findings |
| CD8+ T cells | Guretolimod + Anti-PD-1 | Significant increase in the cluster of CD8+ T cells expressing Gzmb, Prf1, Ctla4, and Icos compared to Guretolimod alone.[1][5] |
| M1-like Macrophages | Guretolimod + Anti-PD-1 | Marked increase in the M1-like macrophage cluster compared to Guretolimod alone.[1] |
| Effector Memory T cells | Guretolimod + Anti-PD-1 | Expansion of effector memory T cells in both peripheral blood and the tumor.[2] |
| Regulatory T cells (Tregs) | Guretolimod | Increase in Treg presence within tumors.[1] |
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model (e.g., CT26 colon carcinoma).
Materials:
-
Animals: 6-8 week old female BALB/c mice.
-
Tumor Cells: CT26 colon carcinoma cells.
-
Test Articles:
-
This compound (DSP-0509), formulated for intravenous (i.v.) injection.[2]
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14 or equivalent).
-
Vehicle control for Guretolimod.
-
Isotype control antibody for anti-PD-1.
-
-
Reagents and Equipment:
-
Cell culture reagents.
-
Syringes and needles for tumor implantation and drug administration.
-
Calipers for tumor measurement.
-
Animal balance.
-
Anesthesia (e.g., isoflurane).
-
Equipment for euthanasia.
-
Procedure:
-
Tumor Cell Culture: Culture CT26 cells in appropriate media and conditions. Harvest cells during the logarithmic growth phase and prepare a single-cell suspension in sterile, serum-free media or PBS.
-
Tumor Implantation: Subcutaneously implant 1 x 10^6 CT26 cells in the right flank of each mouse.
-
Animal Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=6-10 mice per group) as described in Table 1.
-
Drug Administration:
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions using calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of each animal as an indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study period.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition at the end of the study. Perform statistical analysis (e.g., ANOVA) to determine significant differences between groups.
Immunophenotyping of Tumor-Infiltrating Lymphocytes by Flow Cytometry
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with Guretolimod and anti-PD-1 combination therapy.
Materials:
-
Tumor samples from the in vivo efficacy study.
-
Reagents for Tissue Dissociation:
-
RPMI 1640 medium.
-
Collagenase D.
-
DNase I.
-
-
Flow Cytometry Antibodies:
-
Anti-mouse CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80, Ly6G, Ly6C, Gr-1, etc.
-
Antibodies for intracellular staining (e.g., anti-Granzyme B, anti-IFN-γ).
-
-
Buffers and Equipment:
-
FACS buffer (PBS with 2% FBS).
-
Red blood cell lysis buffer.
-
Fixation/Permeabilization buffers for intracellular staining.
-
Flow cytometer.
-
Procedure:
-
Tumor Digestion: Harvest tumors at a specified time point after treatment. Mince the tumors and digest them in RPMI 1640 containing Collagenase D and DNase I at 37°C for 30-60 minutes with agitation.
-
Single-Cell Suspension Preparation: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using a lysis buffer.
-
Cell Staining:
-
Surface Staining: Resuspend the cells in FACS buffer and stain with a cocktail of fluorescently labeled antibodies against surface markers for 30 minutes on ice, protected from light.
-
Intracellular Staining: Following surface staining, fix and permeabilize the cells according to the manufacturer's protocol. Then, stain with antibodies against intracellular targets.
-
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Analyze the data using appropriate software to quantify the different immune cell populations.
Visualizations
Signaling Pathways
Caption: Guretolimod (TLR7 agonist) and anti-PD-1 antibody signaling pathways.
Experimental Workflow
Caption: In vivo experimental workflow for Guretolimod and anti-PD-1 combination therapy.
References
- 1. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 2. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Cancer Therapy with TLR7/8 Agonists: Applications in Vaccines and Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modes of action of TLR7 agonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Production Following Guretolimod Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guretolimod hydrochloride, also known as DSP-0509, is a potent and selective Toll-like receptor 7 (TLR7) agonist.[1][2] TLR7 is an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells that recognizes single-stranded RNA viruses.[3][4] Activation of TLR7 by agonists like this compound initiates a signaling cascade that results in the production of a wide array of pro-inflammatory cytokines and type I interferons, leading to the activation of both innate and adaptive immunity.[4][5] This immunomodulatory activity makes this compound a promising candidate for cancer immunotherapy and as a vaccine adjuvant.
These application notes provide detailed protocols for measuring cytokine production following treatment with this compound, enabling researchers to assess its biological activity and therapeutic potential. The protocols focus on two primary methods: Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying secreted cytokines and Intracellular Cytokine Staining (ICS) with flow cytometry for identifying cytokine-producing cell populations.
Mechanism of Action: this compound and TLR7 Signaling
This compound selectively binds to and activates TLR7 within the endosomes of immune cells. This binding event triggers the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). The formation of the TLR7-MyD88 complex initiates a downstream signaling cascade involving the recruitment and activation of Interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), which translocate to the nucleus and induce the transcription of genes encoding various cytokines and chemokines.
Data Presentation: Expected Cytokine Profile
Treatment with this compound is expected to induce a robust production of several key cytokines and chemokines. The following tables summarize representative data from preclinical mouse models, which demonstrate a significant and transient increase in circulating cytokines following intravenous administration of this compound (DSP-0509).[5] While the absolute concentrations may vary in human systems, the overall profile of induced cytokines is anticipated to be similar, with a prominent role for Type I interferons (e.g., IFNα).
Table 1: Pro-inflammatory Cytokines and Chemokines Induced by this compound in a Mouse Model [5]
| Cytokine/Chemokine | Peak Concentration (pg/mL) at 2 hours |
| IFNα | > 3000 |
| TNFα | ~ 1500 |
| IL-6 | > 10000 |
| IL-12p40 | ~ 1500 |
| MCP-1 (CCL2) | > 10000 |
| KC (CXCL1) | > 10000 |
| IP-10 (CXCL10) | > 10000 |
Table 2: Time-Course of Key Cytokine Induction by this compound in a Mouse Model [5]
| Time Point | IFNα (pg/mL) | TNFα (pg/mL) | IL-6 (pg/mL) |
| Baseline | < 50 | < 50 | < 100 |
| 2 hours | > 3000 | ~ 1500 | > 10000 |
| 6 hours | ~ 1000 | < 200 | ~ 2000 |
| 24 hours | < 50 | < 50 | < 100 |
Experimental Protocols
The following are detailed protocols for the two primary methods of measuring cytokine production.
Protocol 1: Quantification of Secreted Cytokines by ELISA
This protocol describes a sandwich ELISA for the quantification of cytokines in cell culture supernatants following treatment with this compound.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody specific for the cytokine of interest
-
Recombinant cytokine standard
-
Detection antibody specific for the cytokine of interest (typically biotinylated)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Assay diluent/blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer to the recommended concentration. Add 100 µL of the diluted capture antibody to each well of the 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with 200 µL of wash buffer per well. Add 200 µL of assay diluent/blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate 3 times with wash buffer. Prepare a serial dilution of the recombinant cytokine standard in assay diluent. Add 100 µL of the standards and cell culture supernatants (diluted if necessary) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 3 times with wash buffer. Dilute the biotinylated detection antibody in assay diluent. Add 100 µL of the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate 3 times with wash buffer. Dilute Streptavidin-HRP in assay diluent. Add 100 µL of the diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate 5 times with wash buffer. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Reaction Stopping and Reading: Add 50 µL of stop solution to each well. Read the absorbance at 450 nm on a microplate reader within 30 minutes.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol details the steps for stimulating peripheral blood mononuclear cells (PBMCs) with this compound and subsequently staining for intracellular cytokines to be analyzed by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Cell surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14, anti-CD19)
-
Fixation/Permeabilization buffer
-
Intracellular cytokine antibodies (e.g., anti-IFNα, anti-TNFα, anti-IL-6)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Plate PBMCs at a density of 1-2 x 10⁶ cells/mL in a 96-well plate. Add this compound at the desired concentration. Include an unstimulated control. Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A) to all wells for the last 2-4 hours of the incubation period to allow for intracellular cytokine accumulation.
-
Surface Staining: Harvest the cells and wash with flow cytometry staining buffer. Resuspend the cells in the staining buffer containing the desired cell surface antibodies. Incubate for 20-30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells with staining buffer. Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Intracellular Staining: Wash the cells with permeabilization buffer. Resuspend the cells in permeabilization buffer containing the intracellular cytokine antibodies. Incubate for 30 minutes at room temperature in the dark.
-
Final Washes and Acquisition: Wash the cells twice with permeabilization buffer and once with staining buffer. Resuspend the cells in staining buffer for flow cytometric analysis.
-
Data Analysis: Acquire the samples on a flow cytometer. Gate on the cell populations of interest based on their surface markers and analyze the expression of intracellular cytokines.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively measure cytokine production induced by this compound. By utilizing these methods, scientists can gain valuable insights into the immunomodulatory properties of this TLR7 agonist, aiding in the development of novel therapeutic strategies for a variety of diseases. The provided data serves as a baseline for expected outcomes, while the detailed protocols ensure robust and reproducible experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Guretolimod Hydrochloride in Syngeneic Tumor Models
Introduction
Guretolimod (B3322590) (also known as DSP-0509) is an investigational Toll-like receptor 7 (TLR7) agonist being evaluated for its potential in cancer immunotherapy.[1] Syngeneic tumor models, which involve transplanting tumor tissue into an immunocompetent host of the same genetic background, are crucial tools for assessing the efficacy of immunomodulatory agents like Guretolimod.[2][3] These models allow for the study of the interactions between the therapeutic agent, the tumor, and a fully functional immune system.[2] This document provides detailed application notes and protocols for the use of Guretolimod hydrochloride in syngeneic tumor models, based on established methodologies for evaluating TLR agonists in preclinical cancer research.
Mechanism of Action: TLR7 Agonism in the Tumor Microenvironment
Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs).[4] TLR7, located within the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells, recognizes single-stranded RNA (ssRNA).[4][5]
Activation of TLR7 by an agonist like Guretolimod initiates a signaling cascade that leads to:
-
Activation of Innate Immunity: Promotes the maturation and activation of antigen-presenting cells (APCs) like dendritic cells.[6]
-
Cytokine Production: Induces the secretion of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12).[6]
-
Enhanced Adaptive Immunity: The activation of APCs and the cytokine milieu facilitate the priming and activation of tumor-specific CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells, leading to a robust anti-tumor immune response.[6]
Guretolimod has been shown to exert synergistic anti-tumor effects when combined with other immunotherapies by modulating various immune cells within the tumor microenvironment.[7]
Diagram of TLR7 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. td2inc.com [td2inc.com]
- 3. crownbio.com [crownbio.com]
- 4. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News - guretolimod (DSP-0509) - LARVOL VERI [veri.larvol.com]
Application Notes and Protocols: Intravenous Delivery of Guretolimod Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guretolimod hydrochloride (also known as ASK120067) is an investigational small molecule agonist of Toll-like receptor 8 (TLR8). As a potent activator of the innate immune system, Guretolimod holds promise in immuno-oncology and other therapeutic areas where enhanced immune responses are desired. Intravenous (IV) administration provides rapid and complete bioavailability, making it a critical route for preclinical and clinical evaluation. These application notes provide a detailed overview of the experimental setup and protocols for the intravenous delivery of this compound, based on established methodologies for similar small molecule immunomodulators.
Mechanism of Action: TLR8 Signaling Pathway
Guretolimod, as a TLR8 agonist, activates downstream signaling pathways upon binding to TLR8, which is primarily expressed in the endosomes of myeloid cells such as monocytes, macrophages, and dendritic cells. This activation leads to the production of pro-inflammatory cytokines and chemokines, enhancement of antigen presentation, and subsequent activation of the adaptive immune system.
Caption: this compound activates the TLR8 signaling cascade.
Experimental Protocols
The following protocols are representative methodologies for the preclinical evaluation of intravenously administered this compound. These are based on standard practices for similar compounds and should be adapted as needed for specific experimental goals.
Formulation of this compound for Intravenous Administration
Objective: To prepare a sterile, injectable formulation of this compound suitable for intravenous administration in animal models.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% Sodium Chloride, Phosphate-Buffered Saline (PBS), or a co-solvent system such as 20% Dimethyl Sulfoxide (DMSO) and 80% Polyethylene glycol 400 (PEG400))
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filters
-
Vortex mixer
-
Analytical balance
Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile environment (e.g., a laminar flow hood), add the sterile vehicle to the powder to achieve the desired final concentration.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
Store the formulation at the recommended temperature and protect it from light until use.
-
Perform quality control checks, including visual inspection for particulates, pH measurement, and confirmation of concentration via a suitable analytical method (e.g., HPLC).
In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous bolus injection in mice.
Experimental Workflow:
Caption: Workflow for a typical in vivo pharmacokinetic study.
Protocol:
-
Acclimatize animals (e.g., female C57BL/6 mice, 7-9 weeks old) for a minimum of one week.
-
Administer a single intravenous bolus of the this compound formulation via the tail vein at a specified dose (e.g., 1-10 mg/kg).
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Process the blood samples by centrifugation to separate plasma.
-
Store plasma samples at -80°C until bioanalysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
In Vivo Pharmacodynamic (PD) Study: Cytokine Induction
Objective: To assess the in vivo pharmacodynamic activity of this compound by measuring systemic cytokine induction following intravenous administration.
Protocol:
-
Acclimatize animals as described in the PK study protocol.
-
Administer a single intravenous dose of this compound or vehicle control.
-
Collect blood samples at various time points post-administration (e.g., 2, 6, 12, and 24 hours).
-
Prepare serum or plasma from the collected blood samples.
-
Measure the concentrations of key cytokines (e.g., TNF-α, IL-12, IL-6, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Analyze the data to determine the time course and dose-response of cytokine induction.
Antitumor Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the antitumor efficacy of intravenously administered this compound in a relevant syngeneic tumor model.
Protocol:
-
Implant tumor cells (e.g., CT26 colon carcinoma) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at various dose levels).
-
Administer this compound intravenously according to the planned dosing schedule (e.g., once or twice weekly).
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the animals and collect tumors and other tissues for further analysis (e.g., flow cytometry, immunohistochemistry).
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Representative Pharmacokinetic Parameters of this compound in Mice Following a Single 5 mg/kg IV Bolus Dose
| Parameter | Unit | Value |
| Cmax | ng/mL | [Insert Value] |
| Tmax | h | [Insert Value] |
| AUC(0-t) | ngh/mL | [Insert Value] |
| AUC(0-inf) | ngh/mL | [Insert Value] |
| t1/2 | h | [Insert Value] |
| CL | mL/h/kg | [Insert Value] |
| Vd | L/kg | [Insert Value] |
Table 2: Peak Plasma Cytokine Concentrations Following a Single IV Dose of this compound in Mice
| Cytokine | Vehicle Control (pg/mL) | Guretolimod (1 mg/kg) (pg/mL) | Guretolimod (5 mg/kg) (pg/mL) |
| TNF-α | [Insert Value] | [Insert Value] | [Insert Value] |
| IL-12p40 | [Insert Value] | [Insert Value] | [Insert Value] |
| IL-6 | [Insert Value] | [Insert Value] | [Insert Value] |
| IFN-γ | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Antitumor Efficacy of this compound in the CT26 Syngeneic Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Complete Responders |
| Vehicle Control | [Insert Value] | N/A | [Insert Value] |
| Guretolimod (1 mg/kg, qw) | [Insert Value] | [Insert Value] | [Insert Value] |
| Guretolimod (5 mg/kg, qw) | [Insert Value] | [Insert Value] | [Insert Value] |
Disclaimer: The protocols and data presented here are for illustrative purposes and are based on general knowledge of preclinical drug development. Specific experimental details should be optimized based on the physicochemical properties of this compound and the scientific objectives of the study. Always adhere to institutional guidelines and regulations for animal care and use.
Guretolimod Hydrochloride (DSP-0509): Application Notes and Protocols for Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Guretolimod (B3322590) hydrochloride (DSP-0509), a selective Toll-like receptor 7 (TLR7) agonist, in various cancer models. This document summarizes key quantitative data from in vivo studies, outlines detailed experimental procedures, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Guretolimod hydrochloride (DSP-0509) is a novel, systemically administered small molecule agonist of Toll-like receptor 7 (TLR7).[1] TLR7, an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and other immune cells, recognizes single-stranded RNA (ssRNA).[1][2] Activation of TLR7 by guretolimod initiates a downstream signaling cascade, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1] This, in turn, stimulates a robust innate and adaptive anti-tumor immune response, characterized by the activation and proliferation of natural killer (NK) cells and tumor-specific CD8+ T cells.[3] Preclinical studies have demonstrated the anti-tumor efficacy of guretolimod as a monotherapy and in combination with other anti-cancer agents, such as immune checkpoint inhibitors and radiation therapy.[4][5]
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize quantitative data from representative preclinical studies of guretolimod in syngeneic mouse tumor models.
Table 1: Guretolimod Monotherapy Treatment Schedules and Efficacy
| Cancer Model | Mouse Strain | Guretolimod (DSP-0509) Dose & Schedule | Route of Administration | Tumor Growth Inhibition | Reference |
| CT26 (Colon Carcinoma) | BALB/c | 5 mg/kg, once weekly | Intravenous (i.v.) | Significant suppression of tumor growth | [1] |
| LM8 (Osteosarcoma) | C3H/HeN | Not specified | Intravenous (i.v.) | Reduced primary tumor growth and lung metastases | [5] |
| 4T1 (Breast Cancer) | BALB/c | 1 mg/kg, once weekly | Intravenous (i.v.) | Enhanced anti-tumor activity in combination | [3] |
Table 2: Guretolimod Combination Therapy Treatment Schedules and Efficacy
| Cancer Model | Mouse Strain | Combination Treatment Schedule | Route of Administration | Outcome | Reference |
| CT26 (Colon Carcinoma) | BALB/c | Guretolimod: 5 mg/kg, i.v., once weeklyAnti-PD-1 Ab: 200 µ g/mouse , i.p., twice weekly | Intravenous (Guretolimod)Intraperitoneal (Anti-PD-1) | Significant synergistic tumor growth suppression | [3] |
| CT26 (Colon Carcinoma) | BALB/c | Guretolimod: 5 mg/kg, i.v., once weeklyRadiation: 2 Gy/day for 5 consecutive days | Intravenous (Guretolimod)Local Irradiation | Enhanced tumor growth inhibitory activity | [4] |
| 4T1 (Breast Cancer) | BALB/c | Guretolimod: 1 mg/kg, i.v., once weeklyAXL Inhibitor (TP-0903): 30 mg/kg, oral, daily | Intravenous (Guretolimod)Oral (AXL Inhibitor) | Increased anti-tumor efficacy | [3] |
Experimental Protocols
Protocol 1: Evaluation of Guretolimod Monotherapy in a Syngeneic Mouse Model (e.g., CT26)
1. Cell Culture and Tumor Implantation:
- Culture CT26 colon carcinoma cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
- Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10^6 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of 6-8 week old female BALB/c mice.
2. Animal Grouping and Treatment:
- Monitor tumor growth daily. When tumors reach a palpable size (approximately 50-100 mm³), randomize mice into treatment groups (n=6-8 per group).
- Group 1 (Vehicle Control): Administer vehicle (e.g., sterile saline) intravenously once weekly.
- Group 2 (Guretolimod): Administer guretolimod (5 mg/kg) intravenously once weekly.
3. Tumor Measurement and Monitoring:
- Measure tumor dimensions using digital calipers two to three times per week.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor animal body weight and general health throughout the study.
4. Endpoint and Tissue Collection:
- Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or at the end of the study.
- Collect tumors, spleens, and draining lymph nodes for further analysis (e.g., flow cytometry, immunohistochemistry).
Protocol 2: Evaluation of Guretolimod in Combination with an Anti-PD-1 Antibody
1. Tumor Implantation and Animal Grouping:
- Follow the tumor implantation procedure as described in Protocol 1.
- Randomize mice into four treatment groups:
- Group 1: Vehicle Control
- Group 2: Guretolimod (5 mg/kg, i.v., once weekly)
- Group 3: Anti-PD-1 Antibody (200 µ g/mouse , i.p., twice weekly)
- Group 4: Guretolimod + Anti-PD-1 Antibody
2. Treatment Administration:
- Administer treatments according to the specified doses, routes, and schedules.
3. Monitoring and Endpoint:
- Monitor tumor growth and animal health as described in Protocol 1.
- At the study endpoint, collect tissues for analysis of immune cell infiltration and activation.
Mandatory Visualization
Caption: TLR7 Signaling Pathway Activated by Guretolimod.
Caption: In Vivo Efficacy Study Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 4. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Guretolimod Hydrochloride Activity Assessment Using HEK-Blue™ hTLR7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guretolimod hydrochloride, also known as DSP-0509, is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7).[1][2][3][4] TLR7, an endosomal pattern recognition receptor, plays a crucial role in the innate immune system by recognizing single-stranded RNA viruses and synthetic ligands.[5][6] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, making TLR7 agonists promising candidates for cancer immunotherapy and as vaccine adjuvants.[7][8]
HEK-Blue™ hTLR7 cells are a genetically engineered human embryonic kidney (HEK293) cell line designed to study the human TLR7 signaling pathway.[5] These cells stably express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB and AP-1 inducible promoter.[5][9] Upon stimulation of TLR7 by an agonist like this compound, the downstream signaling pathway activates NF-κB and AP-1, leading to the secretion of SEAP into the cell culture supernatant. The SEAP activity can be easily and quantitatively measured using a colorimetric assay, providing a robust and sensitive method for assessing the potency of TLR7 agonists.[6][9]
This document provides a detailed protocol for the preparation and use of this compound with HEK-Blue™ hTLR7 cells to determine its dose-dependent activation of the TLR7 signaling pathway.
Principle of the Assay
The HEK-Blue™ hTLR7 assay is based on the activation of the TLR7-dependent NF-κB signaling pathway. This compound, as a TLR7 agonist, binds to the TLR7 receptor within the endosomes of the HEK-Blue™ hTLR7 cells. This binding initiates a signaling cascade that results in the activation of the transcription factors NF-κB and AP-1. These transcription factors then bind to their respective response elements in the promoter of the SEAP reporter gene, inducing the expression and secretion of SEAP. The amount of SEAP in the supernatant is directly proportional to the extent of TLR7 activation and can be quantified by measuring the color change of a specific substrate.
This compound Signaling Pathway in HEK-Blue™ hTLR7 Cells
Caption: this compound activates TLR7, leading to NF-κB activation and SEAP reporter expression.
Materials and Reagents
| Material/Reagent | Supplier |
| HEK-Blue™ hTLR7 Cells | InvivoGen |
| This compound (DSP-0509) | Various |
| Dimethyl sulfoxide (B87167) (DMSO), cell culture grade | Standard Supplier |
| Dulbecco's Modified Eagle's Medium (DMEM) | Standard Supplier |
| Fetal Bovine Serum (FBS), heat-inactivated | Standard Supplier |
| Penicillin-Streptomycin | Standard Supplier |
| Normocin™ | InvivoGen |
| HEK-Blue™ Selection | InvivoGen |
| QUANTI-Blue™ Solution | InvivoGen |
| Phosphate-Buffered Saline (PBS) | Standard Supplier |
| 96-well flat-bottom cell culture plates | Standard Supplier |
Experimental Protocols
Cell Culture and Maintenance
-
Growth Medium Preparation : Prepare DMEM supplemented with 10% heat-inactivated FBS, 50 U/mL penicillin, 50 µg/mL streptomycin, and 100 µg/mL Normocin™.
-
Thawing and Seeding : Thaw the vial of HEK-Blue™ hTLR7 cells rapidly in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed growth medium and centrifuge at 1000-1200 rpm for 5 minutes. Resuspend the cell pellet in 10 mL of growth medium containing HEK-Blue™ Selection and plate in a T-75 flask.
-
Cell Maintenance : Culture the cells at 37°C in a 5% CO₂ incubator. Passage the cells when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Stock Solution : Prepare a 10 mM stock solution of this compound in DMSO.[10]
-
Storage : Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
HEK-Blue™ hTLR7 Cell Stimulation Assay
Caption: Workflow for assessing this compound activity using HEK-Blue™ hTLR7 cells.
-
Cell Preparation : Harvest HEK-Blue™ hTLR7 cells and resuspend in fresh, pre-warmed growth medium to a density of approximately 280,000 cells/mL.
-
Compound Dilution : Prepare serial dilutions of this compound from the 10 mM stock solution in growth medium. A suggested starting concentration range is 10 µM down to 0.1 nM. Also, prepare a vehicle control (DMSO at the same final concentration as in the highest this compound dilution).
-
Cell Seeding and Stimulation :
-
Add 180 µL of the cell suspension (approximately 50,000 cells) to each well of a 96-well flat-bottom plate.
-
Add 20 µL of the diluted this compound or vehicle control to the corresponding wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
Detection of SEAP Activity
-
QUANTI-Blue™ Preparation : Prepare the QUANTI-Blue™ Solution according to the manufacturer's instructions. Warm the solution to 37°C.
-
Measurement :
-
Transfer 20 µL of the cell culture supernatant from each well of the stimulation plate to a new 96-well flat-bottom plate.
-
Add 180 µL of the prepared QUANTI-Blue™ Solution to each well.
-
Incubate the plate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
Data Presentation and Analysis
The activity of this compound is determined by the increase in SEAP expression, which is measured by the absorbance. The results can be presented as the fold induction of SEAP activity compared to the vehicle control. The half-maximal effective concentration (EC₅₀) can be calculated by plotting the fold induction against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Hypothetical Dose-Response Data for this compound
| Guretolimod HCl (nM) | Absorbance (OD 630 nm) | Fold Induction (vs. Vehicle) |
| 0 (Vehicle) | 0.150 | 1.0 |
| 1 | 0.165 | 1.1 |
| 10 | 0.225 | 1.5 |
| 50 | 0.450 | 3.0 |
| 100 | 0.825 | 5.5 |
| 300 | 1.500 | 10.0 |
| 500 | 1.875 | 12.5 |
| 1000 | 2.100 | 14.0 |
| 5000 | 2.175 | 14.5 |
| 10000 | 2.250 | 15.0 |
Note: This is hypothetical data for illustrative purposes. Actual results may vary.
Based on published data, the EC₅₀ for this compound (DSP-0509) in a human TLR7 expressing HEK293 reporter cell line is in the range of 316-515 nM.[1][3][4]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in unstimulated cells | Cell contamination (mycoplasma) | Use Normocin™ and test for mycoplasma regularly. |
| Over-confluent cells | Do not let cells become over-confluent before seeding. | |
| Low or no response to Guretolimod | Inactive this compound | Ensure proper storage and handling of the compound. |
| Incorrect cell density | Optimize cell seeding density. | |
| Loss of reporter plasmid | Maintain antibiotic selection (HEK-Blue™ Selection) in the culture medium. | |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and proper pipetting technique. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate or fill them with PBS. |
Conclusion
The HEK-Blue™ hTLR7 cell line provides a straightforward and reliable method for assessing the agonist activity of this compound on human TLR7. The protocol described herein allows for the determination of the dose-dependent activation of TLR7 and the calculation of the compound's potency (EC₅₀). This assay is a valuable tool for the screening and characterization of TLR7 agonists in drug discovery and development.
References
- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSP-0509 (Guretolimod) | TLR7 agonist | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. invivogen.com [invivogen.com]
- 6. invivogen.com [invivogen.com]
- 7. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 8. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guretolimod - Immunomart [immunomart.com]
Application Notes and Protocols for Guretolimod Hydrochloride in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guretolimod (B3322590) hydrochloride (also known as LMP776 or indimitecan) is a novel indenoisoquinoline topoisomerase I (TOP1) inhibitor. TOP1 inhibitors are a class of anticancer agents that function by trapping the TOP1-DNA cleavage complex, which leads to DNA single-strand breaks. These breaks can be converted into lethal double-strand breaks during DNA replication, ultimately inducing cancer cell death. Preclinical and clinical studies of other TOP1 inhibitors, such as irinotecan (B1672180) and topotecan, have demonstrated a synergistic effect when combined with radiotherapy. The rationale for this combination lies in the ability of TOP1 inhibitors to sensitize tumor cells to radiation-induced DNA damage, primarily by inhibiting the repair of sublethal and potentially lethal DNA lesions.
These application notes provide a comprehensive overview of the scientific basis and experimental protocols for investigating the combination of guretolimod hydrochloride with radiotherapy in a preclinical setting. While specific data for guretolimod in this combination are not yet widely published, the provided protocols are based on established methodologies for evaluating TOP1 inhibitors with radiation and can be adapted for guretolimod.
Mechanism of Action and Rationale for Combination Therapy
Guretolimod, as a TOP1 inhibitor, exerts its cytotoxic effects by stabilizing the covalent intermediate formed between TOP1 and DNA. This prevents the re-ligation of the single-strand break created by the enzyme to relieve torsional stress during DNA replication and transcription. When a replication fork collides with this trapped TOP1-DNA complex, a DNA double-strand break is generated, a highly cytotoxic lesion.
Radiotherapy is a cornerstone of cancer treatment that induces various forms of DNA damage, with double-strand breaks being the most lethal. The synergistic potential of combining guretolimod with radiotherapy is hypothesized to stem from several mechanisms:
-
Inhibition of DNA Repair: Guretolimod-induced trapping of TOP1 on DNA can interfere with the cellular machinery responsible for repairing radiation-induced DNA damage. This leads to an accumulation of unrepaired DNA breaks and enhances the cytotoxic effect of radiation.
-
Cell Cycle Redistribution: TOP1 inhibitors can cause cell cycle arrest, particularly in the S and G2/M phases. Cells in the G2/M phase are generally more sensitive to radiation, suggesting that guretolimod could synchronize a population of tumor cells into a more radiosensitive state.
-
Increased DNA Damage: The simultaneous presence of radiation-induced DNA lesions and guretolimod-stabilized TOP1-DNA complexes can lead to a greater overall burden of DNA damage, overwhelming the cell's repair capacity and triggering apoptosis.
Data Presentation
The following tables present hypothetical yet representative quantitative data that could be generated from the experimental protocols described below. These values are based on published data for other topoisomerase I inhibitors in combination with radiotherapy and serve as a guide for expected outcomes when testing guretolimod.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Guretolimod IC50 (nM) |
| A549 (Lung Carcinoma) | 50 - 150 |
| HCT116 (Colon Carcinoma) | 20 - 100 |
| U87-MG (Glioblastoma) | 75 - 200 |
Table 2: Sensitizer Enhancement Ratio (SER) of Guretolimod with Radiation
| Cell Line | Guretolimod Conc. (nM) | Radiation Dose (Gy) for 50% Survival (SF50) | SF50 with Guretolimod + Radiation | SER¹ |
| A549 | 25 | 4.0 | 2.5 | 1.6 |
| HCT116 | 10 | 3.5 | 2.0 | 1.75 |
| U87-MG | 50 | 4.5 | 3.0 | 1.5 |
¹SER = (Radiation Dose for 50% Survival alone) / (Radiation Dose for 50% Survival with Guretolimod)
Table 3: Effect of Guretolimod and/or Radiation on Cell Cycle Distribution
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Control | 60 | 25 | 15 |
| Guretolimod (50 nM) | 45 | 35 | 20 |
| Radiation (4 Gy) | 30 | 10 | 60 |
| Guretolimod + Radiation | 20 | 5 | 75 |
Table 4: In Vivo Tumor Growth Delay with Guretolimod and Radiotherapy
| Treatment Group | Tumor Growth Delay (Days)² |
| Control | 0 |
| Guretolimod | 5 |
| Radiotherapy (10 Gy) | 10 |
| Guretolimod + Radiotherapy | 20 |
²Tumor growth delay is the time in days for tumors to reach a predetermined size compared to the control group.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the combination of this compound and radiotherapy are provided below.
Protocol 1: In Vitro Clonogenic Survival Assay
This assay is the gold standard for determining the cytotoxic and radiosensitizing effects of a compound on cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
6-well plates
-
X-ray irradiator
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed a known number of cells into 6-well plates. The number of cells to be plated will depend on the expected survival fraction for each treatment condition and should be optimized for each cell line.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the drug-containing medium or vehicle control.
-
Incubate for a predetermined time (e.g., 24 hours) prior to irradiation.
-
-
Irradiation:
-
Irradiate the plates with single doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy) at a calibrated dose rate.
-
-
Colony Formation:
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
-
Staining and Counting:
-
Wash the plates with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100 for the control group.
-
Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).
-
Generate survival curves by plotting the log of the surviving fraction against the radiation dose.
-
Protocol 2: Immunofluorescence for γH2AX Foci
This protocol is used to quantify DNA double-strand breaks, a marker of DNA damage.
Materials:
-
Cells grown on coverslips in 12-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells on coverslips and treat with guretolimod, radiation, or the combination as described in Protocol 1.
-
At desired time points post-treatment (e.g., 1, 4, 24 hours), proceed to fixation.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.2% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Count the number of γH2AX foci per nucleus in at least 50-100 cells per condition. Image analysis software (e.g., ImageJ) can be used for automated counting.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated cells from culture plates
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Treat cells with guretolimod, radiation, or the combination for the desired duration.
-
Harvest cells by trypsinization, including the supernatant to collect any floating cells.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells.
-
Store fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 4: In Vivo Tumor Growth Delay Study
This study evaluates the efficacy of the combination treatment in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells for xenograft implantation
-
This compound formulation for injection
-
Small animal irradiator
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment Groups:
-
Randomize mice into treatment groups (e.g., vehicle control, guretolimod alone, radiotherapy alone, guretolimod + radiotherapy).
-
-
Drug Administration and Irradiation:
-
Administer guretolimod at a predetermined dose and schedule (e.g., daily for 5 days).
-
On a specified day of the drug treatment cycle, irradiate the tumors with a single or fractionated dose of radiation.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Data Analysis:
-
The study endpoint is typically when tumors reach a predetermined maximum size.
-
Calculate the tumor growth delay, which is the difference in the time it takes for tumors in the treated groups to reach the endpoint size compared to the control group.
-
Plot mean tumor growth curves for each group.
-
Conclusion
The combination of this compound with radiotherapy holds significant promise as a novel cancer therapeutic strategy. The provided application notes and detailed experimental protocols offer a robust framework for researchers to investigate the synergistic potential of this combination. By systematically evaluating the effects on cell survival, DNA damage, cell cycle progression, and in vivo tumor growth, a comprehensive understanding of the efficacy and underlying mechanisms of this combination therapy can be achieved, paving the way for future clinical development.
Application Notes and Protocols for Guretolimod Hydrochloride and Chemotherapy Co-administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guretolimod hydrochloride, also known as DSP-0509, is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7).[1] Activation of TLR7, an endosomal receptor primarily expressed on immune cells such as dendritic cells (DCs) and macrophages, triggers innate and subsequent adaptive immune responses.[2][3][4] This immunostimulatory activity has positioned Guretolimod as a promising candidate for cancer immunotherapy. Co-administration with conventional chemotherapy is a strategy being explored to enhance anti-tumor efficacy by combining the cytotoxic effects of chemotherapy with the immune-activating properties of Guretolimod.
Chemotherapeutic agents such as doxorubicin (B1662922) and cisplatin (B142131) can induce immunogenic cell death (ICD), leading to the release of tumor-associated antigens (TAAs).[5] The subsequent activation of the immune system by a TLR7 agonist like Guretolimod can then lead to a more robust and durable anti-tumor response.[5]
This document provides detailed application notes and protocols for the co-administration of this compound and chemotherapy, based on available preclinical data for Guretolimod and other TLR7 agonists.
Mechanism of Action: this compound
This compound stimulates TLR7, leading to a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons.[6][7] This activation of the innate immune system bridges to the adaptive immune system by promoting the maturation and activation of antigen-presenting cells (APCs), enhancing the priming of T cells, and stimulating the cytotoxic activity of natural killer (NK) cells.[3][4]
Signaling Pathway
Data Presentation
Preclinical Efficacy of Guretolimod (DSP-0509) in Combination Therapy
While direct data on Guretolimod with chemotherapy is limited, studies on its combination with radiotherapy and immunotherapy provide insights into its synergistic potential.
| Treatment Group | Tumor Model | Guretolimod (DSP-0509) Dose | Combination Agent | Key Findings | Reference |
| Guretolimod + Radiotherapy | CT26 (colorectal carcinoma) | 5 mg/kg, i.v., once weekly | Radiation (2 Gy/day for 5 days) | Enhanced tumor growth inhibition compared to either monotherapy; 30% of mice showed complete tumor eradication. | [2] |
| Guretolimod + Anti-PD-1 Ab | CT26 (colorectal carcinoma) | 5 mg/kg, i.v., once weekly | Anti-PD-1 Ab (200 µg, biweekly) | Significantly enhanced tumor growth inhibition compared to monotherapies. | [3] |
| Guretolimod + AXL Inhibitor | 4T1 (breast cancer) | 1 mg/kg, i.v., once weekly | TP-0903 (30 mg/kg, p.o.) | Stronger tumor growth inhibition than TP-0903 alone. | [4] |
Preclinical Efficacy of Other TLR7/8 Agonists with Chemotherapy
The following data from studies on other TLR7/8 agonists with common chemotherapeutics can serve as a reference for designing experiments with Guretolimod.
| TLR7/8 Agonist | Chemotherapy Agent | Tumor Model | Key Findings | Reference |
| GD5 (TLR7 agonist) | Doxorubicin | T-cell lymphoma | Significantly improved survival compared to either agent alone; induced higher levels of IFN-γ and cytotoxicity. | [8] |
| CR108 (TLR7/8/9 agonist) | Cisplatin | 4T1 (breast cancer), B16 (melanoma) | Significantly outperformed monotherapies in abrogating established tumors; suppressed distant untreated tumors. | [9][10] |
| Imidazoquinoline (TLR7/8 agonist) | Oxaliplatin (B1677828) | CT26 (colorectal carcinoma) | Complete eradication of primary tumors. | [11] |
Experimental Protocols
The following are representative protocols for in vivo co-administration studies based on available literature for Guretolimod and other TLR7 agonists. Note: These protocols may require optimization for specific tumor models and research objectives.
General In Vivo Experimental Workflow
Protocol 1: Co-administration of this compound and Doxorubicin (Representative)
This protocol is adapted from a study using a different purine-scaffold TLR7 agonist (GD5) in a lymphoma model.[8]
1. Materials:
-
This compound (DSP-0509)
-
Doxorubicin
-
Vehicle for Guretolimod (e.g., 2.5 mM glycine (B1666218) buffer, pH 10.2)[2][3]
-
Vehicle for Doxorubicin (e.g., sterile saline)
-
Tumor-bearing mice (e.g., A/J mice with syngeneic T-cell lymphoma cells)
-
Calipers for tumor measurement
-
Appropriate syringes and needles for administration
2. Animal Model:
-
Establish subcutaneous tumors by injecting a suitable number of tumor cells (e.g., 1 x 10^6 cells) into the flank of mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment.
3. Treatment Groups (Example):
-
Group 1: Vehicle control
-
Group 2: this compound alone (e.g., 1-5 mg/kg, i.v., once weekly)
-
Group 3: Doxorubicin alone (e.g., 2 mg/kg, i.p., every 2 days for 3 doses)
-
Group 4: this compound + Doxorubicin
4. Administration Schedule:
-
On Day 0, begin treatment when tumors are established.
-
Administer this compound intravenously.
-
Administer Doxorubicin intraperitoneally according to the schedule. The timing of co-administration (concurrently or sequentially) may need to be optimized.
5. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor mouse body weight and general health status as indicators of toxicity.
-
Primary endpoint: Tumor growth inhibition and overall survival.
-
Secondary endpoints (optional):
-
At the end of the study, harvest tumors and spleens for immunological analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis).
-
Perform histological analysis of tumors.
-
Protocol 2: Co-administration of this compound and Cisplatin (Representative)
This protocol is based on a study combining a TLR7/8/9 agonist (CR108) with cisplatin.[9][10]
1. Materials:
-
This compound (DSP-0509)
-
Cisplatin
-
Vehicle for Guretolimod (e.g., 2.5 mM glycine buffer, pH 10.2)[2][3]
-
Vehicle for Cisplatin (e.g., sterile saline)
-
Tumor-bearing mice (e.g., BALB/c mice with 4T1 breast cancer cells)
-
Calipers for tumor measurement
-
Appropriate syringes and needles for administration
2. Animal Model:
-
Establish orthotopic or subcutaneous tumors as appropriate for the cell line.
-
Allow tumors to grow to a predetermined size before starting treatment.
3. Treatment Groups (Example):
-
Group 1: Vehicle control
-
Group 2: this compound alone (e.g., 1-5 mg/kg, i.v. or intratumoral, once weekly)
-
Group 3: Cisplatin alone (e.g., low-dose, 2 mg/kg, intratumoral or i.p.)
-
Group 4: this compound + Cisplatin
4. Administration Schedule:
-
A sequential administration may be optimal, with cisplatin given prior to Guretolimod to induce antigen release.
-
Example: Administer cisplatin on Day 0. Administer Guretolimod on Day 1 and repeat weekly.
5. Monitoring and Endpoints:
-
Monitor primary tumor growth and body weight as described in Protocol 1.
-
Assess for systemic anti-tumor effects by monitoring distant, untreated tumors if applicable.
-
Evaluate for the establishment of immunological memory by re-challenging cured mice with the same tumor cells.[9]
-
Analyze tumor microenvironment for infiltration of T cells, B cells, and activation of APCs.
Safety and Toxicology Considerations
-
The co-administration of this compound and chemotherapy may lead to overlapping or enhanced toxicities.
-
Monitor for signs of systemic inflammation, such as weight loss, ruffled fur, and lethargy.
-
Hematological parameters (e.g., complete blood counts) should be monitored, as both chemotherapy and TLR agonists can affect immune cell populations.
-
Dose-escalation studies are recommended to determine the maximum tolerated dose (MTD) of the combination therapy. A Phase 1/2 clinical trial for Guretolimod (DSP-0509) has been initiated to determine its safety and recommended phase 2 dose (RP2D) both as a monotherapy and in combination with pembrolizumab.[12][13][14]
Conclusion
The co-administration of this compound with chemotherapy represents a promising strategy to enhance anti-tumor immunity and improve therapeutic outcomes. The provided protocols, based on existing preclinical data for Guretolimod and other TLR7 agonists, offer a starting point for researchers to investigate these combinations. Careful optimization of dosing, scheduling, and tumor models will be crucial for elucidating the full potential of this therapeutic approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 4. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 7. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergy of purine-scaffold TLR7 agonist with doxorubicin on systemic inhibition of lymphoma in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TLR7/8/9 agonists and low-dose cisplatin synergistically promotes tertiary lymphatic structure formation and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TLR7/8/9 agonists and low-dose cisplatin synergistically promotes tertiary lymphatic structure formation and antitumor immunity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Enhancing anti-tumor immunity through intratumoral combination therapy with amphiphilic conjugates of oxaliplatin and imidazoquinoline TLR7/8 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. First Patient Dosed in DSP-0509 Trial - www.pharmasources.com [pharmasources.com]
- 14. Boston Biomedical Announces First Patient Dosed with Investigational Toll-like Receptor (TLR) 7 Agonist DSP-0509 in Phase 1 Trial of Patients with Advanced Solid Tumors Refractory to Standard Treatment [prnewswire.com]
Troubleshooting & Optimization
Guretolimod hydrochloride solubility and stability issues
Guretolimod Hydrochloride Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of this compound (DSP-0509). The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful handling and use of this compound in a research setting.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and preparation of this compound solutions.
Q1: My Guretolimod HCl is not dissolving in aqueous buffer. What should I do?
A1: this compound has limited aqueous solubility that decreases as the pH approaches neutral. For aqueous buffers, ensure the pH is acidic (ideally pH 2-4). If the compound still fails to dissolve, consider preparing a concentrated stock solution in an organic solvent like DMSO first, and then diluting it into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment.
Q2: I observed precipitation after diluting my DMSO stock solution into a phosphate-buffered saline (PBS) solution. Why did this happen and how can I prevent it?
A2: This is likely due to the poor solubility of this compound in neutral pH buffers like PBS (pH 7.4). When the DMSO stock is diluted, the compound crashes out of the solution. To prevent this, try one of the following:
-
Use a lower final concentration of the compound.
-
Increase the percentage of co-solvent in the final solution, if your experimental system permits.
-
Switch to a buffer system with a lower pH.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: For preparing high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound is soluble in DMSO at concentrations up to 100 mg/mL (181.81 mM), though this may require sonication.[1][2] Note that DMSO is hygroscopic and using newly opened DMSO is advised for best results.[1][2]
Q4: How should I store this compound, both as a solid and in solution?
A4:
-
Solid: Store the compound at -20°C in a sealed container, protected from moisture and light.[1]
-
In Solvent: Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1][2] For long-term storage (up to 6 months), store these aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[1][2][3]
Q5: Is this compound sensitive to light?
A5: Yes, protection from light is recommended during storage and handling to prevent potential photodegradation.[1] Forced degradation studies on similar compounds often show susceptibility to photolytic stress.[4][5]
Q6: I need to work under physiological conditions (pH ~7.4). How can I maintain the solubility of this compound?
A6: Maintaining solubility at physiological pH is challenging. Consider using formulation strategies such as nano-suspensions or encapsulation with vehicles like tocopherol-modified hyaluronic acid, which have been shown to improve the solubility and delivery of other poorly soluble TLR agonists.[6][7] For simpler systems, the inclusion of a low percentage of a solubilizing agent or co-solvent might be effective, but this must be validated for compatibility with your assay.
Part 2: Solubility & Stability Data
The following tables summarize the solubility and stability profiles of this compound under various conditions.
Table 1: Solubility Profile of this compound
| Solvent | Concentration | Molarity (Approx.) | Comments |
| DMSO | 100 mg/mL | 181.81 mM | Sonication may be required. Use fresh, anhydrous DMSO.[1][2] |
| Water | Low | Not Established | Solubility is highly pH-dependent. |
| Ethanol | Sparingly Soluble | Not Established | Not recommended for primary stock solutions. |
| PBS (pH 7.4) | Poor | Not Established | Prone to precipitation. |
Table 2: Stability Profile of this compound Solutions
| Storage Condition | Solvent | Duration | Stability | Recommendations |
| -80°C | DMSO | 6 Months | Stable | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1][2][3] |
| -20°C | DMSO | 1 Month | Stable | Suitable for short-term storage.[1][2] |
| 4°C | Aqueous Buffer (pH 4) | < 24 Hours | Moderate | Prepare fresh daily. Monitor for precipitation. |
| Room Temperature | Aqueous Buffer (pH 7.4) | Unstable | Poor | Significant risk of precipitation and degradation. Avoid. |
Part 3: Experimental Protocols & Workflows
This section provides standardized protocols for assessing the solubility and stability of this compound. The accompanying diagrams visualize these workflows.
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffers
Objective: To determine the kinetic solubility of this compound in a selected aqueous buffer.
Methodology:
-
Prepare Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Prepare Buffer Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into the aqueous buffers to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Incubation: Shake the plate at room temperature for 2 hours, protected from light.
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a plate reader. The lowest concentration at which a significant increase in absorbance is detected is considered the kinetic solubility limit.
Protocol 2: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions as recommended by ICH guidelines.
Methodology:
-
Prepare Solutions: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B option 2) for a specified duration.
-
Thermal Degradation: Store the solution at 80°C for 48 hours.
-
-
Neutralization: After incubation, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method.
-
Characterization: Quantify the remaining parent compound and identify major degradation products, potentially using LC-MS.[4][5]
Part 4: Mechanism of Action Overview
This compound is an agonist of Toll-like receptor 7 (TLR7).[1][8][9][10] Activation of TLR7 in immune cells, such as plasmacytoid dendritic cells, initiates a downstream signaling cascade. This cascade leads to the activation of transcription factors like IRF7 and NF-κB, resulting in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. This immune response can contribute to anti-tumor activity.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Guretolimod Datasheet DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and preclinical evaluation of a toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Guretolimod Hydrochloride (DSP-0509) In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Guretolimod hydrochloride (DSP-0509) dosage for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues and provide clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (also known as DSP-0509) is a potent and selective Toll-like receptor 7 (TLR7) agonist.[1][2][3][4] TLR7 is an endosomal receptor primarily expressed in immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[5][6] Upon activation by this compound, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[3][7] This results in the activation of innate and adaptive immune responses, including the activation of natural killer (NK) cells and cytotoxic T lymphocytes, which can lead to anti-tumor activity.[2][3][4]
Q2: What is a recommended starting dose for this compound in mice?
A2: Based on preclinical studies, a common intravenous (i.v.) bolus administration dose for this compound in mouse models is in the range of 1 mg/kg to 5 mg/kg.[3] Weekly administration has been shown to be effective in suppressing tumor growth in some models.[3] It is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model and experimental goals, as efficacy and potential toxicity can be dose-dependent.
Q3: How should I prepare this compound for in vivo administration?
A3: For in vivo studies, this compound can be dissolved in a 2.5 mM glycine (B1666218) buffered solution at a pH of 10.2.[2][4] It is important to ensure the compound is fully dissolved before administration. For in vitro studies, it is often dissolved in DMSO.[2][4]
Q4: What is the pharmacokinetic profile of this compound?
A4: this compound is designed for systemic administration and has a short half-life. In mice, it has been shown to be rapidly eliminated from the body with a half-life of approximately 0.69 hours.[7] This rapid clearance may help to mitigate potential systemic immune-related adverse effects.
Troubleshooting Guide
Q1: I am not observing the expected anti-tumor efficacy with this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Suboptimal Dosage: The dose might be too low to induce a robust anti-tumor immune response. A dose-escalation study is recommended to identify the most effective dose in your model.
-
Dosing Frequency and Schedule: The frequency of administration may not be optimal. TLR7 agonists can induce tolerance with repeated stimulation, which might weaken the cytokine response.[3] Evaluating different dosing schedules (e.g., weekly vs. bi-weekly) may be necessary.
-
Tumor Microenvironment: The specific tumor microenvironment can influence the effectiveness of TLR7 agonists. Some tumors may have an immunosuppressive environment that counteracts the immunostimulatory effects of this compound.[8] For example, the presence of high levels of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) can dampen the anti-tumor immune response.
-
Immune Cell Infiltration: The anti-tumor effect of this compound is dependent on the infiltration of immune cells into the tumor. If the tumor is "cold" with low immune cell infiltration, the efficacy of the agonist may be limited.
-
Induction of Immunosuppressive Cytokines: TLR7 agonists can sometimes induce the production of immunosuppressive cytokines like IL-10, which can counteract the anti-inflammatory response and lead to treatment failure.[9]
Q2: I am observing signs of toxicity in my animals after this compound administration. What should I do?
A2: Toxicity can be a concern with potent immune agonists. Here are some steps to take:
-
Dose Reduction: The most straightforward approach is to reduce the dose. The maximum tolerated dose (MTD) should be determined in your specific animal model.
-
Monitor for Specific Toxicities: Observe the animals for common signs of toxicity associated with immune activation, such as weight loss, lethargy, ruffled fur, and changes in behavior. Systemic inflammation can lead to cytokine release syndrome.
-
Evaluate Administration Route: While intravenous administration is common, other routes could be explored to potentially reduce systemic exposure and toxicity, although this may also impact efficacy.
-
Assess Biomarkers of Inflammation: Measuring systemic levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can help to correlate toxicity with the level of immune activation.
Q3: My in vivo results are inconsistent between experiments. What could be the cause?
A3: Inconsistent results can be frustrating. Here are some potential sources of variability:
-
Drug Formulation and Stability: Ensure that the this compound solution is prepared fresh for each experiment and that the compound is fully dissolved. Inconsistent formulation can lead to variable dosing. The stability of the stock solution should also be considered; it is recommended to store aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1]
-
Animal Health and Microbiome: The baseline immune status of the animals can significantly impact their response to an immunomodulatory agent. Variations in the microbiome between different batches of animals can also influence immune responses.
-
Injection Technique: For intravenous injections, ensure consistent and accurate administration to avoid variability in the delivered dose.
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound (DSP-0509) in Murine Models
| Animal Model | Tumor Type | Administration Route | Dosage | Dosing Schedule | Outcome | Reference |
| BALB/c Mice | CT26 Colon Carcinoma | Intravenous (i.v.) bolus | 1 mg/kg | Not specified | Increased cytokine and chemokine levels | [3] |
| C57BL/6 Mice | LM8 Osteosarcoma | Intravenous (i.v.) bolus | 1 mg/kg | Weekly | Significant suppression of tumor growth | [3] |
| BALB/c Mice | Not specified | Intravenous (i.v.) bolus | 5 mg/kg | Single dose | Increased plasma cytokine concentrations | [3] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Anti-Tumor Efficacy Study
-
Animal Model: Utilize a syngeneic tumor model (e.g., CT26 in BALB/c mice or MC38 in C57BL/6 mice) to ensure a competent immune system for evaluating the immunomodulatory effects of this compound.
-
Tumor Cell Implantation: Subcutaneously implant a known number of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
-
Drug Preparation: Prepare this compound fresh on the day of dosing by dissolving it in a sterile 2.5 mM glycine buffered solution (pH 10.2).
-
Administration: Administer this compound or vehicle control intravenously (i.v.) via the tail vein at the predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and cytokine levels (e.g., by ELISA or multiplex assay).
Visualizations
Caption: TLR7 Signaling Pathway Activated by this compound.
Caption: General Workflow for an In Vivo Efficacy Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 3. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The antitumoral activity of TLR7 ligands is corrupted by the microenvironment of pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment failure of a TLR-7 agonist occurs due to self-regulation of acute inflammation and can be overcome by IL-10 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Guretolimod hydrochloride-induced cytokine release syndrome management
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential for cytokine release syndrome (CRS) induced by guretolimod (B3322590) hydrochloride and offers troubleshooting guides and frequently asked questions (FAQs) for researchers. The information provided is based on the established understanding of Toll-like receptor 7 (TLR7) agonists and the general principles of CRS management in immunotherapy.
Frequently Asked Questions (FAQs)
Q1: What is guretolimod hydrochloride and what is its mechanism of action?
This compound (also known as DSP-0509) is an agonist of Toll-like receptor 7 (TLR7).[1] TLR7 is an intracellular receptor expressed in immune cells such as dendritic cells and macrophages.[2][3] Activation of TLR7 by an agonist like guretolimod initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, ultimately bridging the innate and adaptive immune responses.[2][3][4] This immune activation is being explored for its anti-tumor effects.[5][6]
Q2: What is Cytokine Release Syndrome (CRS)?
Cytokine Release Syndrome is a systemic inflammatory response that can be triggered by a variety of factors, including immunotherapies.[7] It is characterized by a rapid and massive release of cytokines from immune cells, which can lead to symptoms such as fever, hypotension, and hypoxia.[7][8] While commonly associated with CAR-T cell therapies and bispecific antibodies, any potent immune-stimulating agent could potentially induce CRS.[8][9]
Q3: Is CRS a known side effect of this compound?
Currently, there is limited publicly available clinical data specifically detailing the incidence and severity of CRS with this compound. However, as a TLR7 agonist designed to potently activate the immune system, the potential to induce a cytokine-mediated inflammatory response exists. Preclinical studies with a dextran-based conjugate of guretolimod (5DEX-0509R) showed a rapid but not sustained elevation of cytokines in rats and dogs.[6] Researchers should be vigilant for signs and symptoms of CRS during clinical trials.
Q4: What are the typical signs and symptoms of CRS?
The initial sign of CRS is often fever.[8] Other common symptoms can range from mild to severe and may include:[7][10]
-
Fever (≥38°C)
-
Chills
-
Hypotension (low blood pressure)
-
Tachycardia (rapid heart rate)
-
Hypoxia (low blood oxygen levels)
-
Headache
-
Nausea and vomiting
-
Rash
-
Myalgia (muscle pain)
Troubleshooting Guide for Potential Guretolimod-Induced CRS
This guide provides a general framework for the initial assessment and management of suspected CRS in a clinical research setting. All management decisions must be guided by the specific clinical trial protocol.
Issue 1: Patient develops fever and other potential CRS symptoms following guretolimod administration.
Troubleshooting Steps:
-
Initial Assessment:
-
Measure vital signs (temperature, blood pressure, heart rate, respiratory rate, oxygen saturation).
-
Perform a physical examination.
-
Grade the severity of CRS based on established criteria, such as the American Society for Transplantation and Cellular Therapy (ASTCT) consensus grading system, if stipulated in the trial protocol.[9]
-
-
Immediate Management (as per protocol):
-
Pharmacologic Intervention (as per protocol):
Issue 2: Differentiating CRS from other conditions.
Troubleshooting Steps:
-
Differential Diagnosis: It is crucial to rule out other potential causes for the patient's symptoms, such as infection.[8]
-
Diagnostic Workup: This may include blood cultures, complete blood count with differential, and inflammatory markers (e.g., C-reactive protein, ferritin).
Data Presentation
Table 1: ASTCT Consensus Grading of Cytokine Release Syndrome
| Grade | Fever (°C) | Hypotension | Hypoxia |
| Grade 1 | ≥38 | Not requiring vasopressors | Not requiring oxygen |
| Grade 2 | ≥38 | Responds to fluids or low-dose vasopressor | Requires low-flow nasal cannula |
| Grade 3 | ≥38 | Requires multiple or high-dose vasopressors | Requires high-flow oxygen, non-rebreather mask, or Venturi mask |
| Grade 4 | ≥38 | Life-threatening consequences; requires mechanical ventilation | Requires positive pressure ventilation (e.g., CPAP, BiPAP, intubation) |
Source: Adapted from general CRS management guidelines. Specific criteria may vary by clinical trial protocol.
Experimental Protocols
Protocol: Monitoring for CRS in a Clinical Trial Setting
-
Baseline Assessment: Prior to guretolimod administration, record baseline vital signs, and perform a physical examination and laboratory tests as specified in the protocol.
-
Post-Administration Monitoring:
-
Monitor vital signs (temperature, blood pressure, heart rate, respiratory rate, oxygen saturation) at frequent, prespecified intervals, especially during the anticipated window of peak cytokine release.
-
Perform daily physical examinations.
-
Collect blood samples for monitoring of inflammatory markers (e.g., CRP, ferritin, IL-6) and other relevant laboratory parameters as per the study protocol.
-
-
Symptom Assessment: Actively question patients about the presence of any potential CRS symptoms.
-
Documentation: Meticulously document all findings, including the time of onset and severity of any symptoms, and all interventions.
Visualizations
Caption: Guretolimod (TLR7 Agonist) Signaling Pathway Leading to Cytokine Production.
Caption: General Workflow for the Management of Potential Cytokine Release Syndrome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. News - guretolimod (DSP-0509) - LARVOL VERI [veri.larvol.com]
- 7. Characterization and Management of Cytokine Release Syndrome From the MonumenTAL‐1 Study of Talquetamab in Patients With Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of Cytokine Release Syndrome (CRS) and HLH - The EBMT/EHA CAR-T Cell Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. theattcnetwork.co.uk [theattcnetwork.co.uk]
- 10. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 11. Facebook [cancer.gov]
- 12. ascopubs.org [ascopubs.org]
Technical Support Center: Guretolimod Hydrochloride Therapy
Welcome to the technical support center for Guretolimod hydrochloride (also known as DSP-0509) therapy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming resistance and optimizing experimental outcomes with this potent Toll-like receptor 7 (TLR7) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (DSP-0509) is a synthetic, small molecule agonist of Toll-like receptor 7 (TLR7).[1][2][3] Its primary mechanism of action involves the activation of TLR7, which is predominantly expressed in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[4][5] This activation triggers a downstream signaling cascade, leading to the secretion of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which in turn stimulates a cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response.[1][6]
Q2: What are the common reasons for observing reduced or no response to this compound in our experiments?
A2: Reduced or no response to this compound can stem from several factors:
-
TLR7 Tolerance (Tachyphylaxis): Repeated or chronic exposure to a TLR7 agonist can lead to a state of hyporesponsiveness, also known as tolerance.[7] This is a key mechanism of resistance where cells become refractory to further stimulation.
-
Low TLR7 Expression: The target cells may have low or absent expression of TLR7.
-
"Cold" Tumor Microenvironment: In a cancer context, the tumor may lack sufficient immune cell infiltration (a "cold" tumor), which is necessary for Guretolimod to exert its effect.[8]
-
Drug Integrity: Improper storage or handling of this compound can lead to its degradation. It should be stored at -20°C for the short term (up to 1 month) and -80°C for the long term (up to 6 months), protected from moisture and light.[3]
-
Suboptimal Experimental Conditions: This can include incorrect drug concentration, insufficient incubation time, or issues with the assay used to measure the response.
Q3: How can we overcome resistance to this compound therapy?
A3: Overcoming resistance involves several strategies:
-
Combination Therapy: Combining this compound with other immunotherapies, such as anti-PD-1 or anti-CTLA-4 antibodies, has been shown to be effective.[8][9][10][11] This approach can help to convert an immune-suppressive ("cold") tumor microenvironment into an inflamed ("hot") one.[8]
-
Dosing Schedule Optimization: Modifying the dosing schedule to avoid continuous stimulation may help to prevent or reverse TLR7 tolerance.
-
Combination with Radiation Therapy: Preclinical studies have shown that combining this compound with radiation therapy can enhance anti-tumor activity by modulating T-cell dependent immune activation.[12][13]
-
Targeted Delivery: Utilizing nanoparticle-based delivery systems can enhance the delivery of the agonist to the tumor microenvironment and draining lymph nodes, potentially increasing efficacy while reducing systemic side effects.
Q4: What are the expected downstream effects of this compound treatment on immune cells?
A4: this compound, as a TLR7 agonist, is expected to induce a robust immune response characterized by:
-
Cytokine Production: Increased secretion of pro-inflammatory cytokines such as IFN-α, IL-6, IL-12, and TNF-α.[5][14]
-
Immune Cell Activation: Activation of dendritic cells (DCs), natural killer (NK) cells, and B cells.[15][16]
-
Enhanced T-Cell Response: Increased infiltration and activation of CD8+ cytotoxic T-lymphocytes within the tumor microenvironment.[9][10]
Troubleshooting Guides
Issue 1: Low or No Cytokine Production After this compound Stimulation
| Potential Cause | Troubleshooting Step |
| This compound degradation | Ensure the compound has been stored correctly at -20°C or -80°C and protected from light and moisture.[3] Prepare fresh stock solutions in an appropriate solvent like DMSO.[3] |
| Low TLR7 expression in target cells | Verify TLR7 expression in your cell line or primary cells using qPCR or flow cytometry. Consider using a positive control cell line known to express TLR7 (e.g., certain pDC or B-cell lines). |
| TLR7 tolerance | If cells have been repeatedly exposed to Guretolimod, they may have developed tolerance.[7] Allow cells to rest in agonist-free media for a period of time to potentially restore responsiveness. Consider using a different TLR agonist to check for cross-tolerance.[7] |
| Suboptimal agonist concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. |
| Inappropriate assay for cytokine detection | Ensure your ELISA or multiplex bead array is validated for the specific cytokines of interest and that the assay sensitivity is appropriate. Include positive and negative controls for the assay itself. |
Issue 2: Inconsistent Anti-Tumor Efficacy in In Vivo Models
| Potential Cause | Troubleshooting Step |
| "Cold" tumor microenvironment | Characterize the immune cell infiltrate of your tumor model. Models with low baseline CD8+ T-cell infiltration may be less responsive to Guretolimod monotherapy.[8] |
| Development of immune tolerance | Evaluate the dosing schedule. Continuous high-dose administration may induce tolerance. Consider intermittent dosing schedules. |
| Route of administration | This compound is designed for intravenous administration.[10] Ensure the chosen route of administration allows for effective delivery to the tumor and immune cells. |
| Tumor model selection | The anti-tumor efficacy of Guretolimod can be tumor model-dependent.[10] Consider screening different syngeneic tumor models to find a responsive one. |
| Combination with other therapies | If monotherapy is ineffective, consider combination strategies with checkpoint inhibitors (e.g., anti-PD-1) or radiation therapy to enhance the anti-tumor response.[9][12] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Activity
Objective: To determine the dose-dependent activation of immune cells by this compound by measuring cytokine production.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Human or murine peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., plasmacytoid dendritic cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
ELISA or multiplex bead array kits for desired cytokines (e.g., IFN-α, IL-6, TNF-α)
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Seed PBMCs or other immune cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the different concentrations of this compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., another known TLR7 agonist).
-
Incubate the cells for an appropriate time (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines using ELISA or a multiplex bead array according to the manufacturer's instructions.
-
Analyze the data to generate a dose-response curve and determine the EC50 value.
Protocol 2: Induction and Assessment of TLR7 Tolerance In Vitro
Objective: To induce a state of TLR7 tolerance in immune cells and assess their hyporesponsiveness to this compound.
Materials:
-
This compound
-
Human or murine PBMCs or a relevant immune cell line
-
Complete cell culture medium
-
24-well cell culture plates
-
ELISA or multiplex bead array kits for desired cytokines
Methodology:
-
Tolerance Induction:
-
Culture immune cells in the presence of a low dose of this compound for an extended period (e.g., 24-72 hours).[7]
-
Include a control group of cells cultured in medium alone.
-
-
Wash and Rest:
-
After the induction period, wash the cells thoroughly with fresh medium to remove the agonist.
-
Allow the cells to rest in agonist-free medium for a defined period (e.g., 24 hours).
-
-
Re-stimulation:
-
Re-stimulate both the "tolerized" and control cells with a higher concentration of this compound.
-
Include unstimulated controls for both groups.
-
-
Assessment:
-
After 24 hours of re-stimulation, collect the supernatant and measure cytokine production using ELISA or a multiplex bead array.
-
Compare the cytokine response of the "tolerized" cells to the control cells. A significantly reduced cytokine production in the "tolerized" group indicates the induction of TLR7 tolerance.
-
Data Presentation
Table 1: Expected Cytokine Profile in Response to this compound Stimulation
| Cytokine | Expected Response | Primary Producing Cell Types |
| IFN-α | Strong induction | Plasmacytoid Dendritic Cells |
| IL-6 | Induction | Monocytes, Macrophages, Dendritic Cells |
| TNF-α | Induction | Monocytes, Macrophages, Dendritic Cells |
| IL-12 | Induction | Dendritic Cells, Macrophages |
Table 2: Representative EC50 Values for TLR7 Agonists (Note: Specific EC50 for Guretolimod is not publicly available and will vary by cell type and assay)
| TLR7 Agonist | Cell Type | Assay | EC50 (µM) - Representative |
| R848 (Resiquimod) | Human PBMCs | IL-6 production | ~0.1 - 1 |
| Imiquimod | Murine splenocytes | IFN-α production | ~1 - 10 |
| Guretolimod (DSP-0509) | TBD | TBD | TBD |
This table provides representative values for other TLR7 agonists to give a general idea of the expected potency. Researchers should determine the EC50 for this compound in their specific experimental system.
Visualizations
Caption: this compound activates the TLR7 signaling pathway.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. Persistent Toll-like receptor 7 stimulation induces behavioral and molecular innate immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination therapy with TLR7 agonist and radiation is effective for the treatment of solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The immune response modifier and Toll-like receptor 7 agonist S-27609 selectively induces IL-12 and TNF-alpha production in CD11c+CD11b+CD8- dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Guretolimod hydrochloride off-target effects investigation
Welcome to the technical support resource for researchers utilizing Guretolimod (B3322590) (DSP-0509) hydrochloride. This center provides essential information, troubleshooting guides, and detailed protocols to help you navigate experiments and interpret results related to the on-target and potential off-target effects of this potent Toll-like receptor 7 (TLR7) agonist.
Frequently Asked Questions (FAQs)
Q1: What are the primary "off-target effects" of guretolimod hydrochloride?
A1: Currently, specific molecular off-target interactions for guretolimod have not been extensively documented in publicly available literature. The term "off-target effects" in the context of guretolimod and other systemic TLR7 agonists often refers to undesirable systemic effects that arise from an over-exuberant or widespread on-target immune activation. Guretolimod is designed to be a selective TLR7 agonist; its mechanism of action involves activating an innate immune response.[1][2][3][4] When administered systemically, this can lead to a broad inflammatory response that is not confined to the tumor microenvironment, potentially causing immune-related adverse events.
Q2: How does the on-target TLR7 activation by guretolimod lead to systemic adverse events?
A2: Guretolimod activates TLR7, which is primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells. This activation triggers the MyD88-dependent signaling pathway, leading to the production of pro-inflammatory cytokines and chemokines, most notably type I interferons (IFN-α).[1][4] When guretolimod is administered systemically, it can activate these immune cells throughout the body, not just at the desired site of action (e.g., a tumor). This widespread cytokine release can lead to systemic inflammation, manifesting as fever, chills, fatigue, and other flu-like symptoms, which are common treatment-related adverse events (TRAEs) for this class of drugs.[5]
Q3: How can I differentiate between on-target systemic effects and a true molecular off-target effect in my in vitro experiments?
A3: Differentiating these effects is a key experimental challenge. A primary method is to use a TLR7 knockout or knockdown cell line. If the observed effect (e.g., cytotoxicity, altered gene expression) persists in cells lacking TLR7 upon guretolimod treatment, it strongly suggests a genuine molecular off-target mechanism. Conversely, if the effect is abrogated in the absence of TLR7, it is considered an on-target effect. Preclinical studies with guretolimod have demonstrated that its activity, such as IFNα induction, is dramatically reduced in TLR7 knockout mice, confirming its on-target specificity.[1][4]
Q4: Are there established methods to investigate and identify potential unknown molecular off-targets of guretolimod?
A4: Yes, several advanced methodologies can be employed to identify the molecular off-targets of small molecules like guretolimod. These are generally part of a comprehensive drug safety and discovery screening process.[5][6] Two common strategies include:
-
Chemical Proteomics: Techniques like Compound-Centric Chemical Proteomics (CCCP) use an immobilized version of the drug to "pull down" binding proteins from a cell lysate, which are then identified by mass spectrometry.[7]
-
Computational Screening: In silico methods use the chemical structure of guretolimod to predict potential interactions against a large database of known protein targets.[8] These predictions can then be validated experimentally.
Troubleshooting Guides
Issue 1: High level of cell death in my in vitro culture at concentrations expected to be non-toxic.
| Potential Cause | Troubleshooting Step |
| On-Target Immune Activation | High concentrations of TLR7 agonists can induce potent, localized inflammatory responses that may lead to apoptosis in sensitive cell types, even in the absence of a direct cytotoxic off-target effect. |
| Solution | Perform a detailed dose-response curve and a time-course experiment to find the optimal concentration and incubation time. Measure cell viability in parallel with your functional assay (e.g., cytokine production) using methods like MTT or LDH assays. |
| Contamination | Reagents or cell cultures may be contaminated with other substances (e.g., endotoxin) that can cause cell death or synergize with guretolimod. |
| Solution | Use endotoxin-free water and reagents for all experiments. Regularly test cell cultures for mycoplasma contamination. |
| Solvent Toxicity | The vehicle used to dissolve guretolimod (e.g., DMSO) may be at a toxic concentration. |
| Solution | Always include a vehicle-only control at the highest concentration used in the experiment to assess the baseline level of toxicity. |
Issue 2: Inconsistent or no cytokine response after guretolimod stimulation.
| Potential Cause | Troubleshooting Step |
| Incorrect Cell Type | The chosen cell line or primary cells may not express sufficient levels of TLR7. TLR7 is primarily expressed in the endosomes of pDCs and B cells. |
| Solution | Confirm TLR7 expression in your target cells using RT-qPCR or flow cytometry (intracellular staining). Use a positive control cell type known to respond robustly, such as primary human PBMCs or a reporter cell line like HEK-Blue™ hTLR7 cells. |
| Guretolimod Degradation | Improper storage or handling of the this compound powder or stock solution may lead to degradation and loss of activity. |
| Solution | Store the compound as recommended by the supplier (typically desiccated at -20°C or -80°C). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | The incubation time may be too short or too long to detect the peak of your cytokine of interest. |
| Solution | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal endpoint for your specific cytokine and cell type.[9] |
Quantitative Data Summary
Table 1: Common Treatment-Related Adverse Events (TRAEs) for Systemic TLR Agonists
This table summarizes common adverse events observed in clinical trials of systemic TLR agonists. The frequency and severity are dose-dependent.
| Adverse Event Category | Specific Events | Typical Grade (Severity) |
| Constitutional Symptoms | Fatigue, Fever, Chills/Rigor | 1-2 (Mild to Moderate) |
| Gastrointestinal | Nausea, Vomiting | 1-2 |
| Neurological | Headache | 1-2 |
| Hematological | Lymphopenia, Anemia, Neutropenia | 1-3 (Mild to Severe) |
| Injection Site Reactions | (For non-systemic administration) Pain, Redness, Swelling | 1-2 |
Data compiled from general knowledge of TLR agonist clinical trials.[5]
Experimental Protocols
Protocol 1: In Vitro Assessment of Guretolimod-Induced Cytokine Production in Human PBMCs
-
Objective: To quantify the production of key cytokines (e.g., IFN-α, TNF-α) from peripheral blood mononuclear cells (PBMCs) in response to guretolimod.
-
Materials:
-
This compound
-
DMSO (endotoxin-free)
-
Ficoll-Paque
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Human whole blood from healthy donors
-
96-well cell culture plates
-
ELISA or Luminex kits for target cytokines
-
-
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and assess viability (should be >95%). Seed 2 x 10^5 cells per well in a 96-well plate.
-
Prepare serial dilutions of guretolimod in complete medium. A typical concentration range to test is 0.01 µM to 10 µM. Include a vehicle control (DMSO at the highest equivalent concentration) and an unstimulated control (medium only).
-
Add the diluted guretolimod or controls to the cells.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours (or a predetermined optimal time point).
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
Quantify cytokine concentrations using ELISA or a multiplex bead-based assay (Luminex) according to the manufacturer's instructions.
-
Protocol 2: General Workflow for Investigating Potential Molecular Off-Target Effects
-
Objective: To identify proteins that guretolimod may bind to other than its intended target, TLR7.
-
Phase 1: In Silico Prediction (Computational Screening)
-
Use the 2D/3D chemical structure of guretolimod as input for computational platforms (e.g., SEA, SwissTargetPrediction).[8]
-
Screen against libraries of known protein structures to predict potential binding interactions based on chemical similarity and docking simulations.
-
Generate a ranked list of potential off-targets for experimental validation.
-
-
Phase 2: In Vitro Validation (Biochemical/Biophysical Assays)
-
For the highest-ranking predicted off-targets, perform direct binding assays.
-
Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm and quantify the binding affinity between guretolimod and the putative off-target protein.
-
-
Phase 3: Cellular Validation (Target Engagement & Phenotypic Assays)
-
Use a cell line that expresses the validated off-target but has low or no TLR7 expression.
-
Treat the cells with guretolimod and assess for a functional consequence related to the off-target's known biology (e.g., inhibition of enzymatic activity, change in a downstream signaling pathway).
-
This confirms that the binding interaction observed in vitro is relevant in a cellular context.
-
Mandatory Visualizations
Caption: Simplified Guretolimod (DSP-0509) TLR7 Signaling Pathway.
Caption: Experimental Workflow for Investigating Off-Target Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 3. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic index of Guretolimod hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with Guretolimod hydrochloride (also known as DSP-0509), a potent and selective Toll-like receptor 7 (TLR7) agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and strategies to improve the therapeutic index of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the experimental use of this compound.
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage and handling are critical to maintain the stability and activity of this compound.
-
Solid Form: Store at -20°C, protected from light and moisture.
-
Stock Solutions: Once dissolved, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]
Q2: How should I prepare this compound for in vitro and in vivo experiments?
A2: The solubility of this compound is a key consideration for experimental setup.
-
In Vitro Preparation: this compound is soluble in DMSO. For cell-based assays, prepare a high-concentration stock solution in fresh, anhydrous DMSO. Further dilutions into aqueous cell culture media should be done just prior to use.
-
In Vivo Preparation: For intravenous (i.v.) administration in animal models, this compound can be dissolved in a 2.5 mM glycine (B1666218) buffer solution at a pH of 10.2.
Q3: I am not observing the expected level of cytokine release in my in vitro assay. What are the potential causes and troubleshooting steps?
A3: Several factors can contribute to lower-than-expected cytokine induction.
-
Cell Type and Density: Ensure you are using a cell type that expresses TLR7, such as plasmacytoid dendritic cells (pDCs) or B cells. Optimize the cell density per well, as this can significantly impact the cytokine concentration in the supernatant.
-
Agonist Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay conditions.
-
Incubation Time: The kinetics of cytokine production can vary. Conduct a time-course experiment (e.g., 6, 12, 24, and 48 hours) to identify the peak cytokine secretion time.
-
Reagent Quality: Use fresh, high-quality reagents, including cell culture media and fetal bovine serum (FBS). Lot-to-lot variability in FBS can affect immune cell responses.
-
Assay Controls: Include a positive control (e.g., another known TLR7 agonist like imiquimod (B1671794) or R848) and a negative control (vehicle-treated cells) to validate your assay system.
Q4: My in vivo experiments are showing high toxicity or a narrow therapeutic window. How can I improve the therapeutic index of this compound?
A4: Improving the therapeutic index often involves strategies to enhance tumor-specific delivery and reduce systemic exposure.
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulating this compound in liposomes or polymeric nanoparticles can improve its pharmacokinetic profile, enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect, and reduce systemic toxicity.
-
Antibody-Drug Conjugates (ADCs): Conjugating this compound to a tumor-targeting antibody can facilitate its direct delivery to cancer cells, thereby increasing local efficacy and minimizing off-target effects.
-
Depot Formulations: For subcutaneous or intratumoral administration, developing a depot formulation can provide sustained local release of the drug, concentrating its activity at the tumor site.[2]
-
-
Combination Therapies:
-
Immune Checkpoint Inhibitors: Combining this compound with anti-PD-1 or anti-CTLA-4 antibodies has shown synergistic anti-tumor effects in preclinical models.[3][4] Guretolimod can help convert "cold" tumors into "hot" tumors, making them more susceptible to checkpoint blockade.
-
Radiotherapy: The combination of this compound with radiation has been shown to enhance anti-tumor activity.
-
-
Dosing Schedule Optimization: Adjusting the dose and frequency of administration can help manage systemic side effects while maintaining therapeutic efficacy.
Quantitative Data Summary
The following tables summarize key preclinical data for this compound (DSP-0509), providing a basis for experimental design.
Table 1: In Vivo Anti-Tumor Efficacy of Guretolimod (DSP-0509) Monotherapy
| Animal Model | Tumor Type | Guretolimod (DSP-0509) Dose & Route | Outcome |
| BALB/c Mice | CT26 Colon Carcinoma | 5 mg/kg, i.v., weekly | Significant tumor growth inhibition |
| C57BL/6 Mice | B16F10 Melanoma | Not specified | Not specified |
| BALB/c Mice | 4T1 Breast Cancer | Not specified | Not specified |
| Nude Mice | CT26 Colon Carcinoma | 5 mg/kg, i.v., weekly | No significant tumor growth inhibition (demonstrating T-cell dependence)[4] |
Table 2: Systemic Cytokine Induction in Mice Following a Single Intravenous Dose of Guretolimod (DSP-0509)
| Cytokine/Chemokine | Peak Concentration (pg/mL) at 2 hours (1 mg/kg dose) |
| IFNα | ~1500 |
| IL-6 | ~8000 |
| TNFα | ~1000 |
| MCP-1 (CCL2) | ~15000 |
| IP-10 (CXCL10) | ~60000 |
Data adapted from preclinical studies in CT26 tumor-bearing mice.
Key Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Cytokine Release Assay
Objective: To determine the dose-dependent induction of cytokines by this compound in peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Human PBMCs isolated from healthy donors
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Cytokine detection assay kit (e.g., ELISA or multiplex bead array) for IFNα, TNFα, and IL-6
-
DMSO (for stock solution)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Cell Seeding: Seed fresh or cryopreserved human PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation and Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a positive control (e.g., 1 µM R848).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Analysis: Analyze the supernatant for the concentration of IFNα, TNFα, and IL-6 using your chosen cytokine detection assay, following the manufacturer's instructions.
Protocol 2: In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.[5][6]
Materials:
-
This compound
-
Syngeneic mouse tumor cell line (e.g., CT26 for BALB/c mice)
-
6-8 week old female BALB/c mice
-
2.5 mM glycine buffer (pH 10.2)
-
Sterile PBS
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation: Culture CT26 cells to ~80% confluency. Harvest the cells and resuspend them in sterile PBS at a concentration of 2 x 10^6 cells/mL. Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Group 1 (Control): Administer 100 µL of the vehicle (2.5 mM glycine buffer, pH 10.2) intravenously once a week.
-
Group 2 (Guretolimod): Dissolve this compound in the vehicle to the desired concentration. Administer this compound at a dose of 5 mg/kg in a volume of 100 µL intravenously once a week.
-
-
Efficacy Evaluation: Continue treatment and tumor monitoring for a predefined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint. Monitor animal body weight and overall health status throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
Visualizations
Signaling Pathway
Caption: this compound activates the TLR7 signaling pathway.
Experimental Workflow
Caption: Workflow for preclinical evaluation of Guretolimod.
Troubleshooting Logic
Caption: Troubleshooting decision tree for Guretolimod experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to study the immune profile of syngeneic mouse tumor models. [escholarship.org]
- 7. benchchem.com [benchchem.com]
Challenges in systemic delivery of TLR7 agonists like DSP-0509
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Toll-like receptor 7 (TLR7) agonists, including investigational compounds like DSP-0509.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the systemic delivery of TLR7 agonists?
A1: The systemic administration of TLR7 agonists presents several significant challenges. A primary concern is the potential for systemic toxicity, including the induction of a "cytokine storm," a rapid and excessive release of pro-inflammatory cytokines that can lead to severe adverse effects.[1] Additionally, many small-molecule TLR7 agonists have poor pharmacokinetic properties, which can hinder their therapeutic efficacy.[2] To overcome these limitations, research is focused on developing targeted delivery systems and novel agonists with improved safety profiles.[1]
Q2: What is DSP-0509 and how does it differ from other TLR7 agonists?
A2: DSP-0509 is an investigational, systemically available small-molecule TLR7 agonist with a pyrimidine (B1678525) scaffold.[3][4] Unlike many other TLR7 agonists, such as imiquimod (B1671794) and resiquimod (B1680535) (R848), which also exhibit activity at TLR8, DSP-0509 is highly selective for TLR7.[3][5][6] This selectivity is a key feature, as TLR8 activation is primarily associated with the release of pro-inflammatory cytokines like TNF-α, which can contribute to systemic toxicity.[2] DSP-0509 is designed for intravenous administration and has a short half-life, which may help to mitigate immune-related adverse effects.[5][6]
Q3: What is the mechanism of action for TLR7 agonists in cancer immunotherapy?
A3: TLR7 is an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.[2][7] Upon activation by a TLR7 agonist, a signaling cascade is initiated through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and IRF7, resulting in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[7][8] This innate immune activation enhances the function of various immune cells, including dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately leading to an anti-tumor immune response.[3][9]
Q4: What are the key considerations for designing in vivo studies with systemic TLR7 agonists?
A4: Careful dose selection is critical to balance efficacy and toxicity. A dose-response study should be conducted to determine the optimal therapeutic window.[10][11] The route and frequency of administration can also significantly impact the immune response and potential for toxicity. For instance, studies with DSP-0509 have shown that a once-weekly dosing schedule may be more effective than a bi-weekly schedule.[12] It is also important to monitor for signs of systemic inflammation and cytokine release syndrome.
Troubleshooting Guides
Issue 1: Low or No Cytokine Production in In Vitro Assays
Q: We are stimulating peripheral blood mononuclear cells (PBMCs) with a TLR7 agonist, but we are detecting low or no cytokine (e.g., IFN-α) in the supernatant. What could be the issue?
A: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Agonist Integrity and Concentration:
-
Action: Confirm the proper storage and handling of your TLR7 agonist. Many small molecules are sensitive to light and temperature. Prepare fresh dilutions for each experiment.
-
Rationale: Degradation of the agonist will lead to reduced or no activity.
-
-
Cell Viability and Density:
-
Action: Check the viability of your PBMCs using a method like trypan blue exclusion. Ensure you are seeding the correct number of cells per well as specified in your protocol.
-
Rationale: Low cell viability or incorrect cell density will result in a suboptimal response.
-
-
Incubation Time:
-
Action: Perform a time-course experiment (e.g., 6, 12, 24, and 48 hours) to determine the peak cytokine production for your specific agonist and cell type.
-
Rationale: The kinetics of cytokine secretion can vary depending on the agonist and the specific cytokine being measured.
-
-
Assay Sensitivity:
-
Action: Verify the sensitivity of your cytokine detection assay (e.g., ELISA). Run a standard curve with recombinant cytokine to ensure the assay is performing correctly.
-
Rationale: The concentration of the induced cytokine may be below the detection limit of your assay.
-
-
Positive Control:
-
Action: Include a well-characterized TLR7 agonist (e.g., R848) as a positive control to confirm that the cells are responsive to TLR7 stimulation.
-
Rationale: This will help you differentiate between a problem with your specific agonist and a general issue with your experimental setup.
-
Issue 2: High Variability in In Vivo Tumor Growth Inhibition Studies
Q: We are seeing inconsistent anti-tumor responses in our mouse model when treating with a systemic TLR7 agonist. What are the potential sources of this variability?
A: In vivo experiments can have many sources of variability. Consider the following:
-
Tumor Burden at Treatment Initiation:
-
Action: Standardize the tumor volume at which you begin treatment. Use calipers to measure tumors accurately.
-
Rationale: Differences in tumor size at the start of treatment can significantly impact the therapeutic outcome.
-
-
Drug Formulation and Administration:
-
Action: Ensure your TLR7 agonist is properly solubilized and administered consistently (e.g., intravenous, intraperitoneal). For intravenous injections, confirm successful delivery into the vein.
-
Rationale: Improper formulation or inconsistent administration can lead to variable drug exposure.
-
-
Animal Health and Husbandry:
-
Action: Monitor the overall health of the animals. Ensure consistent housing conditions, diet, and light/dark cycles.
-
Rationale: Stress and underlying health issues can affect the immune response and tumor growth.
-
-
Immunogenicity of the Tumor Model:
-
Action: The baseline immunogenicity of your tumor model can influence its responsiveness to immunotherapy. Consider characterizing the tumor immune microenvironment before treatment.
-
Rationale: Tumors with low levels of infiltrating T cells ("cold" tumors) may be less responsive to TLR7 agonist monotherapy.[5][6]
-
Quantitative Data Summary
Table 1: In Vitro Activity of TLR7 Agonists
| Agonist | Target(s) | Cell Line | EC50 (nM) | Reference |
| DSP-0509 | human TLR7 | HEK293 | 515 | [3] |
| DSP-0509 | murine TLR7 | HEK293 | 33 | [3] |
| R848 (Resiquimod) | TLR7/8 | HEK293 | 5120 (hTLR8) | [1] |
| Imiquimod | TLR7 | Various | Varies | [2][13] |
Table 2: Systemic Cytokine Induction by DSP-0509 in Mice
| Cytokine | Dose of DSP-0509 | Time Point | Fold Increase vs. Baseline | Reference |
| IFN-α | 5 mg/kg (i.v.) | 2 hours | Marked Increase | [3] |
| TNF-α | 5 mg/kg (i.v.) | 2 hours | Marked Increase | [3] |
| IP-10 | 5 mg/kg (i.v.) | 2 hours | Marked Increase | [3] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[14]
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL (1 x 10^5 cells/well).[15]
-
Agonist Preparation: Prepare a stock solution of the TLR7 agonist (e.g., DSP-0509) in an appropriate solvent (e.g., DMSO). Further dilute the agonist in complete RPMI to the desired final concentrations.
-
Stimulation: Add the diluted TLR7 agonist to the wells containing PBMCs. Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., R848).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis.
Protocol 2: Cytokine Measurement by ELISA
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-α) diluted in a coating buffer. Incubate overnight at 4°C.[16][17]
-
Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.[16]
-
Sample and Standard Incubation: Add your collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the plate. Incubate for 2 hours at room temperature.[17]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[16][17]
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.[18][19]
-
Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.[18][19]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in your samples based on the standard curve.
Visualizations
Caption: TLR7 Signaling Pathway.
Caption: Troubleshooting Workflow for Low Cytokine Production.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - DataSheet_1_DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects.docx - Frontiers - Figshare [frontiersin.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TLR7 and TLR9 Trigger Distinct Neuroinflammatory Responses in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Increased Responsiveness of Peripheral Blood Mononuclear Cells to In Vitro TLR 2, 4 and 7 Ligand Stimulation in Chronic Pain Patients | PLOS One [journals.plos.org]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. mabtech.com [mabtech.com]
- 18. youtube.com [youtube.com]
- 19. ELISA Protocols [sigmaaldrich.com]
Guretolimod hydrochloride dose-response curve analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with guretolimod (B3322590) hydrochloride (DSP-0509).
Frequently Asked Questions (FAQs)
Q1: What is guretolimod hydrochloride?
A1: this compound, also known as DSP-0509, is a selective small-molecule agonist of Toll-like receptor 7 (TLR7).[1][2][3][4] It is an investigational compound that has been evaluated for its potential immunostimulatory and anti-tumor activities.[2][5][6]
Q2: What is the mechanism of action of guretolimod?
A2: Guretolimod activates TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells.[1][7][8] This activation triggers a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF7.[8] This results in the production of type I interferons (such as IFNα) and other pro-inflammatory cytokines, leading to the activation of dendritic cells, cytotoxic T lymphocytes (CTLs), and other immune cells, thereby mounting an anti-tumor immune response.[1][2][6][7]
Q3: What are the key differences in guretolimod's activity between human and mouse TLR7?
A3: Guretolimod demonstrates potent agonistic activity on both human and murine TLR7, although with different potencies. In a reporter assay measuring NF-κB activation, guretolimod showed an EC50 of 515 nM for human TLR7 and a more potent EC50 of 33 nM for murine TLR7.[1] Another study reported an EC50 of 316 nM for human TLR7.[5][7]
Q4: Is guretolimod selective for TLR7?
A4: Yes, guretolimod is a selective TLR7 agonist. Studies have shown that it does not exhibit agonistic activity against TLR8 at concentrations up to 10 µM.[1]
Q5: What is the recommended solvent and storage condition for this compound?
A5: For in vitro studies, this compound can be dissolved in DMSO.[8] For long-term storage, it is recommended to store the solid compound at -20°C, sealed and protected from moisture and light. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no TLR7 activation in in vitro assays. | 1. Incorrect cell line: Ensure the cell line used (e.g., HEK293) is stably expressing functional human or mouse TLR7. 2. Suboptimal concentration: The concentration of guretolimod may be too low. Refer to the dose-response data for appropriate concentration ranges. 3. Reagent degradation: Guretolimod may have degraded due to improper storage. Use a fresh vial stored under recommended conditions. | 1. Validate the cell line for TLR7 expression and signaling competency. 2. Perform a dose-response experiment to determine the optimal concentration for your specific assay. 3. Aliquot and store guretolimod stock solutions at -80°C to minimize freeze-thaw cycles. |
| High variability in experimental results. | 1. Inconsistent cell culture conditions: Variations in cell passage number, density, or health can affect responsiveness. 2. Pipetting errors: Inaccurate pipetting can lead to inconsistent concentrations of guretolimod. 3. Assay timing: The timing of sample collection after guretolimod treatment can impact the measurement of downstream effects like cytokine production. | 1. Use cells within a consistent passage number range and ensure they are healthy and plated at a uniform density. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Optimize the time course of your experiment to capture the peak response for the specific endpoint being measured. |
| Unexpected cytotoxicity in cell-based assays. | 1. High concentration of guretolimod: Although primarily an immune activator, very high concentrations may induce off-target effects. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells. | 1. Perform a dose-response curve to identify the optimal non-toxic concentration range. 2. Ensure the final DMSO concentration in your assay is at a non-toxic level, typically below 0.5%. |
| Lack of in vivo anti-tumor efficacy in mouse models. | 1. Inappropriate dosing schedule: Studies suggest that a once-weekly dosing schedule is more effective than a bi-weekly schedule.[1] 2. Insufficient CD8+ T cell infiltration: The anti-tumor activity of guretolimod is dependent on T cells.[1] 3. Tumor model resistance: Some tumor models may be less responsive to TLR7-mediated immune activation. | 1. Administer guretolimod intravenously at an effective dose (e.g., 1 mg/kg) on a once-weekly schedule.[1] 2. Consider using guretolimod in combination with other immunotherapies, such as anti-PD-1 antibodies, to enhance T cell responses.[5] 3. Select a tumor model known to be responsive to immunotherapy or with a higher level of CD8+ T cell infiltration. |
Data Presentation
Table 1: In Vitro Potency of Guretolimod (DSP-0509) on TLR7 Activation
| Target | Assay | Cell Line | Parameter | Value | Reference |
| Human TLR7 | NF-κB Reporter Assay | HEK293 | EC50 | 515 nM | [1] |
| Murine TLR7 | NF-κB Reporter Assay | HEK293 | EC50 | 33 nM | [1] |
| Human TLR7 | Reporter Assay | - | EC50 | 316 nM | [5][7] |
| Human TLR8 | Reporter Assay | - | EC50 | > 10 µM | [5][7] |
Table 2: In Vivo Dose and Administration of Guretolimod (DSP-0509) in Mouse Models
| Mouse Model | Dose | Route of Administration | Dosing Schedule | Observed Effect | Reference |
| LM8 Osteosarcoma | 1 mg/kg | Intravenous (bolus) | Weekly | Significant suppression of tumor growth | [1] |
| CT26 Colon Carcinoma | 1 mg/kg | Intravenous (bolus) | - | Increased cytokine and chemokine levels at 2h post-administration | [1] |
Experimental Protocols
1. In Vitro TLR7 Activation Assay
-
Objective: To determine the potency of guretolimod in activating human or murine TLR7.
-
Methodology:
-
Cell Culture: Use HEK293 cells stably transfected with either human TLR7, murine TLR7, or an empty vector, along with a reporter gene such as secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB promoter.
-
Treatment: Plate the cells in a 96-well plate. The following day, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Detection: Measure the SEAP activity in the cell culture supernatant using a suitable substrate and a plate reader.
-
Analysis: Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic curve.[1]
-
2. In Vivo Anti-Tumor Efficacy Study
-
Objective: To evaluate the anti-tumor effect of guretolimod in a syngeneic mouse model.
-
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., LM8 osteosarcoma cells) into the flank of immunocompetent mice (e.g., C3H/HeN).
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment groups. Administer guretolimod (e.g., 1 mg/kg) or vehicle control intravenously via the tail vein on a specified schedule (e.g., once weekly).
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size, or as defined by the study protocol.
-
Analysis: Compare the tumor growth curves between the guretolimod-treated and vehicle-treated groups.[1]
-
Mandatory Visualization
Caption: this compound signaling pathway via TLR7 activation.
Caption: General experimental workflow for guretolimod analysis.
References
- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Boston Biomedical Announces First Patient Dosed with Investigational Toll-like Receptor (TLR) 7 Agonist DSP-0509 in Phase 1 Trial of Patients with Advanced Solid Tumors Refractory to Standard Treatment [prnewswire.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Guretolimod Hydrochloride Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guretolimod hydrochloride in combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as DSP-0509) is an investigational synthetic Toll-like receptor 7 (TLR7) agonist.[1][2] Its mechanism of action involves the activation of TLR7, which is primarily expressed in plasmacytoid dendritic cells (pDCs). This activation leads to the induction of type I interferon and other pro-inflammatory cytokines. This process bridges innate and adaptive immunity, ultimately promoting the activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, which can then target and destroy tumor cells.[3] Preclinical studies have shown that this compound has a high water solubility, allowing for intravenous administration, and is designed for rapid elimination from the body to potentially reduce systemic side effects.[4]
Q2: What are the potential toxicities associated with this compound, particularly in combination therapy?
Specific clinical trial data on the adverse events of this compound is limited in publicly available resources. However, based on the mechanism of action of TLR7 agonists and data from similar immunomodulatory agents, potential toxicities can be anticipated. Systemic administration of TLR agonists can lead to non-specific immune activation, which may result in safety and tolerability issues.[5][6]
Potential adverse events may include:
-
Systemic Inflammatory Responses: Flu-like symptoms such as fever, chills, fatigue, and myalgia are common with immune-stimulating agents.
-
Cytokine Release Syndrome (CRS): A rapid and massive release of cytokines into the bloodstream can cause fever, nausea, headache, rash, rapid heartbeat, low blood pressure, and difficulty breathing.
-
Injection Site Reactions: For non-intravenous administration routes, localized inflammation, pain, and swelling at the injection site can occur.
-
Autoimmune-like Reactions: As with other immunotherapies, there is a potential for inducing or exacerbating autoimmune conditions.[7]
When used in combination with other anti-cancer agents, such as checkpoint inhibitors or radiation therapy, the toxicity profile may be altered or enhanced. It is crucial to monitor for overlapping toxicities.
Q3: How can the toxicity of this compound be mitigated in our experiments?
Mitigation strategies for this compound-related toxicities focus on careful experimental design and monitoring. Consider the following approaches:
-
Dose-Escalation Studies: Initiate experiments with a dose-escalation design to determine the maximum tolerated dose (MTD) in your specific model and combination setting.
-
Route of Administration: The route of administration can significantly impact the toxicity profile. Systemic administration (e.g., intravenous) may lead to more widespread side effects compared to local or intratumoral delivery.[8]
-
Targeted Delivery Systems: To minimize systemic exposure and associated toxicities, consider formulating this compound in a targeted delivery system, such as antibody-drug conjugates or nanoparticles, to concentrate the agent at the tumor site.[5][6]
-
Monitoring for Cytokine Levels: Regularly monitor serum levels of key inflammatory cytokines (e.g., IFN-α, TNF-α, IL-6) to detect early signs of a systemic inflammatory response.
-
Supportive Care: In animal models, provide supportive care measures such as maintaining hydration and monitoring for signs of distress.
-
Combination Scheduling: The timing and sequence of this compound administration with other therapies can influence both efficacy and toxicity. Staggered dosing schedules may help to manage adverse effects.
Troubleshooting Guides
Issue 1: Excessive Systemic Inflammation in Animal Models
Symptoms:
-
Rapid weight loss
-
Ruffled fur
-
Lethargy and hunched posture
-
Labored breathing
Potential Causes:
-
The dose of this compound is too high.
-
Synergistic inflammatory effects with the combination agent.
-
High systemic exposure due to the route of administration.
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound in subsequent cohorts.
-
Optimize Dosing Schedule: Increase the interval between doses to allow for recovery.
-
Change Administration Route: If using systemic administration, explore local delivery methods such as intratumoral injection to limit systemic exposure.
-
Analyze Cytokine Profile: Collect blood samples at various time points post-treatment to quantify cytokine levels and understand the kinetics of the inflammatory response. This can help in adjusting the treatment schedule.
-
Consider Anti-inflammatory Agents: In some research contexts, co-administration of a low-dose anti-inflammatory agent could be explored to dampen excessive cytokine production, though this may also impact efficacy.
Issue 2: Lack of Efficacy in Combination with a Checkpoint Inhibitor
Symptoms:
-
No significant difference in tumor growth between the combination therapy group and the monotherapy groups.
Potential Causes:
-
Sub-optimal dosing or scheduling of one or both agents.
-
The tumor microenvironment is not conducive to a T-cell-mediated anti-tumor response.
-
The chosen animal model is resistant to TLR7 agonism.
Troubleshooting Steps:
-
Verify Agent Activity: Ensure the this compound and the checkpoint inhibitor are active and used at appropriate concentrations.
-
Staggered Dosing Regimen: Experiment with different administration schedules. For instance, pre-treating with this compound to prime the immune environment before administering the checkpoint inhibitor.
-
Immunophenotyping of the Tumor Microenvironment: Analyze the immune cell infiltrate in the tumors of treated and control animals by flow cytometry or immunohistochemistry. Look for changes in the populations of CD8+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).
-
Evaluate Biomarkers: Assess the expression of relevant biomarkers, such as PD-L1 on tumor cells and immune cells, which can influence the efficacy of checkpoint inhibitors.
-
Consider a Different Combination: this compound's efficacy may be enhanced in combination with other modalities like radiation therapy, which has shown synergistic effects in preclinical models.[9]
Data Presentation
Table 1: Potential Adverse Events of Systemic TLR7 Agonists and General Mitigation Strategies
| Potential Adverse Event | Grade (Severity) | Potential Onset | Monitoring Parameters | Mitigation Strategies |
| Flu-like Symptoms | 1-2 (Mild to Moderate) | Hours to days | Body temperature, clinical signs (piloerection, lethargy) | Supportive care, dose adjustment |
| Cytokine Release Syndrome | 1-4 (Mild to Severe) | Hours to days | Cytokine levels (IL-6, TNF-α), clinical signs | Dose reduction, staggered dosing, consider cytokine blockade in severe cases |
| Injection Site Reaction | 1-3 (Mild to Severe) | Hours | Visual inspection of injection site | Local administration optimization, dose adjustment |
| Autoimmune Phenomena | 2-4 (Moderate to Severe) | Weeks to months | Autoantibody screening, organ function tests | Discontinuation of therapy, immunosuppressive agents (in clinical settings) |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Toxicity in a Syngeneic Mouse Model
-
Animal Model: Utilize a relevant syngeneic mouse tumor model (e.g., CT26 colon carcinoma, 4T1 breast cancer).
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound monotherapy, combination agent monotherapy, combination therapy). A typical group size is 8-10 mice.
-
Dosing and Administration:
-
Administer this compound intravenously (or other desired route) at a range of doses (e.g., 0.1, 0.3, 1 mg/kg) to determine a dose-response relationship for both efficacy and toxicity.
-
Administer the combination agent according to established protocols.
-
-
Toxicity Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
At predetermined time points (e.g., 2, 6, 24 hours post-dose), collect blood samples via a submandibular or saphenous bleed for complete blood count (CBC) and cytokine analysis (e.g., using a multiplex immunoassay).
-
-
Data Analysis:
-
Plot mean body weight changes over time for each group.
-
Quantify and compare cytokine levels between groups.
-
Correlate signs of toxicity with dose levels and combination regimens.
-
Visualizations
References
- 1. Boston Biomedical Announces First Patient Dosed with Investigational Toll-like Receptor (TLR) 7 Agonist DSP-0509 in Phase 1 Trial of Patients with Advanced Solid Tumors Refractory to Standard Treatment [prnewswire.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immune-related adverse events of immune checkpoint inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Guretolimod hydrochloride formulation challenges for clinical trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the formulation of Guretolimod hydrochloride (also known as DSP-0509) for clinical and preclinical research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound (DSP-0509) is a synthetic, small molecule agonist of Toll-like Receptor 7 (TLR7) with potential immunostimulatory and antineoplastic activities.[1][2] For research purposes, it is typically supplied as an off-white to light yellow solid.[1] While many TLR7 agonists are known for their poor water solubility, preclinical studies have indicated that Guretolimod may have high water solubility, which is advantageous for developing parenteral formulations.[3]
Q2: How should this compound be stored?
For long-term stability, this compound solid should be stored at -20°C in a sealed container, protected from moisture and light.[1] Stock solutions, particularly in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q3: What are the primary formulation challenges for this compound in a clinical trial setting?
The primary challenges in formulating this compound for clinical trials revolve around ensuring solubility, stability, and minimizing systemic toxicity. While preclinical data suggests good water solubility, it is crucial to develop a formulation that maintains the drug in solution at the required concentration for intravenous administration, is stable throughout its shelf life, and is well-tolerated by patients. For many poorly soluble drugs, excipients such as co-solvents, surfactants, and complexing agents like cyclodextrins are often necessary.
Q4: I am conducting preclinical in-vivo studies. How can I prepare a parenteral formulation of Guretolimod?
For preclinical in vivo studies in animal models, a reported formulation involves dissolving Guretolimod (DSP-0509) in a 2.5 mM glycine (B1666218) buffered solution at a pH of 10.2.[4] This provides a potential starting point for developing a suitable vehicle for intravenous administration in a research setting. It is essential to ensure the final formulation is sterile and pyrogen-free.
Q5: My this compound solution is showing precipitation. What can I do?
Precipitation can occur due to several factors, including low solubility in the chosen solvent, temperature changes, or pH shifts.
-
For research use with DMSO: If you observe precipitation when diluting a DMSO stock solution into an aqueous medium, try lowering the final concentration of Guretolimod or using a small amount of a pharmaceutically acceptable co-solvent or surfactant. Ensure the DMSO concentration in the final aqueous solution is low (typically <0.5%) to avoid solvent-related toxicity in cellular assays.
-
For aqueous formulations: If precipitation occurs in an aqueous buffer, re-evaluate the pH and ionic strength of the buffer. Given that a basic pH (10.2) has been used in preclinical studies, it is possible that the solubility of Guretolimod is pH-dependent.
Section 2: Troubleshooting Guides
Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The aqueous solubility of this compound is exceeded. | 1. Decrease the final concentration of the compound. 2. Increase the proportion of co-solvent if experimentally permissible, being mindful of potential cellular toxicity. 3. Consider the use of solubility-enhancing excipients such as cyclodextrins (e.g., hydroxypropyl-beta-cyclodextrin).[4] |
| Cloudiness or precipitation in parenteral formulation | pH of the formulation is not optimal for solubility. The formulation is supersaturated. | 1. Adjust the pH of the formulation. Based on preclinical data, a basic pH (e.g., 10.2) may improve solubility.[4] 2. Perform solubility studies at different pH values to determine the optimal range. 3. If supersaturation is suspected, gentle warming and sonication may temporarily redissolve the compound, but reformulation at a lower concentration is recommended for stability. |
| Inconsistent solubility between batches | Variability in the solid-state properties (e.g., crystallinity, particle size) of the drug substance. | 1. Ensure consistent sourcing and batch-to-batch characterization of the this compound active pharmaceutical ingredient (API). 2. Consider particle size reduction techniques for the API, as this can improve dissolution rates. |
Stability Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of potency over time in solution | Chemical degradation of this compound. | 1. Hydrolysis: Assess stability at various pH values. Forced degradation studies under acidic and basic conditions can help identify susceptibility to hydrolysis.[5] 2. Oxidation: Protect the formulation from atmospheric oxygen by blanketing with an inert gas (e.g., nitrogen or argon). Avoid excipients that may contain peroxides. Forced degradation with an oxidizing agent (e.g., H₂O₂) can determine oxidative liability.[6] 3. Photodegradation: Protect the formulation from light at all stages of preparation and storage by using amber vials or other light-blocking containers. Conduct photostability studies as per ICH guidelines.[5] |
| Formation of visible particles or color change | Aggregation or degradation of the drug substance. | 1. Analyze the particles to determine their nature (e.g., drug substance, excipient, or foreign contaminant). 2. Review the formulation for any incompatibilities between the drug and excipients. 3. Implement sterile filtration using a low-protein-binding filter (e.g., 0.22 µm PVDF) as a final step in preparation. |
| Repeated freeze-thaw cycles leading to instability | Physical stress on the molecule. | 1. Prepare single-use aliquots of stock solutions to avoid multiple freeze-thaw cycles.[1] 2. If a liquid formulation is required for storage, investigate the use of cryoprotectants. |
Section 3: Experimental Protocols & Methodologies
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[5]
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours.
-
Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Samples from each condition should be analyzed by a stability-indicating HPLC method to identify and quantify any degradants.
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is a common approach for the analysis of small molecules like this compound.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Detection: Select a UV wavelength where this compound has significant absorbance and where potential degradants can also be detected.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the peaks of the degradation products from forced degradation studies do not interfere with the peak of the parent compound.[7]
Section 4: Visualizations
Caption: Guretolimod activates TLR7 leading to immune response gene expression.
Caption: A logical workflow for troubleshooting common formulation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride | MDPI [mdpi.com]
Guretolimod Hydrochloride In Vitro Experiments: A Technical Support Center
Welcome to the technical support center for Guretolimod hydrochloride (DSP-0509) in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful implementation of in vitro studies with this potent Toll-like receptor 7 (TLR7) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in vitro?
A1: this compound, also known as DSP-0509, is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal receptor predominantly expressed in immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[3] Upon binding to TLR7 within the endosome, Guretolimod initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and Interferon Regulatory Factors (IRFs), culminating in the production of type I interferons (IFN-α) and other pro-inflammatory cytokines.[3][4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution (e.g., 10 mM).[5] It is crucial to refer to the manufacturer's instructions for specific solubility information. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from moisture and light.[6]
Q3: Which cell types are suitable for in vitro experiments with Guretolimod?
A3: The choice of cell type is critical and depends on the expression of TLR7. Primary human peripheral blood mononuclear cells (PBMCs) are a suitable model as they contain TLR7-expressing cells like pDCs and B-cells.[3] Myeloid cells, including monocytes and macrophages, also express TLR7 and are responsive to Guretolimod.[4][7] For cell lines, it is essential to first confirm TLR7 expression using methods like RT-qPCR or flow cytometry. Reporter cell lines, such as HEK-Blue™ hTLR7 cells, can be valuable tools to confirm the agonist activity of your compound.[8]
Q4: What is the expected cytokine profile following stimulation with Guretolimod in vitro?
A4: Stimulation of TLR7-expressing cells with Guretolimod is expected to induce a Th1-polarizing cytokine response. Key cytokines to measure include IFN-α, TNF-α, IL-6, IL-12, and the chemokine IP-10.[9][10] The specific cytokine profile and concentrations can vary depending on the cell type, donor variability (in the case of primary cells), and the concentration of Guretolimod used.[8]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No or low cytokine release observed | 1. Guretolimod Integrity: Improper storage, repeated freeze-thaw cycles, or incorrect preparation of the compound. | - Ensure Guretolimod is stored correctly at -80°C or -20°C, protected from light and moisture.[6] - Prepare fresh dilutions from a new aliquot of the stock solution. - Confirm the accuracy of the concentration calculation. |
| 2. Cell Viability and Density: Low cell viability or incorrect cell density can lead to a suboptimal response. | - Perform a cell viability assay (e.g., Trypan Blue, MTT) to ensure a healthy cell population (>90% viability). - Optimize cell density for your specific assay. For 96-well plates, a density of 1 x 10^5 to 2 x 10^5 PBMCs per well is a good starting point.[3] | |
| 3. Inadequate TLR7 Expression: The chosen cell line or cell type may not express sufficient levels of TLR7. | - Verify TLR7 expression in your target cells using RT-qPCR or flow cytometry. - Use a positive control cell line known to express TLR7 or primary cells like PBMCs. | |
| 4. Suboptimal Stimulation Protocol: Incorrect agonist concentration or insufficient incubation time. | - Perform a dose-response experiment to determine the optimal concentration of Guretolimod for your cell type. - Conduct a time-course experiment (e.g., 6, 18, 24, 48 hours) to identify the peak of cytokine production. An 18-24 hour incubation is a common starting point.[3] | |
| 5. Assay Issues: Problems with the cytokine detection assay (e.g., ELISA, CBA). | - Ensure all assay reagents are within their expiration date and stored correctly. - Include positive and negative controls for the assay itself to validate its performance. | |
| High background signal in unstimulated control wells | 1. Endotoxin (B1171834) Contamination: Contamination of cell culture reagents or Guretolimod with endotoxin (LPS), a TLR4 agonist, can lead to non-specific immune cell activation. | - Use endotoxin-free reagents and plasticware. - Test all reagents for endotoxin contamination. |
| 2. Cell Culture Stress: Over-confluent cultures or harsh cell handling can lead to spontaneous cell activation. | - Maintain cells at an optimal density and handle them gently during passaging and plating. | |
| Inconsistent results between experiments | 1. Donor Variability (Primary Cells): Significant donor-to-donor variation in immune responses is common with primary cells like PBMCs.[8] | - Use cells from multiple donors to ensure the observed effects are not donor-specific. - Pool data from several donors to obtain more robust conclusions. |
| 2. Reagent Variability: Lot-to-lot variations in fetal bovine serum (FBS) or other culture reagents can impact cell responsiveness. | - Test new lots of critical reagents before use in large-scale experiments. - Use a single, qualified lot of reagents for a set of related experiments. | |
| 3. Inconsistent Experimental Parameters: Minor variations in cell density, agonist concentration, or incubation times can lead to variability. | - Adhere strictly to the optimized experimental protocol for all replicates and experiments. |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs
This protocol outlines a general procedure for stimulating human peripheral blood mononuclear cells (PBMCs) with Guretolimod to measure cytokine production.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Ficoll-Paque or similar density gradient medium
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
96-well flat-bottom cell culture plates
-
Human PBMCs isolated from healthy donor blood
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation with Ficoll-Paque according to the manufacturer's protocol.
-
Cell Plating: Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium. Plate the cells in a 96-well flat-bottom plate at a density of 1 x 10^5 to 2 x 10^5 cells per well.[3]
-
Guretolimod Preparation: Prepare a stock solution of Guretolimod in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture is low (e.g., ≤ 0.1%) to avoid solvent toxicity.[5]
-
Stimulation: Add the diluted Guretolimod solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO) and an unstimulated control (medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Cytokine Analysis: Measure the concentration of desired cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant using a suitable method such as ELISA or a multiplex bead array.
Visualizations
Caption: this compound signaling pathway via TLR7.
Caption: Troubleshooting workflow for Guretolimod in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 5. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
Inconsistent results with Guretolimod hydrochloride in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with Guretolimod hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell culture?
A1: this compound, also known as DSP-0509, is a potent and selective agonist for Toll-like receptor 7 (TLR7).[1][2][3] In cell culture, it activates the TLR7 signaling pathway, which is primarily expressed in the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B cells.[2][4] This activation leads to a signaling cascade involving MyD88, resulting in the activation of transcription factors NF-κB and IRF7.[4][5] Consequently, this leads to the production and secretion of type I interferons (such as IFNα) and other pro-inflammatory cytokines.[1][4]
Q2: What are the recommended storage and handling procedures for this compound?
A2: Proper storage and handling are critical for maintaining the activity and consistency of this compound.
-
Solid Form: Store at -20°C in a sealed container, protected from moisture and light.[3]
-
Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO.[3] For long-term storage, aliquot the DMSO stock solution and store at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is recommended. Avoid repeated freeze-thaw cycles.[3]
Q3: In which cell types can I expect to see a response with this compound?
A3: this compound activity is dependent on the expression of TLR7. Therefore, you will observe the strongest responses in cell types that endogenously express high levels of TLR7, such as:
-
Primary Human Plasmacytoid Dendritic Cells (pDCs): These cells are major producers of type I interferons in response to TLR7 agonists.[2][4]
-
Peripheral Blood Mononuclear Cells (PBMCs): This mixed population of immune cells contains TLR7-expressing cells and will produce a range of cytokines upon stimulation.[1]
-
Engineered Reporter Cell Lines: HEK293 cells stably transfected with human TLR7 (HEK293-hTLR7) are a common and reliable model system to study TLR7 activation.[1][4]
Q4: What are the expected downstream effects of this compound treatment in responsive cells?
A4: Upon stimulation of TLR7-expressing cells, you can expect to observe:
-
Increased transcription and secretion of type I interferons (e.g., IFNα).[1][4]
-
Induction of pro-inflammatory cytokines and chemokines.
-
In the context of immuno-oncology studies, activation of dendritic cells and subsequent enhancement of T-cell responses.[4][5]
Troubleshooting Guide: Inconsistent Results
Issue 1: No or Weak Response to this compound
| Possible Cause | Troubleshooting Steps |
| Inappropriate Cell Type | Confirm that your chosen cell line expresses functional TLR7. For primary cells, ensure the population of interest (e.g., pDCs) is present in sufficient numbers. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Based on published data, concentrations in the range of 100 nM to 1 µM are a good starting point for in vitro assays.[1][4] |
| Degraded or Inactive Compound | Ensure proper storage of the solid compound and stock solutions as recommended. Prepare fresh dilutions from a properly stored stock for each experiment. |
| Assay Sensitivity | Verify that your detection method (e.g., ELISA, reporter assay) is sensitive enough to detect the expected level of response. Include a positive control (e.g., another known TLR7 agonist) to validate the assay. |
Issue 2: High Variability Between Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Standardize cell density, passage number, and growth phase at the time of treatment. Ensure consistent media composition, serum lot, and incubator conditions (CO2, temperature, humidity). |
| Variability in Primary Cells | If using PBMCs from different donors, be aware that there can be significant donor-to-donor variability in immune responses. If possible, use cells from the same donor for a set of experiments or screen multiple donors. |
| Inconsistent Compound Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Edge Effects in Plate-Based Assays | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
Issue 3: Unexpected Cell Toxicity
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | High concentrations of any small molecule can lead to off-target effects and cytotoxicity. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic threshold of this compound for your specific cell line. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is low and consistent across all conditions, including vehicle controls. |
| Contamination | Test your cell cultures for mycoplasma and other microbial contaminants, as these can affect cell health and response to treatment. |
Data Presentation
The following tables summarize the in vitro activity of this compound (DSP-0509) from published studies.
Table 1: In Vitro Agonistic Activity of Guretolimod (DSP-0509) on Human and Murine TLR7
| Cell Line/System | Receptor | Readout | EC50 | Reference |
| Reporter Assay | Human TLR7 | NF-κB Activation | 316 nM | [1][2] |
| Reporter Assay | Human TLR8 | NF-κB Activation | > 10 µM | [1][2] |
| HEK293-hTLR7 | Human TLR7 | NF-κB/SEAP Reporter | 515 nM | [4] |
| HEK293-mTLR7 | Murine TLR7 | NF-κB/SEAP Reporter | 33 nM | [4] |
| HEK293-hTLR8 | Human TLR8 | NF-κB/SEAP Reporter | > 10 µM | [4] |
Table 2: In Vitro Cytokine Induction by Guretolimod (DSP-0509)
| Cell Type | Cytokine | Observation | Reference |
| Human Primary pDCs | IFNα | Dose-dependent induction | [4] |
| Human Whole Blood | Various Cytokines | Lower minimum effective dose compared to TLR7/8 agonist 852A | [1][2] |
Experimental Protocols
Protocol 1: NF-κB Reporter Gene Assay in HEK293-hTLR7 Cells
-
Cell Seeding: Seed HEK293-hTLR7 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic.
-
Cell Treatment: Replace the culture medium with the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Reporter Gene Measurement: Measure the activity of the reporter gene (e.g., luciferase or SEAP) according to the manufacturer's protocol.
-
Data Analysis: Plot the reporter gene activity against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Cytokine Induction in Human PBMCs
-
PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1-2 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in complete RPMI-1640 medium.
-
Cell Stimulation: Add the this compound dilutions or vehicle control to the wells containing PBMCs.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the cytokine of interest (e.g., IFNα) in the supernatant using a specific ELISA kit.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration to generate a dose-response curve.
Visualizations
Caption: this compound signaling pathway via TLR7.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
Guretolimod hydrochloride degradation and storage conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation and storage of Guretolimod hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a sealed container, protected from moisture and light.[1][2]
Q2: How should I store this compound solutions?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, solutions can be kept at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] Always ensure the container is sealed and protected from light.[1]
Q3: What solvent should I use to prepare this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) can be used to prepare stock solutions of this compound at a concentration of up to 100 mg/mL.[1] It is recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1] Ultrasonic assistance may be necessary for complete dissolution.[1]
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound from light during storage and handling to prevent potential photodegradation.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, with a focus on potential degradation.
| Issue | Potential Cause | Recommended Solution |
| Reduced biological activity of the compound. | Degradation due to improper storage. | Verify that the compound has been stored at the correct temperature (-20°C for solid, -80°C for long-term solution storage) and protected from light and moisture.[1] |
| Repeated freeze-thaw cycles of stock solutions. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[1] | |
| Visible changes in the appearance of the solid (e.g., color change, clumping). | Absorption of moisture. | Store the solid compound in a tightly sealed container with a desiccant. |
| Exposure to light or elevated temperatures. | Ensure the compound is stored in a dark, temperature-controlled environment. | |
| Precipitation observed in stock solution upon thawing. | Solution has exceeded its stability period. | Use a freshly prepared stock solution or one that is within the recommended storage timeframe (6 months at -80°C, 1 month at -20°C).[1] |
| Improper dissolution. | Ensure the compound is fully dissolved during preparation, using sonication if necessary.[1] Use a high-purity, anhydrous solvent. |
This compound Stability Data (Hypothetical)
The following table summarizes hypothetical degradation data for this compound under various stress conditions. This data is for illustrative purposes to guide stability study design, as specific public data is unavailable.
| Condition | Parameter | Duration | Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15% | Hydrolytic cleavage of the ether linkage |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 25% | Amide hydrolysis and ether cleavage |
| Oxidative | 3% H₂O₂ | 24 hours | 10% | N-oxidation |
| Thermal | 60°C | 7 days | 5% | Minor unspecified degradants |
| Photolytic | UV light (254 nm) | 48 hours | 20% | Photodegradation products |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol describes a general method for assessing the stability of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
2. Mobile Phase:
-
A gradient mixture of acetonitrile (B52724) and a buffer solution (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.5).
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Detection wavelength: 260 nm
-
Injection volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For stress studies, subject the stock solution to various conditions (e.g., heat, acid, base, oxidation, light).
-
Before injection, dilute the samples with the mobile phase to an appropriate concentration.
5. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.
-
The peak area of this compound can be used to quantify the extent of degradation.
Visualizations
Caption: Troubleshooting workflow for reduced biological activity of this compound.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
References
Addressing variability in animal responses to DSP-0509
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DSP-0509. Our aim is to help you address variability in animal responses and achieve consistent, reproducible results in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with DSP-0509.
My DSP-0509 treatment shows inconsistent anti-tumor efficacy.
High variability in anti-tumor response is a common challenge. Several factors related to the tumor model and the experimental setup can contribute to this. Here’s a checklist to help you troubleshoot:
-
Tumor Microenvironment (TME): The composition of the TME, particularly the presence of CD8+ T cells, can significantly impact the efficacy of DSP-0509.[1][2]
-
Recommendation: Before starting a large-scale study, characterize the immune cell infiltrate of your tumor model. Models with low CD8+ T cell infiltration may show weaker responses to DSP-0509 monotherapy.[2]
-
-
Animal Model Selection: The choice of murine tumor model is critical. Different models exhibit varying levels of immunogenicity and response to TLR7 agonists.
-
Recommendation: Select a tumor model that is known to be responsive to immunotherapy. The CT26 colon carcinoma model, for example, has shown responsiveness to DSP-0509, while the 4T1 breast cancer model has been reported to be less responsive.[2]
-
-
Tumor Burden at Treatment Initiation: The size of the tumor when treatment begins can influence the outcome.
-
Recommendation: Standardize the tumor volume at which you initiate treatment across all animals in your study. A common starting volume is approximately 100 mm³.[3]
-
I am not observing the expected immune activation with DSP-0509.
If you are not seeing the expected changes in cytokine levels or immune cell populations, consider the following:
-
Dosing Regimen: The frequency of DSP-0509 administration can impact the level of immune activation.
-
Pharmacokinetics: DSP-0509 is designed to have a short half-life.[2][6]
-
Route of Administration: The method of administration can affect the systemic availability of the compound.
Frequently Asked Questions (FAQs)
What is the mechanism of action of DSP-0509?
DSP-0509 is a synthetic, small-molecule Toll-like receptor 7 (TLR7) agonist.[9] By activating TLR7, it triggers an innate immune response, leading to the production of type I interferons and other inflammatory cytokines.[6][7] This, in turn, activates dendritic cells and promotes the development of a cytotoxic T lymphocyte (CTL) response against tumor cells.[9][10]
How should I formulate DSP-0509 for in vivo studies?
For in vivo experiments, DSP-0509 has been dissolved in a 2.5 mM glycine (B1666218) buffered solution at pH 10.2.[3][5][8] For in vitro studies, a 10 mM stock solution in DMSO can be prepared and then diluted to the final concentration, ensuring the final DMSO concentration is low (e.g., 0.1%).[3][5][8]
What are some key biomarkers to measure to assess the activity of DSP-0509?
To evaluate the pharmacodynamic effects of DSP-0509, consider measuring the following:
-
Systemic Cytokines: IFNα, TNFα, and IP-10 (CXCL10) levels in the plasma, which typically peak around 2 hours after administration.[7]
-
Tumor Microenvironment:
Can DSP-0509 be combined with other therapies?
Yes, preclinical studies have shown that DSP-0509 can act synergistically with other anti-cancer therapies, including:
-
Immune Checkpoint Inhibitors: Combination with anti-PD-1 or anti-CTLA-4 antibodies has been shown to enhance anti-tumor efficacy and promote the development of effector memory T cells.[1][6][7]
-
Radiation Therapy: Combining DSP-0509 with radiation has been demonstrated to improve tumor control by enhancing CTL activity.[4][5]
-
Other Immunotherapies: Combination with an IDO1 inhibitor has been explored to counteract the increase in regulatory T cells (Tregs) that can be induced by DSP-0509.[3]
Data Summary
Table 1: Preclinical Efficacy of DSP-0509 in Murine Tumor Models
| Animal Model | Treatment | Key Findings | Reference |
| CT26 (Colon Carcinoma) | DSP-0509 monotherapy | Significant tumor growth inhibition. | [2] |
| CT26 (Colon Carcinoma) | DSP-0509 + anti-PD-1 | Enhanced tumor growth inhibition compared to monotherapy. | [6][7] |
| CT26 (Colon Carcinoma) | DSP-0509 + anti-CTLA-4 | Synergistic anti-tumor efficacy. | [7] |
| CT26 (Colon Carcinoma) | DSP-0509 + Radiation | Enhanced tumor growth inhibition. | [4][5] |
| LM8 (Osteosarcoma) | DSP-0509 monotherapy | Reduced tumor growth in primary and metastatic lesions. | [1][6] |
| 4T1 (Breast Cancer) | DSP-0509 monotherapy | Weaker anti-tumor activity. | [2] |
Experimental Protocols
In Vivo Tumor Model Establishment
-
Cell Culture: Culture tumor cells (e.g., CT26, LM8) in appropriate media and conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend them in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS), at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the tumor cell suspension into the flank of the appropriate mouse strain (e.g., BALB/c for CT26, C3H for LM8). The number of cells to inject will vary depending on the model (e.g., 1 x 10⁶ cells for CT26).[1]
-
Tumor Growth Monitoring: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (L × W²)/2.[3][7][8]
-
Treatment Initiation: Begin treatment when tumors reach a predetermined average size, for example, 100 mm³.[3]
DSP-0509 Formulation and Administration
-
Formulation: Prepare the dosing solution by dissolving DSP-0509 in a 2.5 mM glycine buffered solution (pH 10.2).[3][5][8]
-
Administration: Administer DSP-0509 via intravenous (IV) bolus injection.[7][8]
-
Dosing Regimen: Dosing schedules of once-weekly have been found to be effective in some models.[4][5] The dose may need to be optimized for your specific model, with doses ranging from 1 mg/kg to 5 mg/kg used in published studies.[3][7][8]
Visualizations
Caption: TLR7 signaling pathway activated by DSP-0509.
Caption: A typical workflow for an in vivo experiment with DSP-0509.
Caption: A logic diagram for troubleshooting sources of variability.
References
- 1. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 9. Facebook [cancer.gov]
- 10. Boston Biomedical Announces First Patient Dosed with Investigational Toll-like Receptor (TLR) 7 Agonist DSP-0509 in Phase 1 Trial of Patients with Advanced Solid Tumors Refractory to Standard Treatment [prnewswire.com]
Technical Support Center: Enhancing Guretolimod Hydrochloride Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental efficacy of Guretolimod hydrochloride, a potent Toll-like receptor 7 (TLR7) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic small molecule that acts as a selective agonist for Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal receptor primarily expressed in immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. Upon binding to this compound, TLR7 initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and IRF7, culminating in the production of type I interferons (IFN-α) and other pro-inflammatory cytokines and chemokines.[3] This robust immune activation enhances anti-tumor and anti-viral responses.
Q2: What are the primary strategies to enhance the in vivo efficacy of this compound?
A2: The main strategies to improve the therapeutic window and efficacy of this compound focus on optimizing its delivery to target immune cells while minimizing systemic exposure and associated toxicities. Key approaches include:
-
Nanoparticle-based Delivery: Encapsulating or conjugating this compound to nanoparticles (e.g., liposomes, polymers, silica (B1680970) nanoparticles) can improve its pharmacokinetic profile, enhance delivery to lymph nodes and tumors, and promote uptake by antigen-presenting cells (APCs).
-
Antibody-Drug Conjugates (ADCs): Linking this compound to a tumor-targeting antibody can concentrate the immunostimulatory effect within the tumor microenvironment, thereby activating tumor-resident myeloid cells and reducing systemic side effects.[4][5]
-
Combination Therapies: Co-administering this compound with other anti-cancer agents, particularly immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4), can create a synergistic effect, turning immunologically "cold" tumors "hot" and more susceptible to immune-mediated killing.[1]
-
Adjuvant Formulations: Combining this compound with tumor antigens in a vaccine formulation can elicit a potent and specific anti-tumor T-cell response.
Q3: Why is systemic administration of this compound challenging?
A3: Systemic administration of potent TLR7 agonists like this compound can lead to widespread, non-specific immune activation. This can result in a "cytokine storm," characterized by the excessive release of pro-inflammatory cytokines, leading to systemic toxicity with flu-like symptoms, and potentially more severe immune-related adverse events.[6] Strategies that localize the drug's activity to the tumor or draining lymph nodes are crucial for improving its therapeutic index.
Troubleshooting Guides
Issue 1: Low or No In Vitro Cytokine Production from PBMCs
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Cell Type or Purity | Verify the presence and frequency of TLR7-expressing cells (pDCs, B cells, monocytes) in your PBMC population using flow cytometry. | The response to this compound is dependent on the presence of TLR7-expressing cells. Donor-to-donor variability can be significant. |
| Suboptimal Agonist Concentration | Perform a dose-response curve with this compound (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for cytokine induction. | High concentrations of TLR agonists can sometimes lead to cellular exhaustion or a "hook effect," reducing cytokine output. |
| Agonist Degradation | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2] | This compound, like many small molecules, can degrade with improper storage, leading to loss of activity. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of cytokine production for your specific assay. | The kinetics of cytokine secretion can vary depending on the specific cytokine and cell type. |
| Cell Viability Issues | Assess cell viability (e.g., using Trypan Blue or a viability dye) before and after stimulation. | High concentrations of the agonist or solvent (DMSO) can be toxic to cells, preventing a response. |
Data Presentation
Table 1: In Vitro Activity of a Novel TLR7 Agonist
| Parameter | Value | Cell Line | Assay |
| EC50 (Human TLR7) | ~0.02 µM | HEK293 Reporter Cells | Cell-based Reporter Assay |
| EC50 (Mouse TLR7) | ~0.1 µM | HEK293 Reporter Cells | Cell-based Reporter Assay |
Data synthesized from a study on a novel pyrazolopyrimidine-based TLR7 agonist.[1]
Table 2: Efficacy of TLR7 Agonist Combination Therapy in a CT-26 Tumor Model
| Treatment Group | Route of Administration | Dosing Schedule | Complete Tumor Regression |
| Vehicle Control | IV | QWx4 | 0/10 mice |
| aPD1 alone | IP | Q4Dx7 | 1/10 mice |
| TLR7 Agonist (2.5 mg/kg) | IV | QWx4 | 2/10 mice |
| TLR7 Agonist (2.5 mg/kg) + aPD1 | IV / IP | QWx4 / Q4Dx7 | 8/10 mice |
Data from a preclinical study combining a novel TLR7 agonist with an anti-PD1 antibody.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TLR7 signaling pathway initiated by this compound.
Caption: Troubleshooting workflow for low in vitro cytokine release.
Experimental Protocols
Protocol 1: In Vitro Activation of Human PBMCs
This protocol details the stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) with this compound to measure cytokine production.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Human whole blood from healthy donors
-
96-well cell culture plates
-
ELISA or multiplex assay kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6)
Procedure:
-
PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.
-
Wash the isolated PBMCs twice with PBS.
-
-
Cell Plating:
-
Resuspend the PBMC pellet in complete RPMI medium.
-
Count the cells and assess viability (should be >90%).
-
Plate the cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
-
This compound Preparation and Stimulation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in complete RPMI medium to achieve the desired final concentrations (e.g., from 10 µM down to 0.01 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest drug dose).
-
Add the diluted this compound or vehicle control to the wells containing PBMCs.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours (or the optimized time point).
-
-
Cytokine Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant.
-
Measure the concentration of cytokines in the supernatant using an ELISA or multiplex assay according to the manufacturer's instructions.
-
Protocol 2: In Vivo Murine Tumor Model Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model (e.g., CT26 colon carcinoma in BALB/c mice).
Materials:
-
This compound
-
Sterile vehicle for injection (e.g., saline or PBS)
-
Anti-mouse PD-1 antibody
-
CT26 tumor cells
-
6-8 week old female BALB/c mice
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle control (administered intravenously, IV).
-
Group 2: this compound (e.g., 2.5 mg/kg, IV, once weekly).
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, IP, every 4 days).
-
Group 4: this compound + Anti-PD-1 antibody (dosing as per individual groups).
-
-
Treatment Administration:
-
Administer treatments according to the defined schedule for a specified duration (e.g., 3-4 weeks).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Monitor body weight and clinical signs of toxicity.
-
The primary endpoint is tumor growth inhibition. Secondary endpoints can include overall survival.
-
At the end of the study, tumors and spleens can be harvested for further immunological analysis (e.g., flow cytometry for immune cell infiltration).
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., ANOVA) to compare treatment groups.
-
Generate Kaplan-Meier survival curves and analyze with a log-rank test.
-
References
- 1. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asco.org [asco.org]
Validation & Comparative
A Comparative Guide to TLR7 Activation by Guretolimod Hydrochloride and Resiquimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Guretolimod hydrochloride (also known as DSP-0509) and Resiquimod (R848), two prominent agonists of Toll-like receptor 7 (TLR7). By examining their mechanisms of action, potency, and the experimental frameworks used for their evaluation, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and immunology research endeavors.
Introduction
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby initiating a robust antiviral and anti-tumor immune response. Both this compound and Resiquimod are synthetic small molecules designed to activate this pathway, but they exhibit key differences in their receptor selectivity and potency.
Mechanism of Action and Signaling Pathway
This compound is a selective TLR7 agonist, whereas Resiquimod is a dual agonist for both TLR7 and TLR8.[1] Both compounds, upon entering the endosome of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells, bind to TLR7. This binding event initiates the recruitment of the adaptor protein MyD88, leading to the activation of a downstream signaling cascade. This cascade involves the activation of transcription factors like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRFs (Interferon Regulatory Factors), which then translocate to the nucleus to induce the transcription of genes encoding type I interferons (e.g., IFN-α) and other inflammatory cytokines (e.g., TNF-α, IL-6).[2][3]
Quantitative Data Presentation
The potency of this compound and Resiquimod in activating TLR7 can be compared using their half-maximal effective concentration (EC50) values, typically determined through in vitro reporter assays. The following tables summarize the available quantitative data for both compounds.
Table 1: In Vitro Potency (EC50) of this compound and Resiquimod on TLR7
| Compound | Species | Cell Line | EC50 | Reference |
| Guretolimod (DSP-0509) | Human | HEK293 | 515 nM | [4] |
| Guretolimod (DSP-0509) | Murine | HEK293 | 33 nM | [4] |
| Resiquimod (R848) | Human | HEK293 | 0.75 µM | [5][6] |
| Resiquimod (R848) | Human | HEK293 | 1.5 µM | [7] |
| Resiquimod (R848) | Human | HEK293 | 0.1 µM | [2] |
Note: EC50 values for Resiquimod can vary depending on the specific experimental conditions and reporter system used.
Table 2: Receptor Specificity
| Compound | Primary Target(s) | Key Structural Feature |
| Guretolimod (DSP-0509) | TLR7 | Pyrimidine scaffold |
| Resiquimod (R848) | TLR7 and TLR8 | Imidazoquinoline structure |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of TLR7 agonists. Below are representative protocols for key experiments.
TLR7 Reporter Assay
This assay quantifies the activation of the TLR7 signaling pathway by measuring the expression of a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 and HEK-Blue™ Null1-v (control) cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound and Resiquimod
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed HEK-Blue™ hTLR7 and HEK-Blue™ Null1-v cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Resiquimod in cell culture medium.
-
Add the agonist dilutions to the respective wells.
-
Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Add HEK-Blue™ Detection medium to the wells and incubate for 1-3 hours at 37°C.
-
Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Subtract the OD values of the null cells from the TLR7-expressing cells to determine the TLR7-specific response.
-
Plot the dose-response curve and calculate the EC50 value.
Cytokine Release Assay in Human PBMCs
This assay measures the production of cytokines from primary human immune cells upon stimulation with TLR7 agonists.
Materials:
-
Ficoll-Paque™ PLUS
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics
-
This compound and Resiquimod
-
96-well cell culture plates
-
ELISA kits for specific cytokines (e.g., IFN-α, TNF-α, IL-6)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque™ density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI medium and seed at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Add various concentrations of this compound or Resiquimod to the wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the cell-free supernatant.
-
Quantify the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
In Vivo Antitumor Efficacy Studies
Both Guretolimod and Resiquimod have been evaluated for their antitumor activity in syngeneic mouse tumor models. These studies are critical for understanding their therapeutic potential.
A typical in vivo study involves the subcutaneous or orthotopic implantation of tumor cells (e.g., CT26 colon carcinoma or 4T1 breast cancer) into immunocompetent mice. Once tumors are established, animals are treated with the TLR7 agonist. Guretolimod is often administered intravenously, while Resiquimod can be administered via various routes, including intraperitoneal or topical application.[4][8] Tumor growth is monitored over time, and at the end of the study, tumors and lymphoid organs can be harvested for immunological analysis, such as flow cytometry of tumor-infiltrating lymphocytes and cytokine profiling.[4]
Conclusion
This compound and Resiquimod are both potent activators of the TLR7 pathway, leading to the induction of a type I interferon response and activation of the adaptive immune system. The key distinctions lie in their receptor selectivity and potency. Guretolimod is a highly selective TLR7 agonist with nanomolar potency, particularly in the murine system.[4] Resiquimod acts as a dual TLR7/8 agonist with a broader range of reported EC50 values for TLR7.[2][5][7]
The choice between these two agonists will depend on the specific research question and therapeutic goal. For studies requiring selective activation of TLR7, Guretolimod is the more appropriate tool. For applications where dual TLR7 and TLR8 activation is desired, Resiquimod remains a valuable and widely used compound. The experimental protocols provided in this guide offer a standardized framework for the comparative evaluation of these and other TLR7 agonists, ensuring data consistency and reliability in the field of immuno-oncology and vaccine development.
References
- 1. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Resiquimod | R848 | TLR7/TLR8 inhibitor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
Guretolimod Hydrochloride: A Comparative Guide to its TLR7 Selectivity
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison: Potency and Selectivity
Guretolimod hydrochloride has been demonstrated to be a potent and selective agonist of TLR7, with significantly less or no activity on TLR8. This selectivity is crucial for therapeutic applications where a targeted TLR7-mediated immune response is desired, minimizing potential off-target effects associated with TLR8 activation.
| Compound | Target | Species | EC50 (nM) | TLR8 Activity | Reference |
| This compound (DSP-0509) | TLR7 | Human | 515 | No agonistic activity up to 10 µM | [1] |
| This compound (DSP-0509) | TLR7 | Murine | 33 | Not specified | [1] |
| This compound (DSP-0509) | TLR7 | Human | 316 | No agonistic activity > 10 µM | [2][3] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency.
Mechanism of Action: TLR7 Signaling Pathway
This compound, as a TLR7 agonist, activates the TLR7 signaling cascade, which is a key component of the innate immune system. TLR7 is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. Upon binding of a ligand like Guretolimod, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and IRF7. The activation of these transcription factors results in the production of type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines, which are critical for antiviral and anti-tumor immune responses.
Caption: TLR7 signaling pathway activated by this compound.
Experimental Protocols
The selectivity of this compound for TLR7 over TLR8 is typically determined using in vitro cell-based assays. The most common method is a reporter gene assay using Human Embryonic Kidney 293 (HEK293) cells.
TLR7 and TLR8 Reporter Gene Assay
This assay quantitatively measures the activation of the TLR7 and TLR8 signaling pathways by a test compound.
Principle: HEK293 cells, which do not endogenously express most TLRs, are stably transfected to express either human TLR7 or human TLR8. These cells also contain a reporter gene, such as Secreted Embryonic Alkaline Phosphatase (SEAP) or luciferase, under the control of an NF-κB-inducible promoter. Activation of the TLR pathway leads to the expression of the reporter protein, which can be easily measured.
Methodology:
-
Cell Culture:
-
HEK293 cells stably expressing human TLR7 (HEK-Blue™ hTLR7) and human TLR8 (HEK-Blue™ hTLR8) are cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum and appropriate selection antibiotics.
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10^5 cells/well.
-
The cells are then stimulated with various concentrations of this compound for 24 hours.
-
Supernatants are collected to measure the activity of the secreted reporter protein (e.g., SEAP).
-
-
Data Analysis:
-
The reporter activity is measured, for instance, using a spectrophotometer at 650 nm for SEAP.
-
The results are expressed as the fold induction of NF-κB activation compared to untreated cells.
-
The EC50 value is calculated from the dose-response curve.
-
Caption: Workflow for TLR selectivity reporter gene assay.
Conclusion
The available experimental data consistently demonstrates that this compound is a selective agonist for TLR7 with no significant activity on TLR8. This selectivity is a key characteristic that makes it a valuable tool for research and a promising candidate for therapeutic interventions targeting the TLR7 pathway for the treatment of various diseases, including cancer and viral infections. The use of well-defined in vitro assays, such as the HEK293 reporter gene assay, is essential for validating the selectivity of TLR agonists like this compound.
References
Guretolimod Hydrochloride: A Comparative Efficacy Analysis Against Other TLR7 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Guretolimod (B3322590) hydrochloride (also known as GSK2245035 and DSP-0509), a selective Toll-like receptor 7 (TLR7) agonist, with other notable TLR7 agonists such as Vesatolimod (GS-9620), Resiquimod (R848), and 852A (3M-052). The information is compiled from preclinical and clinical studies to offer an objective overview for research and drug development purposes.
Mechanism of Action: TLR7 Signaling Pathway
Toll-like receptor 7 is an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.[1] Upon activation by single-stranded RNA (ssRNA) or synthetic agonists, TLR7 initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors NF-κB and IRF7, culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines play a crucial role in orchestrating both innate and adaptive immune responses against viral infections and cancer.[2][3]
Caption: TLR7 signaling cascade upon agonist binding.
Comparative In Vitro Efficacy
The in vitro potency of TLR7 agonists is often evaluated by their ability to induce cytokine production in peripheral blood mononuclear cells (PBMCs) or through reporter gene assays in cell lines expressing TLR7.
| Agonist | Target | Cell Line / System | Readout | EC50 / Potency | Reference |
| Guretolimod (DSP-0509) | human TLR7 | NF-kB/SEAP/293 cells | NF-κB activation | 515 nM | [4] |
| Guretolimod (DSP-0509) | murine TLR7 | NF-kB/SEAP/293 cells | NF-κB activation | 33 nM | [4] |
| Resiquimod (R848) | human TLR7/8 | Human PBMCs | IFN-α induction | Potent inducer | [5] |
| Vesatolimod (GS-9620) | human TLR7 | Human PBMCs | IFN-α induction | Potent inducer at 50 nM | [6] |
| 852A (3M-052) | human TLR7/8 | Human whole blood | Cytokine induction | Less potent than Guretolimod for IFNα induction | [6] |
Note: Data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
A study highlighted that the minimum dose of Guretolimod (DSP-0509) required for cytokine induction in human whole blood was lower than that of the TLR7/8 agonist 852A.[6]
Comparative In Vivo Efficacy
In vivo studies in preclinical models, particularly in oncology, are crucial for evaluating the anti-tumor efficacy of TLR7 agonists.
| Agonist | Animal Model | Tumor Type | Key Findings | Reference |
| Guretolimod (DSP-0509) | Syngeneic mouse models | Osteosarcoma (LM8), Colon carcinoma (CT26) | Reduced tumor growth and lung metastasis. Synergistic anti-tumor effect with anti-PD-1 and anti-CTLA-4 antibodies. | [4] |
| Resiquimod (R848) | Mouse model | Melanoma | Reduced tumor volume. Enhanced efficacy in combination with a PD-L1 blocker. | |
| 852A (3M-052) | Mouse model | Melanoma (B16.F10) | Intratumoral injection inhibited local and distal tumor growth. | [1] |
| Vesatolimod (GS-9620) | Chimpanzee model | Chronic Hepatitis B | Antiviral activity observed. | [1] |
Note: The presented findings are from separate studies and direct comparative in vivo studies are limited.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results.
In Vitro TLR7 Reporter Assay
Objective: To determine the potency and selectivity of TLR7 agonists.
Methodology:
-
Cell Line: Human embryonic kidney (HEK) 293 cells stably transfected with human or murine TLR7 and a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB promoter.
-
Agonist Preparation: Guretolimod hydrochloride and other TLR7 agonists are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in cell culture medium.
-
Cell Seeding: The reporter cells are seeded into 96-well plates at a predetermined density.
-
Stimulation: The cells are then treated with the various concentrations of the TLR7 agonists.
-
Incubation: The plates are incubated for a specified period (e.g., 16-24 hours) at 37°C in a CO2 incubator.
-
Detection: The activity of the reporter enzyme (SEAP or luciferase) in the cell supernatant or cell lysate is measured using a commercially available detection reagent and a luminometer or spectrophotometer.
-
Data Analysis: The EC50 values are calculated by plotting the reporter activity against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a typical TLR7 reporter gene assay.
In Vivo Murine Tumor Model
Objective: To assess the anti-tumor efficacy of TLR7 agonists alone or in combination with other therapies.
Methodology:
-
Animal Model: Immunocompetent syngeneic mouse models (e.g., BALB/c or C57BL/6 mice) are used.
-
Tumor Cell Implantation: A specific number of tumor cells (e.g., CT26 colon carcinoma or B16 melanoma) are injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into different treatment groups: vehicle control, this compound, other TLR7 agonist, or combination therapy. The agonists are administered via a clinically relevant route (e.g., intravenously or intratumorally) at a specified dose and schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
-
Immunophenotyping (Optional): Tumors and spleens can be harvested to analyze the infiltration and activation of immune cells (e.g., CD8+ T cells, NK cells) by flow cytometry or immunohistochemistry.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the anti-tumor efficacy between the different treatment groups.
Caption: Experimental workflow for an in vivo tumor model.
Logical Relationship for Comparative Efficacy Assessment
The evaluation of a novel TLR7 agonist like this compound involves a hierarchical approach, starting from in vitro characterization to in vivo validation.
Caption: Logical flow for assessing TLR7 agonist efficacy.
Conclusion
This compound is a potent and selective TLR7 agonist with demonstrated preclinical anti-tumor activity, both as a monotherapy and in combination with immune checkpoint inhibitors.[4] The available data suggests that Guretolimod may have a favorable profile in terms of IFN-α induction compared to some dual TLR7/8 agonists.[6] However, a comprehensive understanding of its relative efficacy requires more direct head-to-head comparative studies against other leading TLR7 agonists across a range of standardized preclinical and clinical settings. The experimental protocols and frameworks outlined in this guide provide a basis for such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Capturing tumor complexity in vitro: Comparative analysis of 2D and 3D tumor models for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News - guretolimod (DSP-0509) - LARVOL VERI [veri.larvol.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Analysis of Rescue-In Vitro-Maturation (r-IVM) Outcomes in Women with Diminished Ovarian Reserve (DOR) Versus Normal Ovarian Reserve (NOR) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Guretolimod and Other Immunotherapies for Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Guretolimod (DSP-0509), a Toll-like receptor 7 (TLR7) agonist, with other major classes of immunotherapies, including immune checkpoint inhibitors targeting PD-1, CTLA-4, and LAG-3, as well as another Toll-like receptor agonist targeting TLR9. The comparison is based on available preclinical and clinical data, focusing on mechanisms of action, efficacy, and safety profiles.
Executive Summary
Guretolimod is an investigational immunotherapy that activates the innate immune system through TLR7, leading to downstream activation of adaptive immunity. While clinical data for Guretolimod is limited due to the termination of its Phase 1/2 clinical trial (NCT03416335), preclinical studies demonstrate its potential in monotherapy and in combination with other immunotherapies. This guide compares Guretolimod to established immunotherapies such as the PD-1 inhibitor Pembrolizumab, the CTLA-4 inhibitor Ipilimumab, the LAG-3 inhibitor Relatlimab, and the TLR9 agonist Tilsotolimod, providing a framework for understanding their relative strengths and potential applications in oncology.
Mechanism of Action
Immunotherapies for cancer are designed to harness the patient's own immune system to recognize and eliminate tumor cells. Different classes of immunotherapies achieve this through distinct mechanisms.
Guretolimod (TLR7 Agonist): Guretolimod is a small molecule that binds to and activates Toll-like receptor 7 (TLR7), an intracellular receptor primarily expressed on immune cells such as dendritic cells (DCs), macrophages, and B cells. Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, including type I interferons (IFN-α/β). This innate immune activation enhances antigen presentation and promotes the development of a robust anti-tumor adaptive immune response, characterized by the activation and proliferation of tumor-specific T cells.
Pembrolizumab (PD-1 Inhibitor): Pembrolizumab is a humanized monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) receptor on T cells and its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells. By blocking this inhibitory signal, Pembrolizumab "releases the brakes" on the immune system, restoring the ability of cytotoxic T cells to recognize and kill cancer cells.
Ipilimumab (CTLA-4 Inhibitor): Ipilimumab is a fully human monoclonal antibody that targets the cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), another inhibitory receptor on T cells. CTLA-4 primarily regulates T cell activation at the initial stages in the lymph nodes. By blocking CTLA-4, Ipilimumab enhances the priming and activation of T cells, leading to a broader and more potent anti-tumor immune response.
Relatlimab (LAG-3 Inhibitor): Relatlimab is a humanized monoclonal antibody that targets the Lymphocyte-Activation Gene 3 (LAG-3) protein, an immune checkpoint receptor expressed on activated T cells. LAG-3 is involved in T cell exhaustion. By blocking the interaction of LAG-3 with its ligands, Relatlimab restores the function of exhausted T cells, thereby enhancing the anti-tumor immune response. It is often used in combination with a PD-1 inhibitor.
Tilsotolimod (TLR9 Agonist): Tilsotolimod is a synthetic oligodeoxynucleotide that acts as a TLR9 agonist. Similar to Guretolimod, it stimulates the innate immune system by activating TLR9, which is also an intracellular receptor expressed on dendritic cells and B cells. This activation leads to the production of type I interferons and other cytokines, promoting an anti-tumor immune response.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways activated by Guretolimod and the mechanisms of action of the compared immunotherapies.
Head-to-Head Comparison of Efficacy and Safety
The following tables summarize the clinical performance of Guretolimod (based on preclinical data and terminated trial information) and the comparator immunotherapies in melanoma, a common indication for these agents.
Table 1: Efficacy in Advanced Melanoma
| Immunotherapy (Trial) | Mechanism of Action | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Guretolimod (DSP-0509) | TLR7 Agonist | Advanced Solid Tumors (NCT03416335, Terminated) | Data not available from terminated trial | Data not available from terminated trial |
| Pembrolizumab (KEYNOTE-006) | PD-1 Inhibitor | Unresectable Stage III or IV Melanoma (Ipilimumab-naïve) | 33% | 5.5 months |
| Ipilimumab (CheckMate 067) | CTLA-4 Inhibitor | Previously untreated, unresectable Stage III or IV Melanoma | 19% | 2.9 months |
| Relatlimab + Nivolumab (B1139203) (RELATIVITY-047) | LAG-3 + PD-1 Inhibitor | Previously untreated, unresectable or metastatic Melanoma | 43% | 10.1 months |
| Tilsotolimod + Ipilimumab (ILLUMINATE-301) | TLR9 Agonist + CTLA-4 Inhibitor | Anti-PD-1 refractory, unresectable Stage III-IV Melanoma | 8.8% | 2.5 months |
Table 2: Safety Profile - Common Adverse Events (Grade ≥3)
| Immunotherapy (Trial) | Most Common Grade ≥3 Adverse Events |
| Guretolimod (DSP-0509) | Data not available from terminated trial. Preclinical studies suggest potential for cytokine release syndrome. |
| Pembrolizumab (KEYNOTE-006) | Fatigue (1.5%), Diarrhea (1.5%), Rash (0.8%) |
| Ipilimumab (CheckMate 067) | Diarrhea (8%), Colitis (7%), Rash (4%) |
| Relatlimab + Nivolumab (RELATIVITY-047) | Increased lipase (B570770) (8%), Increased AST (6%), Increased ALT (5%) |
| Tilsotolimod + Ipilimumab (ILLUMINATE-301) | Diarrhea (10%), Colitis (6%), Rash (5%) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited.
Guretolimod (DSP-0509) - Preclinical In Vivo Tumor Model
-
Animal Model: BALB/c mice bearing syngeneic CT26 colon carcinoma tumors.
-
Treatment: Mice were treated with intravenous injections of Guretolimod (DSP-0509) as a single agent or in combination with an anti-PD-1 antibody.
-
Tumor Growth Assessment: Tumor volume was measured twice weekly with calipers.
-
Immunophenotyping: Tumors and spleens were harvested at the end of the study for analysis of immune cell populations by flow cytometry.
-
Gene Expression Analysis: Tumor-infiltrating lymphocytes were analyzed by single-cell RNA sequencing to assess changes in gene expression.
Pembrolizumab (KEYNOTE-006) Clinical Trial Protocol
-
Study Design: A randomized, open-label, phase 3 trial.
-
Patient Population: 834 patients with unresectable stage III or IV melanoma who had not previously received more than one systemic therapy.
-
Treatment Arms:
-
Pembrolizumab 10 mg/kg every 2 weeks.
-
Pembrolizumab 10 mg/kg every 3 weeks.
-
Ipilimumab 3 mg/kg every 3 weeks for four doses.
-
-
Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).
-
Tumor Assessment: Tumors were assessed by imaging at week 12, then every 6 weeks up to week 48, and every 12 weeks thereafter.
Ipilimumab (CheckMate 067) Clinical Trial Protocol
-
Study Design: A randomized, double-blind, phase 3 trial.
-
Patient Population: 945 patients with previously untreated, unresectable stage III or IV melanoma.
-
Treatment Arms:
-
Nivolumab 1 mg/kg plus ipilimumab 3 mg/kg every 3 weeks for four doses, followed by nivolumab 3 mg/kg every 2 weeks.
-
Nivolumab 3 mg/kg every 2 weeks plus placebo.
-
Ipilimumab 3 mg/kg every 3 weeks for four doses plus placebo.
-
-
Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).
-
Tumor Assessment: Tumors were assessed by imaging every 6 weeks for the first year and every 12 weeks thereafter.
Relatlimab + Nivolumab (RELATIVITY-047) Clinical Trial Protocol
-
Study Design: A randomized, double-blind, phase 2/3 trial.
-
Patient Population: 714 patients with previously untreated, unresectable or metastatic melanoma.
-
Treatment Arms:
-
A fixed-dose combination of relatlimab 160 mg and nivolumab 480 mg intravenously every 4 weeks.
-
Nivolumab 480 mg intravenously every 4 weeks.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Tumor Assessment: Tumors were assessed by imaging every 8 weeks for the first 12 months and every 12 weeks thereafter.
Tilsotolimod + Ipilimumab (ILLUMINATE-301) Clinical Trial Protocol
-
Study Design: A randomized, open-label, phase 3 trial.
-
Patient Population: 481 patients with anti-PD-1 refractory, unresectable stage III-IV melanoma.
-
Treatment Arms:
-
Intratumoral tilsotolimod 8 mg on weeks 1, 2, 3, 5, 8, 11, 14, 17, and 20, plus ipilimumab 3 mg/kg every 3 weeks for four doses starting at week 2.
-
Ipilimumab 3 mg/kg every 3 weeks for four doses.
-
-
Primary Endpoints: Objective response rate (ORR) and overall survival (OS).
-
Tumor Assessment: Tumors were assessed by imaging at baseline and every 6 weeks.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a clinical trial evaluating an immunotherapy agent.
Conclusion
Guretolimod, as a TLR7 agonist, represents a promising approach to cancer immunotherapy by activating the innate immune system. While its clinical development has been halted, preclinical data suggest potential anti-tumor activity, particularly in combination with other immunotherapies. In comparison, immune checkpoint inhibitors like Pembrolizumab, Ipilimumab, and Relatlimab have demonstrated significant clinical benefit in various cancers and have become standard-of-care treatments. Tilsotolimod, another TLR agonist, has shown modest activity in combination with ipilimumab in a refractory melanoma population.
The choice of immunotherapy depends on various factors, including the tumor type, biomarker status (e.g., PD-L1 expression), prior treatments, and the patient's overall health. While direct head-to-head clinical trial data for Guretolimod against these other agents is unavailable, this guide provides a comparative overview based on the existing evidence to inform researchers and drug development professionals. Further investigation into the potential of TLR7 agonists, potentially with improved delivery systems or in novel combinations, may yet unlock their full therapeutic utility in the future.
Guretolimod Hydrochloride Monotherapy: A Comparative Guide to its Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of Guretolimod hydrochloride monotherapy against other Toll-like receptor (TLR) agonists. The information is supported by available preclinical and clinical experimental data to assist in evaluating its therapeutic potential.
Introduction to this compound
This compound, also known as DSP-0509, is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA, playing a crucial role in the innate immune system. Activation of TLR7 by agonists like Guretolimod triggers a signaling cascade that leads to the activation of various immune cells, including dendritic cells (DCs) and macrophages, and the production of pro-inflammatory cytokines and type I interferons. This robust immune stimulation can culminate in a potent anti-tumor response.
Mechanism of Action: TLR7 Signaling Pathway
Guretolimod, as a TLR7 agonist, initiates an immune cascade via the MyD88-dependent signaling pathway. This pathway is pivotal in translating the recognition of pathogen-associated molecular patterns (PAMPs) into a cellular immune response.
Comparative Analysis of Preclinical Anti-Tumor Efficacy
Direct head-to-head preclinical studies comparing this compound monotherapy with other TLR agonists are limited. The following tables summarize available data from individual studies to facilitate an indirect comparison.
Table 1: In Vivo Monotherapy Efficacy of this compound
| Tumor Model | Mouse Strain | Guretolimod (DSP-0509) Dose & Route | Key Findings | Citation(s) |
| CT26 (colorectal carcinoma) | BALB/c | 5 mg/kg, i.v., weekly | Significant tumor growth inhibition compared to vehicle control. | [1] |
| LM8 (osteosarcoma) | C3H/HeN | 1 mg/kg, i.v., weekly | Reduced tumor growth of subcutaneous primary lesions and lung metastatic lesions. | [1] |
| 4T1 (breast cancer) | BALB/c | 5 mg/kg, i.v., weekly | Significant tumor growth inhibition compared to vehicle control. | [1] |
Table 2: In Vivo Monotherapy Efficacy of Other TLR Agonists
| TLR Agonist | Target(s) | Tumor Model | Mouse Strain | Key Findings | Citation(s) |
| Imiquimod | TLR7 | B16-F10 (melanoma) | C57BL/6 | 50 µg topical application resulted in ~75% tumor growth inhibition. | |
| GL261 (glioma) & EMT6 (breast carcinoma) | C57BL/6 | Topical application significantly increased survival. | |||
| Resiquimod | TLR7/8 | Colon 26 (colorectal carcinoma) | BALB/c | Marked inhibition of tumor growth. | |
| SCCVII (squamous cell carcinoma) | C3H/HeJ | Marked inhibition of tumor growth. | |||
| Motolimod (VTX-2337) | TLR8 | Syngeneic mouse models | Not specified | Delayed tumor growth. | |
| Selgantolimod (GS-9688) | TLR8 | Woodchuck Hepatitis Virus (WHV) Model | Woodchucks | Not directly a cancer model, but showed potent antiviral and immune-activating effects. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for in vivo anti-tumor efficacy studies.
General In Vivo Anti-Tumor Efficacy Study Workflow
Protocol for Guretolimod (DSP-0509) in a Syngeneic Mouse Model
-
Animal Model: Female BALB/c or C3H/HeN mice, 6-8 weeks old.
-
Tumor Cell Lines: CT26 (colon carcinoma), 4T1 (breast cancer), or LM8 (osteosarcoma).
-
Tumor Implantation: Subcutaneous injection of 1 x 10^6 (for CT26 and 4T1) or 2.5 x 10^6 (for LM8) cells suspended in Hank's Balanced Salt Solution (HBSS) into the flank of the mice.[1]
-
Treatment: When tumors reach a volume of approximately 100-200 mm³, mice are randomized into treatment and control groups. This compound is administered intravenously (i.v.) at doses ranging from 1 to 5 mg/kg, typically on a weekly schedule.[1] The control group receives a vehicle control (e.g., saline) on the same schedule.
-
Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2. Tumor Growth Inhibition (TGI) is calculated at the end of the study.
-
Survival: Mice are monitored daily, and survival is recorded. The endpoint is typically reached when tumors exceed a predetermined size or when signs of morbidity are observed.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens may be harvested for analysis of immune cell populations by flow cytometry or immunohistochemistry.
-
Discussion and Conclusion
This compound has demonstrated promising anti-tumor activity as a monotherapy in various preclinical syngeneic mouse models. Its ability to be administered systemically offers a potential advantage over locally administered TLR7 agonists like imiquimod, particularly for treating metastatic disease.[1] The anti-tumor effects of Guretolimod are dependent on a functional T-cell response, highlighting its immunomodulatory mechanism of action.
The clinical development of this compound was explored in a Phase 1/2 trial (NCT03416335) for advanced solid tumors, both as a monotherapy and in combination with other agents. However, the trial was terminated by the sponsor due to the changing therapeutic landscape.
References
Guretolimod Hydrochloride: A Comparative Analysis of Target Engagement Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Guretolimod (DSP-0509) hydrochloride, a potent and selective Toll-like receptor 7 (TLR7) agonist, with other notable TLR agonists. The focus is on target engagement biomarkers, supported by experimental data from preclinical and clinical studies, to inform research and development in immuno-oncology.
Introduction to Guretolimod and TLR7/8 Agonists
Guretolimod (DSP-0509) is a synthetic small molecule that activates the innate immune system through TLR7, leading to the production of type I interferons and subsequent activation of cytotoxic T lymphocytes (CTLs) for anti-tumor activity.[1][2] Toll-like receptor agonists, as a class, are designed to stimulate an immune response and are being investigated as monotherapies and in combination with other cancer treatments, such as immune checkpoint inhibitors.[2] This guide compares the biomarker profiles of Guretolimod with other TLR agonists, including the TLR8 agonist Motolimod (VTX-2337), the TLR8 agonist Selgantolimod (GS-9688), the dual TLR7/8 agonist Resiquimod (R848), and the TLR7 agonist Imiquimod (B1671794).
Comparative Analysis of Biomarker Signatures
The following tables summarize quantitative data on the biomarker signatures of Guretolimod and other TLR agonists. These data are compiled from various studies and are intended for comparative purposes. It is important to note that experimental conditions may vary between studies.
Table 1: In Vitro Potency and Cytokine Induction in Human PBMCs
| Compound | Target | Assay System | Key Biomarkers Induced | Potency (EC50 or effective concentration) | Reference |
| Guretolimod (DSP-0509) | TLR7 | Human whole blood | IFNα, other inflammatory cytokines | Minimum cytokine induction dose was lower than Resiquimod (852A) | [3] |
| Motolimod (VTX-2337) | TLR8 | Human PBMCs | IL-6, G-CSF, MCP-1, MIP-1β | Dose-dependent increases observed | [4][5] |
| Selgantolimod (GS-9688) | TLR8 | Human PBMCs | IL-12p40, IFN-α | IL-12p40 EC50 = 220 nM; IFN-α EC50 > 50 µM | [6] |
| Resiquimod (R848) | TLR7/8 | Human PBMCs | Type I IFN, TNF-α, IL-6 | 10-100 nM for Type I IFN induction | [7] |
| Imiquimod | TLR7 | Human PBMCs | IFN-α, TNF-α, IL-6, IL-12 | - |
Table 2: In Vivo Pharmacodynamic Biomarkers
| Compound | Model System | Key Biomarkers | Key Findings | Reference |
| Guretolimod (DSP-0509) | Murine syngeneic tumor models (CT26) | Increased effector memory T cells, IFNγ, Gzmb | Synergistic anti-tumor efficacy with anti-PD-1 and anti-CTLA-4 antibodies.[2] | [2] |
| Motolimod (VTX-2337) | Advanced cancer patients | Increased plasma G-CSF, MCP-1, MIP-1β, IL-6 | Dose-dependent increases in biomarkers.[4] | [4][5] |
| Selgantolimod (GS-9688) | Chronic Hepatitis B patients | Increased serum IL-1RA and IL-12p40 | Biomarker increases observed 4-24h after treatment. | [8] |
| Resiquimod (R848) | Mice | Increased serum IFN-α, TNF-α, IL-12 | Significant cytokine induction observed. | [7] |
| Imiquimod | Cervical high-grade squamous intraepithelial lesions (cHSIL) patients | Increased intraepithelial CD4+ T cells, macrophages, dendritic cells | A pre-existing coordinated local immune response is associated with a complete response.[9] | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Human Peripheral Blood Mononuclear Cell (PBMC) Stimulation Assay
Objective: To assess the in vitro immunostimulatory activity of a TLR agonist by measuring cytokine production from human PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Stimulation: Seed PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL. Add serial dilutions of the TLR agonist or vehicle control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant.
-
Cytokine Analysis: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Plot cytokine concentration versus compound concentration to determine EC50 values.[1]
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize and quantify immune cell populations within the tumor microenvironment following treatment with a TLR agonist.
Methodology:
-
Tumor Dissociation: Prepare a single-cell suspension from tumor tissue using a tumor dissociation kit and mechanical disruption (e.g., gentleMACS Dissociator).
-
Cell Staining:
-
Wash the single-cell suspension with FACS buffer (PBS with 2% FBS).
-
Perform a viability stain to exclude dead cells.
-
Incubate cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, CD62L, CD127) to identify lymphocyte subsets.
-
-
Intracellular Staining (optional): For intracellular cytokine or transcription factor analysis, fix and permeabilize the cells after surface staining, followed by incubation with antibodies against intracellular targets (e.g., FoxP3, IFN-γ).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to gate on specific cell populations and quantify their frequencies and activation status.[10][11]
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of signaling pathways and experimental processes.
Caption: Guretolimod activates the TLR7 signaling pathway.
Caption: Workflow for in vitro PBMC stimulation assay.
Caption: Logic of Guretolimod target engagement to efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Boston Biomedical Announces First Patient Dosed with Investigational Toll-like Receptor (TLR) 7 Agonist DSP-0509 in Phase 1 Trial of Patients with Advanced Solid Tumors Refractory to Standard Treatment [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. Late-Stage Cancer Patients Remain Highly Responsive to Immune Activation by the Selective TLR8 Agonist Motolimod (VTX-2337) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of immune modulation by TLR8 agonist vtx-2337 (motolimod) in cancer patients and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Immune-based biomarker accurately predicts response to imiquimod immunotherapy in cervical high-grade squamous intraepithelial lesions [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for simultaneous analysis of peripheral and intratumoral lymphocyte function by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Guretolimod and Checkpoint Inhibitors: A Synergistic Alliance in Cancer Immunotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer treatment is being reshaped by immunotherapies that harness the body's own defense mechanisms to fight malignancies. Checkpoint inhibitors, which release the brakes on the immune system, have shown remarkable success. However, a significant portion of patients do not respond to these therapies alone. This has spurred the investigation of combination strategies, with a particular focus on agents that can "inflame" the tumor microenvironment, making it more susceptible to checkpoint blockade. Guretolimod (DSP-0509), a potent and selective Toll-like receptor 7 (TLR7) agonist, has emerged as a promising candidate in this arena. This guide provides a comprehensive comparison of Guretolimod in combination with checkpoint inhibitors, supported by preclinical experimental data and detailed methodologies.
Mechanism of Action: A Two-pronged Attack on Tumors
Guretolimod's synergistic effect with checkpoint inhibitors stems from its distinct but complementary mechanisms of action. As a TLR7 agonist, Guretolimod activates innate immune cells, particularly plasmacytoid dendritic cells (pDCs) and other myeloid cells, through the MyD88-dependent signaling pathway.[1] This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn mature and activate antigen-presenting cells (APCs).[2][3] These activated APCs are more effective at processing and presenting tumor antigens to T cells, thus priming a robust anti-tumor adaptive immune response.
Checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, work by blocking the inhibitory signals that tumors use to evade T-cell-mediated destruction. By combining Guretolimod with a checkpoint inhibitor, the newly activated, tumor-specific T cells are unleashed to effectively recognize and eliminate cancer cells.
Preclinical Evidence: Guretolimod Enhances Anti-Tumor Efficacy
Multiple preclinical studies have demonstrated the potent synergy between Guretolimod (DSP-0509) and anti-PD-1 antibodies in various murine cancer models.
Tumor Growth Inhibition
The combination of Guretolimod and an anti-PD-1 antibody has been shown to significantly inhibit tumor growth compared to either agent alone.[3][4] In the CT26 colon carcinoma model, the combination therapy resulted in superior tumor growth inhibition.[3][4] Similar synergistic effects on tumor growth suppression were observed in the 4T1 breast cancer and LM8 osteosarcoma models.[3][4]
| Treatment Group | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| Guretolimod (DSP-0509) + anti-PD-1 | CT26 (Colon) | Significantly enhanced vs. monotherapy | [3][4] |
| Guretolimod (DSP-0509) + anti-PD-1 | 4T1 (Breast) | Significantly enhanced vs. monotherapy | [4] |
| Guretolimod (DSP-0509) + anti-PD-1 | LM8 (Osteosarcoma) | Significantly enhanced vs. monotherapy | [3] |
Table 1: Summary of Preclinical Tumor Growth Inhibition Data
Modulation of the Tumor Microenvironment
The synergistic anti-tumor effect is accompanied by a profound remodeling of the tumor microenvironment. Single-cell RNA sequencing (scRNA-seq) of tumor-infiltrating lymphocytes (TILs) revealed that the combination of Guretolimod and anti-PD-1 significantly increases the population of effector-like CD8+ T cells expressing key cytotoxic molecules such as Granzyme B (Gzmb) and Perforin (Prf1).[2][5] Furthermore, the combination therapy promotes the expansion of effector memory T cells in both the peripheral blood and the tumor, leading to a durable anti-tumor response and rejection of tumor re-challenge.[3][6] The combination has also been shown to increase the infiltration of various immune cells, including cytotoxic T cells, and activate the T cell function and antigen presentation pathways within the tumor.[3][7]
| Immune Cell Population / Pathway | Effect of Guretolimod + anti-PD-1 | Method of Analysis | Reference |
| Effector-like CD8+ T cells (Gzmb+, Prf1+) | Significant Increase | scRNA-seq | [2][5] |
| Effector Memory T cells (in blood & tumor) | Expansion | Flow Cytometry | [3][6] |
| Immune Cell Infiltration (e.g., CTLs) | Enhanced | nCounter Assay | [3] |
| T cell Function Pathway | Activated | nCounter Assay | [3] |
| Antigen Presentation Pathway | Activated | nCounter Assay | [3] |
| M1-like Macrophages | Marked Rise | scRNA-seq | [2] |
Table 2: Immunomodulatory Effects of Guretolimod and anti-PD-1 Combination
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the synergy between Guretolimod and checkpoint inhibitors.
In Vivo Synergy Study
Animal Models: Syngeneic mouse models, such as BALB/c mice for CT26 and 4T1 tumors, and C3H/HeN mice for LM8 tumors, are commonly used.[3][4]
Tumor Cell Implantation: A specific number of tumor cells (e.g., 1 x 10^5 to 5 x 10^5 cells) are subcutaneously injected into the flank of the mice.
Treatment Regimen:
-
Guretolimod (DSP-0509): Administered intravenously (i.v.) at a dose of, for example, 5 mg/kg, once weekly.[4][5]
-
Anti-PD-1 Antibody: Administered intraperitoneally (i.p.) at a dose of, for example, 200 µg per mouse, biweekly.[5]
Data Collection and Analysis:
-
Tumor Volume: Measured regularly using calipers and calculated using the formula: (length x width^2) / 2.
-
Immune Cell Analysis: At the end of the study, tumors and spleens are harvested. Single-cell suspensions are prepared for analysis by flow cytometry to quantify different immune cell populations (e.g., CD8+ T cells, NK cells, macrophages).
-
Gene Expression Analysis: Techniques like scRNA-seq or nCounter analysis can be performed on sorted immune cells or whole tumor tissue to assess changes in gene expression related to immune function.[2][3][5]
Comparison with Other TLR Agonists
While Guretolimod is a promising TLR7 agonist, other TLR agonists are also being investigated in combination with checkpoint inhibitors.
| TLR Agonist | TLR Target | Key Preclinical/Clinical Findings with Checkpoint Inhibitors | Reference |
| Guretolimod (DSP-0509) | TLR7 | Synergistic tumor growth inhibition and enhanced effector T cell responses with anti-PD-1 in preclinical models.[3][6] | [2][3][4][5][6] |
| Vidutolimod (CMP-001) | TLR9 | Showed promising clinical activity in combination with pembrolizumab (B1139204) in patients with PD-1 refractory melanoma.[8] | [8] |
| Lefitolimod (MGN1703) | TLR9 | In combination with ipilimumab, was well-tolerated and showed preliminary antitumor activity in patients with advanced solid tumors.[9] | [9] |
| Resiquimod (R848) | TLR7/8 | Combination with anti-PD-1 suppressed tumor growth at both injected and distant sites in preclinical models.[10] | [10] |
Table 3: Comparison of Different TLR Agonists in Combination with Checkpoint Inhibitors
Conclusion and Future Directions
The preclinical data strongly support the synergistic anti-tumor effect of combining Guretolimod with checkpoint inhibitors. This combination effectively bridges innate and adaptive immunity, leading to a more robust and durable anti-cancer response. The detailed molecular and cellular changes observed in the tumor microenvironment provide a strong rationale for the clinical development of this combination therapy.
Future research should focus on:
-
Identifying predictive biomarkers to select patients who are most likely to benefit from this combination.
-
Optimizing dosing and scheduling to maximize efficacy and minimize potential toxicities.
-
Evaluating the efficacy of this combination in a broader range of cancer types, including those that are traditionally "cold" or non-responsive to immunotherapy.
The continued exploration of TLR agonists like Guretolimod in combination with checkpoint inhibitors holds the potential to significantly expand the reach and effectiveness of cancer immunotherapy.
References
- 1. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 2. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 5. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tilsotolimod exploits the TLR9 pathway to promote antigen presentation and Type 1 IFN signaling in solid tumors, A Multicenter International Phase I/II trial (ILLUMINATE-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Combination immunotherapy with TLR agonists and checkpoint inhibitors suppresses head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of TLR8 Agonists: A Comparative Analysis
Introduction
This guide provides a comparative overview of the preclinical performance of Toll-like receptor 8 (TLR8) agonists, a class of immunomodulatory agents under investigation for cancer therapy. While this analysis aims to discuss Guretolimod hydrochloride, public preclinical data for this specific agent is not available. Furthermore, there is ambiguity in publicly accessible information regarding its precise molecular target, with some sources identifying it as a TLR7 agonist (DSP-0509) and others listing the GSK compound number GSK3745417 as a STING agonist.
To provide researchers, scientists, and drug development professionals with a relevant and data-supported comparison, this guide will use a well-characterized TLR8 agonist, Motolimod (VTX-2337), as a representative molecule for this class. The data presented herein is compiled from various preclinical studies and is intended to illustrate the typical efficacy, mechanism of action, and experimental protocols associated with TLR8 agonism in oncology. In preclinical studies, comparisons are typically made against a vehicle control rather than a placebo.
Mechanism of Action: TLR8 Signaling Pathway
Toll-like receptor 8 is an endosomal receptor primarily expressed in myeloid cells such as monocytes, macrophages, and dendritic cells.[1] Upon activation by a TLR8 agonist, a signaling cascade is initiated through the MyD88 adaptor protein. This leads to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines and chemokines, which in turn stimulates a potent anti-tumor innate and adaptive immune response.[1][2]
Caption: Simplified TLR8 signaling cascade upon agonist binding.
Preclinical Efficacy Data
The following tables summarize representative quantitative data from preclinical studies of TLR8 agonists.
In Vitro Activity of Motolimod (VTX-2337)
| Cell Type | Assay | Readout | Result |
| Human Myeloid Dendritic Cells | Cytokine Induction | TNF-α, IL-12 production | Potent, dose-dependent induction of inflammatory cytokines.[3] |
| Human Monocytes | Cytokine Induction | Pro-inflammatory cytokines and chemokines | Robust production of mediators that enhance cell-mediated immunity.[3] |
| Human Natural Killer (NK) cells | ADCC Assay | Antibody-Dependent Cellular Cytotoxicity | Augments ADCC, supporting combination with monoclonal antibodies.[3] |
In Vivo Antitumor Activity of TLR8 Agonists
| Model | Agonist | Dose/Schedule | Result |
| CT26 Syngeneic Colon Cancer (Mouse) | DN052 | 40, 80, 160 mg/kg, subcutaneous | Dose-dependent tumor growth suppression as a single agent.[2] |
| EMT6 Syngeneic Breast Cancer (Mouse) | DN052 | 40, 80, 160 mg/kg, subcutaneous | Marked tumor growth suppression; complete tumor regression in 1/8 (40 mg/kg), 2/8 (80 mg/kg), and 3/8 (160 mg/kg) of mice.[2] |
| Spontaneous Mast Cell Tumors (Canine) | R848 (TLR7/8) | Subcutaneous nano-suspension formulation | 67% response rate (3 partial remissions, 1 complete remission) in a pilot clinical trial.[4][5] |
Note: Data for DN052, another potent TLR8 agonist, is included to provide a broader context of in vivo efficacy for this class of compounds.[2]
Experimental Protocols & Workflow
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
Typical In Vivo Efficacy Study Protocol
-
Animal Model: Immunocompetent mouse strains (e.g., BALB/c) are typically used for syngeneic tumor models.[2] For studies involving human-specific agonists, humanized mouse models (e.g., reconstituted with human CD34+ cells) may be employed.[6]
-
Tumor Cell Implantation: A specific number of tumor cells (e.g., 1x10^6 CT26 colon carcinoma cells) are implanted subcutaneously into the flank of the mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomized into treatment and vehicle control groups.
-
Drug Administration: The TLR8 agonist is administered via a specified route (e.g., subcutaneously) at various doses and schedules. The control group receives a vehicle-only injection.
-
Efficacy Readouts:
-
Primary Endpoint: Tumor volume is measured periodically (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²). Tumor growth inhibition (TGI) is calculated.
-
Secondary Endpoints: Animal body weight is monitored as a measure of toxicity. Overall survival may also be tracked.
-
Caption: Standard workflow for a preclinical anti-tumor efficacy study.
In Vitro Cytokine Secretion Assay
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation.
-
Cell Culture: Cells are plated in 96-well plates in a suitable culture medium.
-
Compound Treatment: The TLR8 agonist is added to the wells at varying concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a set period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Analysis: The concentration of cytokines (e.g., TNF-α, IL-12, IFN-γ) in the supernatant is quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.[3]
Preclinical data for representative TLR8 agonists like Motolimod demonstrate a potent, dose-dependent activation of myeloid cells, leading to the production of key inflammatory mediators.[3] In vivo, this activity translates into significant single-agent anti-tumor efficacy in various syngeneic cancer models.[2] The experimental protocols outlined provide a standard framework for evaluating the immunomodulatory and anti-cancer properties of this promising class of molecules. While specific data on this compound remains elusive in the public domain, the findings from other TLR8 agonists strongly support the continued investigation of this therapeutic strategy in oncology.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VentiRx Pharmaceuticals, Inc. Publishes Preclinical Data of Novel TLR8 Agonist, VTX-2337, Supporting Its Potential as an Immunotherapeutic Approach in Cancer - BioSpace [biospace.com]
- 4. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. jitc.bmj.com [jitc.bmj.com]
Independent Verification of Guretolimod Hydrochloride's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Guretolimod hydrochloride (DSP-0509), a selective Toll-like receptor 7 (TLR7) agonist, with other notable TLR7 and TLR8 agonists. The information presented is supported by available experimental data to facilitate an independent verification of its mechanism of action and to benchmark its performance against alternatives.
Executive Summary
This compound is a synthetic small molecule that activates the innate immune system through the TLR7 pathway. This activation leads to the secretion of type I interferons and other pro-inflammatory cytokines, ultimately stimulating a cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response. This guide will delve into the specifics of this mechanism, presenting comparative data on its potency and selectivity, detailing the experimental protocols for its validation, and visualizing the key cellular pathways and experimental workflows.
Mechanism of Action: TLR7-Mediated Immune Activation
This compound functions as a selective agonist for Toll-like receptor 7 (TLR7), an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells. Upon binding to TLR7, Guretolimod initiates a downstream signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors, most notably Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB). The activation of these transcription factors results in the robust production of type I interferons (IFN-α/β) and a suite of other pro-inflammatory cytokines and chemokines. These secreted factors then orchestrate a broader immune response, including the activation and maturation of dendritic cells, enhancement of natural killer (NK) cell cytotoxicity, and the priming of antigen-specific CD8+ cytotoxic T-lymphocytes, which are crucial for anti-tumor immunity.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and a selection of other TLR agonists. It is important to note that direct head-to-head studies are limited, and thus, data has been compiled from various sources. Differences in experimental conditions should be considered when making comparisons.
Table 1: In Vitro Potency and Selectivity of TLR Agonists
| Compound | Target(s) | Assay System | Parameter | Value | Citation(s) |
| Guretolimod (DSP-0509) | TLR7 | Human TLR7 reporter assay | EC50 | 316 nM | [1] |
| Human TLR7 reporter assay | EC50 | 515 nM | [2] | ||
| TLR8 | Human TLR8 reporter assay | EC50 | > 10 µM | [1][2] | |
| Imiquimod (B1671794) | TLR7 | Human PBMC (IFN-α induction) | Effective Conc. | ≥ 0.5 µg/mL (~2.1 µM) | [3] |
| Human pDC (IFN-α/ω induction) | EC50 | ~3 µM | |||
| Resiquimod (R848) | TLR7/8 | Human pDC (IFN-α/ω induction) | EC50 | ~0.3 µM | [4] |
| Motolimod (VTX-2337) | TLR8 | Human PBMC (TNFα induction) | EC50 | ~140 nM | [5] |
| Human PBMC (IL-12 induction) | EC50 | ~120 nM | [5][6] |
Table 2: In Vivo Anti-Tumor Activity of this compound
| Animal Model | Tumor Type | Treatment | Key Findings | Citation(s) |
| Syngeneic mouse model (LM8) | Osteosarcoma | Guretolimod (i.v.) | Suppressed primary tumor growth and lung metastasis. | [2] |
| Syngeneic mouse model (CT26) | Colon carcinoma | Guretolimod + anti-PD-1 | Significantly suppressed tumor growth compared to monotherapies. Increased CD8+ T cell and effector memory T cell populations in tumors. | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound-induced TLR7 signaling pathway.
Caption: Workflow for in vitro cytokine induction assay.
Caption: Workflow for in vivo anti-tumor efficacy study.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of this compound's mechanism of action. Below are generalized protocols for key experiments based on standard practices in the field.
In Vitro TLR7 Reporter Assay
Objective: To determine the in vitro potency (EC50) and selectivity of this compound on human TLR7 and TLR8.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 reporter cell lines (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound and other TLR agonists
-
96-well plates
Protocol:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 and hTLR8 cells according to the manufacturer's instructions. On the day of the assay, prepare a cell suspension at a concentration of approximately 280,000 cells/mL in HEK-Blue™ Detection medium.
-
Compound Preparation: Prepare serial dilutions of this compound and control agonists (e.g., Imiquimod for TLR7, R848 for TLR7/8) in cell culture medium.
-
Assay Procedure:
-
Add 20 µL of each compound dilution to the wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Data Acquisition: Measure the optical density (OD) at 620-650 nm using a spectrophotometer. The OD is proportional to the activity of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.
-
Data Analysis: Plot the OD values against the log of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
In Vitro Cytokine Induction Assay in Human PBMCs
Objective: To quantify the production of key cytokines (e.g., IFN-α, TNF-α) from human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound.
Materials:
-
Ficoll-Paque™ PLUS (GE Healthcare)
-
RPMI-1640 medium supplemented with 10% FBS
-
Human PBMCs isolated from healthy donor blood
-
This compound and other TLR agonists
-
ELISA kits for human IFN-α and TNF-α (e.g., from R&D Systems or BD Biosciences)
-
96-well plates
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque™ density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Stimulation: Add serial dilutions of this compound or control agonists to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-α and TNF-α in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the agonist concentration to generate dose-response curves.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with other immunotherapies.
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Syngeneic tumor cell lines (e.g., CT26 colon carcinoma for BALB/c, B16F10 melanoma for C57BL/6)
-
This compound formulated for intravenous administration
-
Anti-mouse PD-1 antibody
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 tumor cells into the flank of the mice.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle, Guretolimod alone, anti-PD-1 alone, Guretolimod + anti-PD-1). Administer treatments as per the desired schedule (e.g., Guretolimod intravenously once weekly, anti-PD-1 intraperitoneally twice weekly).
-
Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²). Monitor animal body weight and overall health.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration by flow cytometry.
-
Data Analysis: Plot mean tumor growth curves for each group. Analyze statistical significance between groups. Kaplan-Meier survival analysis can also be performed.
Conclusion
This compound is a potent and selective TLR7 agonist that demonstrates promising anti-tumor activity, particularly in combination with immune checkpoint inhibitors. The data presented in this guide, along with the detailed experimental protocols, provide a framework for the independent verification of its mechanism of action and a basis for comparison with other TLR agonists. Further head-to-head comparative studies will be invaluable in fully elucidating the relative therapeutic potential of Guretolimod in the landscape of cancer immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction of interferon and other cytokines by imiquimod and its hydroxylated metabolite R-842 in human blood cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
Guretolimod Hydrochloride: A Comparative Analysis of a Novel TLR7 Agonist
For Researchers, Scientists, and Drug Development Professionals
Guretolimod hydrochloride (DSP-0509) is an investigational small molecule agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 triggers a cascade of signaling events, leading to the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating an anti-tumor and anti-viral immune response. This guide provides a comparative assessment of this compound's potency relative to other well-known TLR7 and TLR7/8 agonists, supported by available experimental data and detailed methodologies.
Potency Comparison of TLR Agonists
The potency of TLR agonists is typically determined by their half-maximal effective concentration (EC50) in in-vitro cell-based assays. A lower EC50 value indicates a higher potency. The following table summarizes the reported EC50 values for this compound and other relevant compounds. It is important to note that direct comparison of EC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | Target(s) | Reported EC50 (human TLR7) | Source |
| This compound (DSP-0509) | TLR7 | 316 nM | [1][2] |
| 515 nM | [3] | ||
| Vesatolimod (GS-9620) | TLR7 | 291 nM | [4] |
| Imiquimod | TLR7 | Not explicitly quantified in the provided search results. | |
| Resiquimod (R848) | TLR7/8 | Not explicitly quantified for TLR7 alone in the provided search results. | |
| Compound '3' (NOD2/TLR7 agonist conjugate) | TLR7 | 161 nM | [5] |
| Compound '4' (NOD2/TLR7 agonist conjugate) | TLR7 | 36 nM | [5] |
This compound demonstrates potent and selective agonistic activity on human TLR7, with reported EC50 values in the nanomolar range.[1][2][3] Notably, it shows high selectivity for TLR7 over the closely related TLR8, with an EC50 for human TLR8 reported to be greater than 10 µM.[1][2] This selectivity may offer a favorable safety profile by potentially avoiding off-target effects associated with TLR8 activation.
Signaling Pathway and Experimental Workflow
The activation of TLR7 by an agonist like Guretolimod initiates a signaling cascade that is crucial for the subsequent immune response. A simplified representation of this pathway and a typical experimental workflow for assessing agonist potency are depicted below.
Caption: Simplified TLR7 signaling pathway initiated by Guretolimod.
Caption: General workflow for determining TLR7 agonist potency.
Experimental Protocols
Two primary in-vitro methods are commonly employed to assess the potency of TLR7 agonists: TLR reporter gene assays and cytokine secretion assays using primary immune cells.
HEK-Blue™ TLR7 Reporter Gene Assay
This assay utilizes a human embryonic kidney (HEK293) cell line engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. The binding of a TLR7 agonist activates the NF-κB signaling pathway, leading to the production and secretion of SEAP, which can be quantified colorimetrically.
Detailed Methodology:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 cells in a humidified incubator at 37°C and 5% CO2. Culture medium should be Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum, 50 U/mL penicillin, 50 µg/mL streptomycin, 100 µg/mL Normocin™, and appropriate selection antibiotics (e.g., Blasticidin and Zeocin™).
-
Cell Seeding: On the day of the experiment, wash cells with pre-warmed PBS and detach them using a cell scraper (avoid using trypsin). Resuspend the cells in fresh, pre-warmed growth medium. Seed the cells into a 96-well flat-bottom plate at a density of approximately 2.5 x 10^5 to 5 x 10^5 cells/mL (typically 50,000 to 100,000 cells per well).
-
Compound Preparation and Addition: Prepare serial dilutions of this compound and other reference TLR7 agonists in the cell culture medium. Add a fixed volume (e.g., 20 µL) of each compound dilution to the appropriate wells. Include a positive control (e.g., a known TLR7 agonist like R848) and a vehicle control (e.g., DMSO at the same final concentration as the test compounds).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Add a specific SEAP detection reagent (e.g., QUANTI-Blue™ Solution) to a new 96-well plate. Transfer a small volume (e.g., 20 µL) of the cell culture supernatant from the assay plate to the plate containing the detection reagent. Incubate at 37°C for 1-3 hours.
-
Data Acquisition and Analysis: Measure the optical density (OD) at a wavelength of 620-655 nm using a spectrophotometer. Plot the OD values against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Secretion Assay
This assay provides a more physiologically relevant assessment of TLR7 agonist activity by measuring the induction of cytokines from primary human immune cells.
Detailed Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood or buffy coats using Ficoll-Paque™ density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin. Seed the cells into a 96-well plate at a density of approximately 1 x 10^6 cells/mL (typically 200,000 cells per well).
-
Compound Stimulation: Add serial dilutions of this compound and other TLR7 agonists to the wells. Include a positive control (e.g., R848 or LPS) and a vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Plot the cytokine concentrations against the log of the agonist concentration and determine the EC50 value for the induction of each cytokine.
Conclusion
This compound is a potent and selective TLR7 agonist. The provided data, while not from a single head-to-head comparative study, suggests its potency is comparable to other investigational TLR7 agonists. Its high selectivity for TLR7 over TLR8 may translate to a more targeted immunomodulatory effect with a potentially improved safety profile. The detailed experimental protocols provided herein offer a framework for researchers to conduct their own comparative potency assessments and further investigate the immunomodulatory properties of this compound and other TLR agonists.
References
Guretolimod Hydrochloride: A Comparative Analysis Against Established Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Guretolimod hydrochloride (DSP-0509), an investigational Toll-like receptor 7 (TLR7) agonist, benchmarked against established therapeutic options for advanced solid tumors. Due to the early stage of Guretolimod's clinical development and the termination of its Phase 1/2 trial (NCT03416335) for strategic reasons, publicly available clinical data is limited.[1] This comparison, therefore, draws upon preclinical evidence and the preliminary clinical findings that have been presented, placing them in the context of current standard-of-care therapies for common refractory solid tumors such as non-small cell lung cancer (NSCLC), melanoma, and colorectal cancer (CRC).
Mechanism of Action: A Novel Approach to Immune Activation
This compound is a synthetic small molecule that acts as a potent and selective agonist of Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells. Its activation by Guretolimod mimics the innate immune response to single-stranded viral RNA, leading to a cascade of downstream signaling events.
The proposed mechanism of action involves the activation of the MyD88-dependent signaling pathway, culminating in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines and chemokines. This, in turn, is expected to mature and activate dendritic cells, enhance antigen presentation, and promote the activation and proliferation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). Preclinical studies have demonstrated that this immune activation can lead to potent, T-cell-dependent, anti-tumor immunity.
Preclinical Efficacy
In preclinical murine models, this compound has demonstrated significant anti-tumor activity. Studies in syngeneic mouse tumor models, such as the CT26 colon carcinoma model, have shown that intravenous administration of Guretolimod can inhibit primary tumor growth and reduce the number of lung metastases. This anti-tumor effect was found to be dependent on CD8+ T cells, as the therapeutic benefit was abrogated in models with depleted CD8+ T cells.
Furthermore, preclinical studies have explored the synergistic potential of Guretolimod with immune checkpoint inhibitors. The combination of Guretolimod with an anti-PD-1 antibody resulted in significantly enhanced tumor growth inhibition compared to either agent alone. This enhanced efficacy was associated with increased infiltration of CD8+ T cells and effector memory T cells within the tumor microenvironment.
Clinical Development and Preliminary Data
A first-in-human, Phase 1/2, multicenter clinical trial (NCT03416335) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of Guretolimod as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced solid tumors refractory to standard treatment.[1] The trial was terminated by the sponsor due to the "changing landscape" and not due to safety concerns.
Limited data from this trial were presented at the Society for Immunotherapy of Cancer (SITC) in 2019 (Poster P426). The presentation abstract indicated that the study was in progress, evaluating the safety and activity of Guretolimod. While detailed quantitative data from the full poster is not publicly available, other sources have reported preliminary findings across various dose levels, which included one partial response and three instances of stable disease among the treated patients.
Benchmarking Against Established Therapies
The following tables provide a comparative summary of this compound based on available preclinical and limited clinical data, against the established efficacy and safety profiles of standard-of-care therapies for refractory non-small cell lung cancer, melanoma, and colorectal cancer. It is important to note that this comparison is indirect and should be interpreted with caution given the different stages of development and the limited data for Guretolimod.
Efficacy Comparison
| Therapy | Mechanism of Action | Cancer Type | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| This compound (DSP-0509) | TLR7 Agonist | Advanced Solid Tumors (preliminary) | Not Established (1 PR reported in Phase 1) | Not Established |
| Nivolumab | Anti-PD-1 mAb | Refractory NSCLC | ~15-20% | ~9-12 months |
| Pembrolizumab | Anti-PD-1 mAb | Refractory Melanoma | ~30-40% | ~23 months |
| Ipilimumab + Nivolumab | Anti-CTLA-4 + Anti-PD-1 mAb | Refractory Melanoma | ~50-60% | Not Reached (long-term follow-up) |
| Regorafenib | Multi-kinase Inhibitor | Refractory Colorectal Cancer | ~1% | ~6.4 months |
| Trifluridine/Tipiracil | Chemotherapy | Refractory Colorectal Cancer | ~2% | ~7.1 months |
Note: ORR and OS for established therapies are approximate and can vary based on patient population, line of therapy, and specific clinical trial data.
Safety and Tolerability Comparison
| Therapy | Common Adverse Events (Grade 1-2) | Serious Adverse Events (Grade 3-4) |
| This compound (DSP-0509) | Not fully characterized (expected: flu-like symptoms, injection site reactions) | Not fully characterized |
| Nivolumab/Pembrolizumab | Fatigue, rash, diarrhea, nausea, pruritus | Immune-related adverse events (pneumonitis, colitis, hepatitis, endocrinopathies) |
| Ipilimumab + Nivolumab | Higher incidence and severity of immune-related adverse events compared to monotherapy | Higher incidence of Grade 3-4 immune-related adverse events |
| Regorafenib | Hand-foot skin reaction, fatigue, diarrhea, hypertension | Hypertension, hand-foot skin reaction, liver enzyme elevation |
| Trifluridine/Tipiracil | Neutropenia, nausea, fatigue, anemia | Neutropenia, leukopenia, anemia |
Experimental Protocols
Detailed experimental protocols for the key assays used in the preclinical evaluation of this compound are outlined below. These methodologies are standard in the field of immuno-oncology and are provided for researchers interested in replicating or expanding upon these findings.
In Vitro TLR7 Reporter Assay
Objective: To determine the potency and selectivity of this compound in activating the TLR7 signaling pathway.
Methodology:
-
HEK293 cells stably co-transfected with a human TLR7 expression vector and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element are used.
-
Cells are plated in 96-well plates and allowed to adhere overnight.
-
This compound is serially diluted and added to the cells. A known TLR7 agonist (e.g., R848) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
To assess selectivity, the same procedure is performed using HEK293 cells expressing other TLRs (e.g., TLR8, TLR9).
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The SEAP activity in the supernatant is quantified using a colorimetric substrate (e.g., p-nitrophenyl phosphate).
-
The EC50 value is calculated from the dose-response curve.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
Methodology:
-
Female BALB/c mice (6-8 weeks old) are inoculated subcutaneously with a suspension of CT26 colon carcinoma cells.
-
When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
This compound is administered intravenously at a predetermined dose and schedule (e.g., once weekly). The control group receives a vehicle control.
-
Tumor dimensions are measured with calipers two to three times per week, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Body weight and overall health of the mice are monitored throughout the study.
-
The study is terminated when tumors in the control group reach a predetermined endpoint, or at a specified time point.
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
This compound represents a promising immuno-oncology agent with a distinct mechanism of action that leverages the innate immune system to generate a potent anti-tumor response. Preclinical data have demonstrated its single-agent activity and synergistic potential with checkpoint inhibitors. While the clinical development program was discontinued, the preliminary findings suggest a manageable safety profile and hints of clinical activity.
A direct comparison with established therapies is challenging due to the limited clinical data for Guretolimod. However, its unique mechanism of action suggests that it could have a role in treating tumors with an immune-excluded or "cold" tumor microenvironment, a setting where checkpoint inhibitors often have limited efficacy. Further research would be necessary to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this novel immunotherapeutic approach.
References
Guretolimod Hydrochloride: A Comparative Analysis of a TLR7 Agonist in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results of Guretolimod (B3322590) hydrochloride (DSP-0509), a Toll-like receptor 7 (TLR7) agonist, against other TLR agonists in the context of advanced solid tumors. Due to the termination of Guretolimod's Phase 1/2 clinical trial (NCT03416335) and the limited public availability of its clinical data, this comparison focuses on its preclinical profile and mechanism of action, juxtaposed with the clinical findings of alternative TLR agonists.
Mechanism of Action: TLR7 Agonism
Guretolimod hydrochloride is a synthetic, small-molecule TLR7 agonist.[1] TLR7 is a pattern-recognition receptor primarily expressed in plasmacytoid dendritic cells (pDCs).[2] Activation of TLR7 by an agonist like Guretolimod triggers a signaling cascade that leads to the production of type I interferons (IFNα) and other pro-inflammatory cytokines. This, in turn, stimulates an innate immune response and promotes the activation and proliferation of cytotoxic T lymphocytes (CTLs), which are crucial for anti-tumor immunity.[1][2]
Signaling Pathway of this compound (TLR7 Agonist)
Caption: this compound activates TLR7 in pDCs, leading to IFNα and cytokine production, which in turn stimulates anti-tumor immune responses.
Preclinical Data on this compound
Preclinical studies have demonstrated the potential of Guretolimod as an immuno-oncology agent.
-
In vitro Activity: Guretolimod has shown agonistic activity on human TLR7 with an EC50 of 316 nM, while not affecting human TLR8 (EC50 > 10 µM).[2] In human whole blood, the minimum cytokine induction dose of Guretolimod was lower than that of the TLR7/8 agonist 852A.[2]
-
In vivo Anti-Tumor Efficacy: Intravenous administration of Guretolimod in mouse models suppressed primary tumor growth and the number of lung metastatic nodules.[2] Combination therapy with an anti-PD-1 antibody significantly enhanced tumor growth suppression compared to monotherapy.[2] This combination also led to a significant increase in the ratio of CD8+ T cells and effector memory T cells within the tumor microenvironment.[2] Furthermore, combination with radiation therapy also enhanced anti-tumor activity in murine models.[3]
Clinical Trial Overview of this compound
A Phase 1/2, open-label, multicenter trial (NCT03416335) was initiated to evaluate the safety, tolerability, and pharmacokinetic profile of intravenously administered Guretolimod in adult patients with advanced solid tumors, both as a monotherapy and in combination with pembrolizumab.[1][4] However, the trial was terminated by the sponsor due to a "changing landscape," and detailed results have not been formally published.[5]
Comparative Analysis with Alternative TLR Agonists
While direct clinical comparison with Guretolimod is not feasible, the following tables summarize the clinical trial data for other TLR agonists that have been investigated in advanced solid tumors. These alternatives primarily target TLR9.
Table 1: Safety and Efficacy of Investigated TLR Agonists in Clinical Trials
| Drug (Target) | Clinical Trial | Indication | Treatment Regimen | Key Efficacy Results | Key Safety Findings (Grade ≥3 Treatment-Related Adverse Events) | Reference |
| Guretolimod (TLR7) | NCT03416335 (Phase 1/2, Terminated) | Advanced Solid Tumors | Monotherapy and in combination with pembrolizumab | Data not publicly available | Data not publicly available | [1][4][5] |
| Tilsotolimod (TLR9) | ILLUMINATE-301 (Phase 3) | Advanced Refractory Melanoma | Tilsotolimod + Ipilimumab vs. Ipilimumab alone | ORR: 8.8% vs. 8.6%; Median OS: 11.6 vs. 10.0 months (not statistically significant) | 61.1% in combination arm (most common: anemia, immune-mediated hepatitis) | [6][7] |
| Lefitolimod (TLR9) | NCT0266877 (Phase 1) | Advanced Solid Tumors | Lefitolimod + Ipilimumab | No complete or partial responses; 8 of 21 evaluable patients had stable disease. | No Grade 4 or 5 AEs reported. Most common TRAEs were skin rash, fatigue, and pruritus. | [8][9][10][11][12] |
| Cavrotolimod (TLR9) | NCT03684785 (Phase 1b/2) | Advanced Solid Tumors (anti-PD-(L)1 refractory) | Cavrotolimod + anti-PD-1 antibodies | ORR: 12% (6/51); Disease Control Rate: 27% (14/51) | Most frequent Grade 3/4 cavrotolimod-related AEs were fatigue and injection site reactions. | [13][14][15][16] |
Experimental Protocols
Detailed experimental protocols for the clinical trials of the alternative TLR agonists are summarized below to provide context for the presented data.
Tilsotolimod (ILLUMINATE-301) Experimental Protocol
-
Study Design: A randomized, open-label, Phase 3 study in patients with unresectable stage III-IV melanoma that progressed during or after anti-PD-1 therapy.[6]
-
Patient Population: 481 patients were randomized 1:1.[7]
-
Treatment Arms:
-
Primary Endpoints: Objective Response Rate (ORR) and Overall Survival (OS).[6]
Lefitolimod (NCT0266877) Experimental Protocol
-
Study Design: A single-center, open-label, dose-finding, and expansion Phase 1 trial.[8][11]
-
Patient Population: 28 patients with histologically confirmed advanced solid tumors.[8][11]
-
Treatment Regimen:
-
Primary Endpoint: Safety and tolerability, dose-limiting toxicity (DLT), and maximum tolerated dose (MTD).[11]
Cavrotolimod (NCT03684785) Experimental Protocol
-
Study Design: A combined Phase 1b/2 dose escalation and dose expansion study.[13]
-
Patient Population: 58 patients with advanced skin cancers, including melanoma, Merkel cell carcinoma, and cutaneous squamous cell carcinoma, who had progressed on prior anti-PD-(L)1 therapy.[13]
-
Treatment Regimen:
-
Endpoints: Safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy.[13]
Experimental Workflow for a Combination Immuno-Oncology Trial
Caption: A generalized workflow for a clinical trial evaluating a novel immunotherapy in combination with a checkpoint inhibitor.
Conclusion
This compound demonstrated a promising preclinical profile as a TLR7 agonist for immuno-oncology applications. However, the lack of mature clinical trial data makes a direct comparison of its reproducibility and performance against other TLR agonists challenging. The available clinical data for TLR9 agonists like Tilsotolimod, Lefitolimod, and Cavrotolimod provide valuable benchmarks for the field. While Tilsotolimod in combination with ipilimumab did not show a significant improvement in overall survival in a Phase 3 trial for refractory melanoma, other agents like Cavrotolimod have shown encouraging response rates in early-phase studies in patients resistant to anti-PD-1 therapy. Future research on novel TLR agonists will need to carefully consider patient selection, combination strategies, and dosing schedules to maximize their therapeutic potential.
References
- 1. Boston Biomedical Announces First Patient Dosed with Investigational Toll-like Receptor (TLR) 7 Agonist DSP-0509 in Phase 1 Trial of Patients with Advanced Solid Tumors Refractory to Standard Treatment [prnewswire.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. News - guretolimod (DSP-0509) - LARVOL VERI [veri.larvol.com]
- 6. Randomized, Open-Label, Phase III Study of Tilsotolimod in Combination With Ipilimumab Versus Ipilimumab Alone in Patients With Advanced Refractory Melanoma (ILLUMINATE-301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advanced Refractory Melanoma Addition of Tilsotolimod to Ipilimumab - The ASCO Post [ascopost.com]
- 8. Lefitolimod in Combination with Ipilimumab in Patients with Advanced Solid Tumors: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. Lefitolimod in Combination with Ipilimumab in Patients with Advanced Solid Tumors: A Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Phase 1b/2 study evaluating safety, efficacy and immune effects of TLR9 agonist cavrotolimod with anti-PD-1 antibodies among patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exicure, Inc. - Exicure Provides Interim Results from Ongoing Phase 1b/2 Clinical Trial of Cavrotolimod (AST-008) [investors.exicuretx.com]
- 15. researchgate.net [researchgate.net]
- 16. s1.q4cdn.com [s1.q4cdn.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Guretolimod Hydrochloride
This document provides comprehensive, step-by-step guidance on the proper disposal of Guretolimod hydrochloride, a potent Toll-like receptor 7 (TLR7) agonist. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Immediate Safety and Handling Protocols
Prior to disposal, it is imperative to handle this compound with the appropriate safety measures. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the general safety protocols for potent chemical compounds should be strictly followed.
Storage and Handling Summary
| Parameter | Guideline | Source |
| Storage Temperature | Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C. | [1] |
| Container | Store in a tightly sealed, compatible container. The original container is often the best option. | [2] |
| Labeling | Ensure the container is clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings. | [3][4] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. | [5] |
| Work Area | Handle the compound in a well-ventilated area, preferably within a chemical fume hood. | [6] |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[2] The following procedure is based on established guidelines for the disposal of laboratory chemical waste.[3][7][8]
1. Waste Identification and Segregation:
-
Treat all this compound, including pure compound, contaminated materials (e.g., gloves, absorbent paper, silica (B1680970) gel), and solutions, as hazardous waste.[9]
-
Do not mix this compound waste with incompatible chemicals. It is best practice to collect it in a dedicated waste container.[7]
2. Waste Container Selection and Labeling:
-
Use a chemically compatible container with a secure, leak-proof screw cap. The original product container, if empty, can be a suitable choice.[2]
-
The container must be in good condition, free from cracks or deterioration.[7]
-
Affix a "Hazardous Waste" label to the container as soon as you begin collecting waste.[6]
-
The label must clearly identify the contents, including the name "this compound," and the approximate concentration if in solution. List all components of a chemical mixture by percentage or volume.[4][7]
3. Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[3][7]
-
Keep the waste container closed at all times, except when adding waste.[4]
-
Ensure the SAA is away from sources of ignition and incompatible materials.[7]
4. Disposal of Contaminated Materials:
-
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and disposable lab coats, should be collected in a designated, sealed container labeled as hazardous waste.[6]
-
Sharps: Needles and syringes contaminated with this compound must be disposed of in a designated sharps container.
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as regular trash after defacing the label.[2][10]
5. Arranging for Waste Pickup:
-
Once the waste container is full (leaving at least one inch of headspace to allow for expansion), or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[2][4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of Guretolimod Hydrochloride: A Comprehensive Guide for Researchers
Essential Safety and Logistical Information for the Handling of Guretolimod Hydrochloride in a Research Setting.
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. While the available Safety Data Sheet (SDS) from a commercial supplier classifies this compound as "not a hazardous substance or mixture," this document advocates for a cautious approach, incorporating best practices for handling novel research chemicals where the full toxicological profile may not be extensively documented. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Two-Tied Approach
Given the current classification, two tiers of PPE are presented. The first aligns with the non-hazardous classification, while the second, more stringent protocol, is recommended as a precautionary measure, treating the compound as potentially hazardous.
| PPE Category | Minimum Requirement (Based on SDS) | Recommended Precautionary Protocol |
| Hand Protection | Single pair of nitrile gloves | Double-gloving with nitrile gloves |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a full-face shield |
| Body Protection | Standard laboratory coat | Disposable, low-permeability gown with tight-fitting cuffs |
| Respiratory Protection | Not required for small quantities in a well-ventilated area | NIOSH-approved N95 or higher respirator, especially when handling powders or creating aerosols |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe management of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Verification: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any relevant hazard warnings.
-
Storage: Store this compound in a designated, well-ventilated, and secure area. Recommended storage is at -20°C for long-term stability. Keep the container tightly sealed.
Preparation of Solutions
-
Location: All weighing and solution preparation should be conducted in a chemical fume hood or a designated containment area to minimize inhalation exposure.
-
PPE: Adhere to the recommended precautionary PPE protocol during these procedures.
-
Technique: Use careful techniques to avoid the generation of dust or aerosols.
Experimental Handling
-
Containment: Whenever possible, perform experiments within a closed system or a well-ventilated enclosure.
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuation and Alerting: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment:
-
Solid Spill: Gently cover the spill with absorbent material (e.g., vermiculite (B1170534) or sand) to avoid raising dust.
-
Liquid Spill: Use an inert absorbent material to contain the spill.
-
-
Cleanup: Wearing the recommended precautionary PPE, carefully collect the absorbed material into a sealable container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.
Disposal Plan
While classified as non-hazardous, it is prudent to dispose of this compound and any contaminated materials as chemical waste.
-
Waste Segregation: Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain.
Signaling Pathway and Experimental Workflow Visualization
To further support research applications, the following diagrams illustrate the known signaling pathway of this compound and a general experimental workflow.
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
